4-Bromo-3-methylisoxazole
Description
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Properties
IUPAC Name |
4-bromo-3-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c1-3-4(5)2-7-6-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUGSYBTPQHKQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101084-19-9 | |
| Record name | 4-bromo-3-methyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-3-methylisoxazole: A Versatile Heterocyclic Building Block
Introduction: The Strategic Importance of the Isoxazole Scaffold in Modern Chemistry
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups have cemented its role as a "privileged scaffold." Isoxazole derivatives are integral components of numerous pharmaceutical agents, demonstrating a vast spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1]
Within this critical class of compounds, 4-Bromo-3-methylisoxazole emerges as a particularly valuable and versatile building block. Its structure is strategically functionalized: the methyl group at the 3-position provides a point of steric and electronic differentiation, while the bromine atom at the 4-position serves as a highly reactive handle for a multitude of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the chemical properties, structure, synthesis, and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage its synthetic potential.
Section 1: Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. These characteristics dictate its behavior in different solvent systems, its reactivity, and its storage requirements.
Structural Analysis
This compound (CAS No. 101084-19-9) is an aromatic heterocycle with the molecular formula C₄H₄BrNO and a molecular weight of 161.98 g/mol .[3] The isoxazole ring is inherently electron-deficient, which influences the reactivity of its substituents. The bromine atom at the C4 position further withdraws electron density from the ring through an inductive effect, while the methyl group at C3 has a mild electron-donating effect. This electronic push-pull relationship fine-tunes the reactivity of the molecule, particularly at the C-Br bond and the adjacent C5 position.
Physicochemical Data
While extensive experimental data for this specific compound is not widely published, its properties can be reliably estimated based on closely related analogs and general chemical principles. The data presented below should be considered as a guideline for experimental design.
| Property | Value / Observation | Source / Justification |
| CAS Number | 101084-19-9 | [3] |
| Molecular Formula | C₄H₄BrNO | [3] |
| Molecular Weight | 161.98 g/mol | [3] |
| Appearance | Predicted: Colorless to light yellow liquid or low-melting solid | Based on analogs like 3-bromoanisole (liquid) and 5-amino-4-bromo-3-methylisoxazole (solid, m.p. 66-71 °C). |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, DMF). Sparingly soluble in water. | General property of small, halogenated organic molecules. |
| Purity | ≥95% | [3] |
| Storage | Store at 2-8°C under an inert atmosphere. | Recommended for halogenated heterocycles to prevent degradation. |
Section 2: Synthesis of this compound
The synthesis of functionalized isoxazoles is a well-established field, with the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne being a primary and highly effective method. A plausible and efficient route to this compound starts from commercially available precursors.
Retrosynthetic Analysis & Strategy
The core isoxazole ring can be constructed via the cycloaddition of acetonitrile oxide with a brominated alkyne. Acetonitrile oxide is transient and is typically generated in situ from acetaldoxime. The key challenge is the regioselectivity of the cycloaddition. The use of 1-bromo-propyne would likely yield a mixture of regioisomers. A more controlled approach involves the synthesis of the 3-methylisoxazole core followed by regioselective bromination.
Experimental Protocol: A Representative Synthesis
This protocol describes a two-step synthesis starting from acetaldoxime and propargyl alcohol, followed by bromination.
Step 1: Synthesis of 3-Methylisoxazole
-
Causality: This step constructs the core heterocyclic ring. Propargyl alcohol is a safe and readily available C3-synthon. The cycloaddition is initiated by generating the nitrile oxide from acetaldoxime using an oxidant like sodium hypochlorite (bleach) in a biphasic system, which controls the concentration of the reactive intermediate.
-
Methodology:
-
To a stirred solution of acetaldoxime (1.0 eq) in dichloromethane (DCM) in a three-necked flask equipped with a dropping funnel, add propargyl alcohol (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of aqueous sodium hypochlorite (approx. 10-15%, 2.0 eq) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-methylisoxazole as a colorless liquid.
-
Step 2: Bromination to this compound
-
Causality: This is an electrophilic aromatic substitution. The C4 position of 3-methylisoxazole is electron-rich relative to C5 due to the directing effect of the methyl group and the ring electronics, making it susceptible to bromination. N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to liquid Br₂.
-
Methodology:
-
Dissolve 3-methylisoxazole (1.0 eq) in a suitable solvent such as acetonitrile or chloroform in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. A catalytic amount of a radical initiator like AIBN or benzoyl peroxide can be added, but is often not necessary for activated rings.
-
Stir the reaction at room temperature or with gentle heating (40-50°C) for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate) to afford pure this compound.
-
Section 3: Spectroscopic Characterization (Predicted)
-
¹H NMR (Proton NMR): The spectrum is expected to be simple.
-
A singlet at approximately δ 8.5-8.8 ppm corresponding to the single proton at the C5 position. Its downfield shift is due to the deshielding effects of the adjacent ring oxygen and nitrogen atoms.
-
A singlet at approximately δ 2.3-2.5 ppm corresponding to the three protons of the methyl group at the C3 position.
-
-
¹³C NMR (Carbon NMR):
-
The C5 carbon is expected around δ 150-155 ppm.
-
The C3 carbon (bearing the methyl group) is expected around δ 160-165 ppm.
-
The C4 carbon (bearing the bromine) will be significantly shifted upfield to δ 95-105 ppm due to the heavy atom effect of bromine.
-
The methyl carbon signal should appear around δ 10-15 ppm.
-
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry should show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in a roughly 1:1 ratio, which is the signature of a molecule containing one bromine atom. The molecular ion peaks would be observed at m/z 161 and 163. Key fragmentation pathways would likely involve the loss of Br• (m/z 82) and cleavage of the isoxazole ring.
Section 4: Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in its distinct reactive sites, which can be addressed with high selectivity.
The C4-Bromo Position: A Gateway to Molecular Complexity
The C-Br bond is the most synthetically versatile handle on the molecule. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions.[4] This allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, enabling the rapid elaboration of the isoxazole core.
-
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids/esters to form C-C bonds. This is arguably the most important reaction for this substrate in drug discovery programs.[5][6]
-
Stille Coupling: Reaction with organostannanes.
-
Heck Coupling: Reaction with alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Protocol: Suzuki-Miyaura Cross-Coupling
-
Causality: This protocol leverages a palladium(0) catalyst to couple the C-Br bond with an organoboron reagent. The catalytic cycle involves oxidative addition of the Pd(0) into the C-Br bond, transmetalation with the activated boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and promoting the reaction.[7]
-
Methodology:
-
To a microwave vial or Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a ligand like XPhos or SPhos (2-4 mol%).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, typically dioxane/water (4:1) or DMF.
-
Heat the reaction mixture to 80-120°C for 2-18 hours. The reaction can often be accelerated using microwave irradiation (e.g., 120°C for 10-30 minutes).[7]
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography or recrystallization.
-
Section 5: Applications in Drug Discovery
The 4-aryl-3-methylisoxazole motif, readily accessible from this compound via Suzuki coupling, is a common feature in many biologically active molecules. The isoxazole ring can participate in hydrogen bonding through its nitrogen and oxygen atoms and can form favorable dipole-dipole interactions with protein targets. The C-Br bond itself can act as a halogen bond donor, an increasingly recognized interaction in rational drug design. This building block is therefore ideal for generating libraries of compounds for screening against various biological targets, including kinases, proteases, and GPCRs.
Section 6: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related compounds provide a strong basis for hazard assessment.[8][9]
-
GHS Hazard Classification (Inferred):
-
Acute Toxicity, Oral (Category 4) - Harmful if swallowed.[8][10]
-
Skin Irritation (Category 2) - Causes skin irritation.[8][11]
-
Eye Irritation (Category 2) - Causes serious eye irritation.[8][11]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System - May cause respiratory irritation.[8][11]
-
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapor or dust.
-
Store in a tightly sealed container in a cool, dry, well-ventilated place.
-
Keep away from strong oxidizing agents.
-
References
-
American Elements. (n.d.). 4-Bromo-3-methylbenzo[d]isoxazole. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 4-Bromo-3-methylisoxazol-5-amine. Retrieved January 12, 2026, from [Link]
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Hairui Chemical. (n.d.). 4-Bromo-3-methylbenzo[d]isoxazole_1367947-42-9. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 4-Bromoisoxazole. Retrieved January 12, 2026, from [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet for 3-Bromoanisole. Retrieved from a representative SDS for a similar compound. (Note: This is a representative citation as the direct SDS for the target molecule was not found).
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PubChem. (n.d.). 4-Bromo-5-methyl-1,2-oxazol-3-amine. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with 3‐bromo‐2‐acylindoles. Retrieved January 12, 2026, from [Link]
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National Institutes of Health. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Retrieved January 12, 2026, from [Link]
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PubMed Central. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ-lactams. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2001). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Retrieved January 12, 2026, from [Link]
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ResearchGate. (2013). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Retrieved January 12, 2026, from [Link]
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National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 12, 2026, from [Link]
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Synthesis of 4-Bromo-3-methylisoxazole via 1,3-dipolar cycloaddition
An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methylisoxazole via 1,3-Dipolar Cycloaddition
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry. Its unique electronic properties and structural rigidity make it a valuable pharmacophore found in numerous therapeutic agents.[1] Molecules incorporating the isoxazole core exhibit a wide spectrum of biological activities, including anti-inflammatory, antibiotic, and anti-cancer properties.[2] Specifically, this compound is a crucial synthetic intermediate, providing a versatile handle for further chemical modifications and the construction of more complex, biologically active molecules. This guide provides a comprehensive overview of a robust synthetic route to this compound, centered around the powerful and elegant 1,3-dipolar cycloaddition reaction.
Overall Synthetic Strategy
The synthesis of this compound is strategically approached in a three-stage process. The initial phase involves the preparation of 3-methylisoxazole, the core heterocyclic structure. This is achieved through a classical 1,3-dipolar cycloaddition reaction. The subsequent and final stage is the regioselective bromination of the 3-methylisoxazole intermediate to yield the desired this compound product.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 3-Methylisoxazole via 1,3-Dipolar Cycloaddition
The cornerstone of this synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, a classic example of a 1,3-dipolar cycloaddition.[3][4] This reaction is prized for its efficiency in constructing the five-membered isoxazole ring.[5]
Step 1.1: Preparation of the Nitrile Oxide Precursor – Acetaldoxime
The journey begins with the synthesis of acetaldoxime, the precursor to our 1,3-dipole, acetonitrile oxide. Acetaldoxime is readily prepared from the condensation reaction of acetaldehyde with hydroxylamine.[6] Various methods exist, often employing a mild base to facilitate the reaction.[7][8][9][10]
Experimental Protocol: Synthesis of Acetaldoxime
-
To a solution of hydroxylamine hydrochloride (1.0 eq) in water, add sodium carbonate (0.5 eq) portion-wise with stirring until gas evolution ceases.
-
Cool the resulting hydroxylamine solution in an ice bath.
-
Slowly add acetaldehyde (1.0 eq) to the cooled solution with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours.
-
The product, acetaldoxime, can be extracted with a suitable organic solvent (e.g., diethyl ether) and dried over anhydrous sodium sulfate.
-
The solvent is then removed under reduced pressure to yield crude acetaldoxime, which can be purified by distillation.
Step 1.2: In-situ Generation of Acetonitrile Oxide and Cycloaddition
Acetonitrile oxide is a reactive intermediate and is typically generated in situ to be immediately trapped by a dipolarophile.[11][12] A common and effective method for its generation is the dehydrochlorination of the corresponding hydroximoyl chloride. This is achieved by first chlorinating acetaldoxime with an N-halosuccinimide, such as N-chlorosuccinimide (NCS), followed by treatment with a non-nucleophilic base like triethylamine.[6]
The choice of the alkyne dipolarophile is critical for the outcome of the reaction. To form 3-methylisoxazole, the cycloaddition partner for acetonitrile oxide should ideally be acetylene. However, due to the challenges of handling gaseous acetylene in a standard laboratory setting, acetylene equivalents are often employed. For the purpose of this guide, we will consider the reaction with a generic terminal alkyne and discuss the regioselectivity.
Caption: Mechanism of 1,3-dipolar cycloaddition.
The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a concerted pericyclic reaction that proceeds through a cyclic transition state.[3] The regioselectivity of the addition is governed by both steric and electronic factors, as described by Frontier Molecular Orbital (FMO) theory.[11]
Experimental Protocol: Synthesis of 3-Methylisoxazole
-
Dissolve acetaldoxime (1.0 eq) in a suitable aprotic solvent, such as chloroform or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-chlorosuccinimide (1.0 eq) portion-wise, maintaining the temperature at 0 °C. Stir the mixture for 1-2 hours.
-
To the solution containing the in-situ formed acetohydroximoyl chloride, add the alkyne dipolarophile (1.1 eq).
-
Slowly add triethylamine (1.1 eq) dropwise to the reaction mixture. The triethylamine serves to dehydrochlorinate the hydroximoyl chloride, generating the nitrile oxide which is immediately trapped by the alkyne.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude 3-methylisoxazole is then purified by column chromatography on silica gel.
Part 2: Regioselective Bromination of 3-Methylisoxazole
The final step in the synthesis is the introduction of a bromine atom at the C4 position of the isoxazole ring. This is an electrophilic aromatic substitution reaction. The inherent electronic nature of the 3-methylisoxazole ring directs the incoming electrophile to the C4 position.
Mechanism of Electrophilic Substitution
The isoxazole ring is considered an electron-deficient aromatic system. The nitrogen atom is electron-withdrawing, influencing the electron density around the ring. Theoretical and experimental studies have shown that the C4 position is the most nucleophilic and therefore the most susceptible to electrophilic attack.[13][14]
Common brominating agents for such transformations include N-bromosuccinimide (NBS), often in the presence of a radical initiator, or other electrophilic bromine sources.[15] The use of NBS provides a mild and selective method for the bromination of electron-rich and moderately activated aromatic systems.
Experimental Protocol: Synthesis of this compound
-
Dissolve 3-methylisoxazole (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Add N-bromosuccinimide (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine.
-
The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product, this compound, can be purified by distillation or column chromatography.
Data Summary
| Step | Product | Key Reagents | Typical Yield |
| 1.1 | Acetaldoxime | Acetaldehyde, Hydroxylamine HCl, Na₂CO₃ | 85-95% |
| 1.2 | 3-Methylisoxazole | Acetaldoxime, NCS, Triethylamine, Alkyne | 60-80% |
| 2 | This compound | 3-Methylisoxazole, NBS, AIBN | 70-90% |
Conclusion
The synthesis of this compound via a 1,3-dipolar cycloaddition pathway represents an efficient and reliable method for accessing this valuable synthetic intermediate. The key steps, including the in-situ generation of acetonitrile oxide and the regioselective bromination of the resulting isoxazole core, are well-established transformations in organic synthesis. This guide provides a detailed framework for researchers and professionals in the field of drug development to successfully synthesize this important building block for the creation of novel chemical entities.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-3-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-methylisoxazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The isoxazole scaffold is a key feature in numerous biologically active molecules.[1] The introduction of a bromine atom at the 4-position and a methyl group at the 3-position significantly influences the molecule's electronic properties and reactivity, making it a valuable synthon for further chemical modifications. Accurate structural elucidation is paramount for its use in any application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose. This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopic data of this compound, offering insights into its synthesis, spectral interpretation, and the experimental protocols for data acquisition.
Synthesis of this compound
A plausible synthetic route to this compound involves the cyclization of a precursor followed by bromination. A general and regioselective method for the synthesis of 4-haloisoxazoles involves the ruthenium-catalyzed cycloaddition of 1-haloalkynes with nitrile oxides.[2] Alternatively, a direct bromination of a pre-formed isoxazole ring can be achieved. The kinetics of the bromination of isoxazole have been studied, indicating it is an electrophilic substitution reaction.[3]
Here, we propose a synthetic pathway starting from the readily available 3-methylisoxazole, followed by electrophilic bromination.
Proposed Synthetic Workflow
Sources
An In-Depth Technical Guide to 4-Bromo-3-methylisoxazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to participate in a variety of non-covalent interactions. As a Senior Application Scientist, my experience has shown that seemingly minor substitutions on this privileged heterocycle can dramatically alter its biological activity and synthetic utility. This guide focuses on a particularly intriguing derivative: 4-Bromo-3-methylisoxazole. Its unique substitution pattern offers a reactive handle for further molecular elaboration, making it a valuable building block in the synthesis of complex chemical entities. This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, spectroscopic data for characterization, and insights into its applications, particularly in the realm of drug discovery.
Section 1: Core Chemical and Physical Properties
This compound is a halogenated heterocyclic compound. The strategic placement of the bromine atom at the 4-position, adjacent to the methyl group at the 3-position, significantly influences its reactivity and potential for chemical modification.
| Property | Value | Source |
| CAS Number | 101084-19-9 | [1] |
| Molecular Formula | C₄H₄BrNO | [1] |
| Molecular Weight | 161.98 g/mol | [1] |
| Appearance | Likely a solid or oil at room temperature. | Inferred from related compounds. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from general isoxazole properties. |
Section 2: Synthesis Protocol
The synthesis of this compound can be approached through the bromination of the parent 3-methylisoxazole. The following protocol is a representative method based on established electrophilic aromatic substitution principles for heterocyclic compounds.
Experimental Protocol: Bromination of 3-Methylisoxazole
This protocol describes a laboratory-scale synthesis of this compound. The underlying principle is the electrophilic substitution of a bromine atom onto the electron-rich isoxazole ring. The regioselectivity is directed by the activating methyl group.
Materials:
-
3-Methylisoxazole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylisoxazole (1.0 equivalent) in anhydrous dichloromethane. Cool the flask to 0 °C using an ice bath.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains at 0 °C. The causality behind the slow addition is to control the exothermicity of the reaction and minimize the formation of di-brominated byproducts.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining bromine.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
Sources
A Senior Application Scientist's Guide to the Regioselective Synthesis of Substituted Isoxazoles
Foreword: The Enduring Significance of the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry and drug discovery.[1][2][3] Its prevalence in a multitude of commercial drugs and biologically active compounds underscores its importance as a "privileged scaffold."[4][5] The unique electronic properties and the spatial arrangement of its heteroatoms allow isoxazole-containing molecules to engage in a wide array of biological interactions, leading to diverse pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3]
However, the therapeutic efficacy of an isoxazole-based compound is intrinsically linked to its substitution pattern. The ability to precisely control the placement of substituents on the isoxazole ring—a concept known as regioselectivity—is paramount in the design and synthesis of novel drug candidates. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth technical overview of the core strategies for achieving regioselective synthesis of substituted isoxazoles. We will delve into the mechanistic underpinnings of these reactions, offering not just protocols, but a rationale for the experimental choices that lead to the desired regioisomers.
I. The Cornerstone of Isoxazole Synthesis: [3+2] Dipolar Cycloaddition
The [3+2] dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile (an alkyne or an alkene) is arguably the most versatile and widely employed method for constructing the isoxazole ring.[6] The regioselectivity of this reaction is a subject of extensive study and can be judiciously controlled through various factors.
A. The Classic Approach: Nitrile Oxides and Alkynes for 3,5-Disubstituted Isoxazoles
The reaction of a nitrile oxide with a terminal alkyne typically yields a 3,5-disubstituted isoxazole. This outcome is governed by the frontier molecular orbitals (FMO) of the reactants. Generally, the reaction is under HOMO(dipole)-LUMO(dipolarophile) control.
A common and highly effective method for this transformation is the copper(I)-catalyzed cycloaddition, which proceeds with high regioselectivity.[7] This one-pot, three-step procedure often involves the in situ generation of the nitrile oxide from an aldoxime, followed by its reaction with a terminal acetylene.[8]
Materials:
-
Aldehyde (1.0 eq)
-
Hydroxylammonium chloride (1.0 eq)
-
Sodium hydroxide (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.5 eq)
-
Terminal alkyne (1.0 eq)
-
Copper(II) sulfate pentahydrate (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol/Water (1:1)
Procedure:
-
To a stirred solution of the aldehyde in a 1:1 mixture of tert-butanol and water, add hydroxylammonium chloride and sodium hydroxide. Stir the mixture at 50 °C for 1 hour to form the corresponding oxime.
-
Add N-chlorosuccinimide to the reaction mixture and continue stirring at 50 °C for 3 hours. This will generate the hydroximinoyl chloride intermediate.
-
To this mixture, add the terminal alkyne, copper(II) sulfate pentahydrate, and sodium ascorbate.
-
Stir the reaction at 50 °C for 4 hours.
-
Upon completion (monitored by TLC), quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Causality Behind Experimental Choices:
-
The use of a copper(I) catalyst, generated in situ from copper(II) sulfate and sodium ascorbate, accelerates the cycloaddition and ensures high regioselectivity.
-
The one-pot nature of this procedure, with sequential addition of reagents, improves efficiency and minimizes the handling of potentially unstable intermediates like nitrile oxides.
Diagram: General Mechanism of [3+2] Cycloaddition for 3,5-Disubstituted Isoxazoles
Caption: Mechanism of 3,5-disubstituted isoxazole synthesis.
B. Achieving 3,4-Disubstitution: The Role of Enamines and Transition Metals
Synthesizing 3,4-disubstituted isoxazoles via [3+2] cycloaddition requires a different strategic approach to control the regiochemistry. One elegant method involves the use of enamines as the dipolarophile.[9][10][11] The enamine, generated in situ from an aldehyde and a secondary amine (e.g., pyrrolidine), reacts with a nitrile oxide to yield a 5-amino-4,5-dihydroisoxazole intermediate. Subsequent elimination of the amine affords the 3,4-disubstituted isoxazole. This method is often metal-free and proceeds with high regioselectivity.[10][11]
Transition-metal catalysis also offers a powerful tool for the regioselective synthesis of 3,4-disubstituted isoxazoles. For instance, ruthenium-catalyzed cycloadditions have been successfully employed.[4]
Materials:
-
Aldehyde (1.0 eq)
-
N-hydroximidoyl chloride (1.1 eq)
-
Pyrrolidine (0.2 eq)
-
Triethylamine (2.0 eq)
-
Dichloromethane (DCM) as solvent
Procedure:
-
To a solution of the aldehyde and N-hydroximidoyl chloride in dichloromethane, add pyrrolidine and triethylamine.
-
Stir the reaction mixture at room temperature. The reaction progress is monitored by TLC.
-
The reaction initially forms a 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazole intermediate.
-
This intermediate undergoes spontaneous or induced oxidation (e.g., exposure to air or addition of a mild oxidizing agent) to eliminate pyrrolidine and form the aromatic 3,4-disubstituted isoxazole.
-
After completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Causality Behind Experimental Choices:
-
The use of an enamine as the dipolarophile directs the cycloaddition to form the desired 3,4-disubstituted pattern. The electron-donating nature of the enamine influences the orbital interactions, favoring this specific regiochemical outcome.
-
Triethylamine acts as a base to generate the nitrile oxide in situ from the N-hydroximidoyl chloride.
-
The choice of a non-polar solvent like dichloromethane often leads to higher yields.[10]
Diagram: Enamine-Mediated Synthesis of 3,4-Disubstituted Isoxazoles
Caption: Synthesis of 3,4-disubstituted isoxazoles via enamines.
II. The Classical Approach Revisited: Regiocontrol in the Synthesis from 1,3-Dicarbonyl Compounds
The condensation of a 1,3-dicarbonyl compound with hydroxylamine is a foundational method for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis.[12] A significant challenge with this approach, particularly with unsymmetrical 1,3-dicarbonyls, is the lack of regioselectivity, often leading to a mixture of isomeric products.[12] However, recent advancements have demonstrated that regiochemical control can be achieved by modifying the substrate and the reaction conditions.
A. Leveraging β-Enamino Diketones for Regioselective Synthesis
The use of β-enamino diketones as precursors offers a powerful strategy to overcome the regioselectivity issues inherent in the classical Claisen synthesis.[12] The enamino group serves to differentiate the two carbonyl functionalities, allowing for selective reaction with hydroxylamine. By carefully choosing the reaction conditions (solvent, presence of a Lewis acid), different regioisomers can be selectively obtained.[12]
The regiochemical outcome of the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride can be directed by the reaction conditions:
-
Synthesis of 4,5-Disubstituted Isoxazoles: Achieved under mild conditions, often in a protic solvent like ethanol.
-
Synthesis of 3,4-Disubstituted Isoxazoles: Can be favored by the use of a Lewis acid such as BF₃, which activates one of the carbonyl groups.
-
Synthesis of 3,4,5-Trisubstituted Isoxazoles: The substitution pattern on the starting β-enamino diketone itself can direct the formation of trisubstituted products.
The ability to selectively synthesize four of the six possible regioisomers by tuning the reaction parameters highlights the versatility of this approach.[12]
III. Transition Metal-Catalyzed Pathways to Substituted Isoxazoles
Transition metal catalysis has emerged as a powerful tool in the synthesis of isoxazoles, often providing access to substitution patterns that are challenging to obtain through classical methods.[13] These methods are characterized by their high efficiency, selectivity, and functional group tolerance.
A. Gold-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes
Gold catalysts, particularly AuCl₃, have been shown to effectively catalyze the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles.[7] This methodology is amenable to the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles, depending on the substitution pattern of the starting acetylenic oxime.[7]
B. Palladium-Catalyzed Multi-Component Reactions
Palladium-catalyzed four-component coupling reactions of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide can be employed to prepare pyrazole or isoxazole derivatives, showcasing the power of multi-component strategies in heterocyclic synthesis.[7]
IV. Data Summary: A Comparative Overview of Regioselective Methods
| Substitution Pattern | Primary Synthetic Method | Key Reagents | Advantages | References |
| 3,5-Disubstituted | [3+2] Cycloaddition | Nitrile Oxide, Terminal Alkyne, Cu(I) catalyst | High yields, good functional group tolerance, one-pot procedure. | [7],[8],[14] |
| 3,4-Disubstituted | [3+2] Cycloaddition | Nitrile Oxide, Enamine | Metal-free, high regioselectivity, mild conditions. | [9],[10],[11] |
| 4,5-Disubstituted | Cyclocondensation | β-Enamino Diketone, Hydroxylamine | Control over regioselectivity through reaction conditions. | [12] |
| Trisubstituted | Cyclocondensation | Substituted β-Enamino Diketone, Hydroxylamine | Access to complex substitution patterns. | [12] |
| Various | Transition Metal Catalysis | Au, Pd, Ru catalysts | High efficiency, selectivity, access to diverse substitution patterns. | [7],[13],[4] |
V. Conclusion and Future Outlook
The regioselective synthesis of substituted isoxazoles is a dynamic and evolving field, driven by the continual demand for novel molecular entities in drug discovery and materials science. While the [3+2] dipolar cycloaddition remains a workhorse in this area, offering a high degree of predictability and control, innovative strategies employing modified classical approaches and transition metal catalysis are expanding the synthetic chemist's toolkit. The ability to fine-tune reaction conditions to favor a specific regioisomer, as demonstrated with β-enamino diketones, underscores the importance of a deep mechanistic understanding.
Future research will likely focus on the development of even more efficient and sustainable synthetic methods. This includes the exploration of novel catalytic systems, the use of green solvents, and the development of flow chemistry processes for the continuous production of isoxazole derivatives.[15] As our understanding of the structure-activity relationships of isoxazole-containing compounds continues to grow, the demand for precise and versatile synthetic methodologies will undoubtedly intensify, ensuring that the regioselective synthesis of isoxazoles remains a vibrant and impactful area of chemical research.
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An In-depth Technical Guide on the Stability and Reactivity of the Isoxazole Ring in 4-Bromo-3-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry, valued for its presence in numerous pharmacologically active compounds.[1][2] This guide provides a detailed exploration of the stability and reactivity of the isoxazole core, with a specific focus on 4-bromo-3-methylisoxazole. Understanding the nuanced chemical behavior of this substituted isoxazole is paramount for its strategic deployment in the synthesis of novel molecular entities.
The Isoxazole Core: A Dichotomy of Stability and Latent Reactivity
The isoxazole ring is generally considered an aromatic and stable entity, resistant to many common reagents.[3] However, this stability is not absolute and is influenced by the substitution pattern on the ring, pH, and temperature.[3][4] The inherent weakness of the N-O bond is a key feature, predisposing the ring to cleavage under certain conditions.[5] This controlled lability is a powerful tool in synthetic and medicinal chemistry, enabling the isoxazole moiety to serve as a versatile synthetic intermediate.[3][5]
Electronic Structure and Aromaticity
The isoxazole ring is an electron-rich aromatic system.[5] The aromaticity, however, can be disrupted, leading to a variety of chemical transformations. The electron distribution within the ring dictates its reactivity towards electrophiles and nucleophiles. The nitrogen atom's lone pair participates in the aromatic sextet, while the oxygen atom's electronegativity influences the electron density distribution.
General Stability Profile
The stability of the isoxazole ring is notably dependent on pH. For instance, studies on the isoxazole-containing drug Leflunomide have shown that the ring is stable in acidic and neutral conditions but undergoes base-catalyzed opening at higher pH.[4] Temperature also plays a crucial role, with increased temperatures accelerating ring cleavage.[4]
This compound: A Modulated Electronic Landscape
The presence of a bromine atom at the 4-position and a methyl group at the 3-position significantly influences the reactivity of the isoxazole ring in this compound.
-
The 3-Methyl Group: This electron-donating group can influence the regioselectivity of certain reactions.
-
The 4-Bromo Group: The bromine atom is an electron-withdrawing group and a good leaving group, making the 4-position susceptible to nucleophilic substitution and a key site for cross-coupling reactions.[6]
Key Reactions of the Isoxazole Ring in this compound
The unique substitution pattern of this compound opens up a diverse range of synthetic transformations.
Electrophilic Aromatic Substitution
While isoxazoles are generally less reactive towards electrophilic aromatic substitution due to their lower nucleophilicity, substitution at the 4-position is known to occur.[7][8] However, the presence of a bromine atom already at this position in this compound makes further electrophilic substitution at this site unlikely. Instead, reactions involving the substituents or the ring's heteroatoms are more probable.
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the bromine atom and the isoxazole ring itself facilitates nucleophilic aromatic substitution at the C4 position.[9] This allows for the introduction of a wide variety of nucleophiles, displacing the bromide ion.[10]
Conceptual Workflow for Nucleophilic Aromatic Substitution:
Caption: Generalized workflow for nucleophilic aromatic substitution on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The C4-bromo substituent serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern drug discovery for building molecular complexity.
The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting the this compound with an organoboron compound in the presence of a palladium catalyst and a base.[11][12]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired boronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[13]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Methyl-4-phenylisoxazole | >90 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-3-methylisoxazole | 85-95 |
| 3 | Thiophene-2-boronic acid | 3-Methyl-4-(thiophen-2-yl)isoxazole | 80-90 |
The Sonogashira coupling allows for the introduction of alkyne moieties by reacting this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base.[14][15]
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a dry flask under an inert atmosphere, combine this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and the terminal alkyne (1.2-2.0 equiv).[16]
-
Solvent and Base Addition: Add an anhydrous amine base (e.g., triethylamine or diisopropylethylamine) which also serves as the solvent, or use a co-solvent like THF.[17]
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until completion.
-
Work-up and Purification: Follow a standard aqueous work-up and purify the product by chromatography.[16]
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-Methyl-4-(phenylethynyl)isoxazole | 75-85 |
| 2 | Trimethylsilylacetylene | 3-Methyl-4-((trimethylsilyl)ethynyl)isoxazole | >90 |
| 3 | Propargyl alcohol | 3-(3-Methylisoxazol-4-yl)prop-2-yn-1-ol | 70-80 |
Reaction Pathway for Sonogashira Coupling:
Caption: Key components for the Sonogashira coupling of this compound.
Ring-Opening Reactions
The latent reactivity of the isoxazole ring lies in its propensity to undergo ring-opening reactions under specific conditions.[18] This is often initiated by the cleavage of the weak N-O bond.[19]
Reductive cleavage of the N-O bond can be achieved using various reagents, such as Raney nickel, molybdenum hexacarbonyl, or samarium iodide.[19][20][21] This transformation typically yields β-amino enones or related structures, which are valuable synthetic intermediates.[20]
Mechanism of Reductive N-O Bond Cleavage:
Caption: General pathway for the reductive ring opening of isoxazoles.
Under UV irradiation, isoxazoles can rearrange to form oxazoles through an azirine intermediate.[22] This photochemical transformation provides a pathway to a different heterocyclic system.
Recent advancements have shown that isoxazoles can undergo ring-opening fluorination when treated with an electrophilic fluorinating agent like Selectfluor®.[23][24][25] This reaction proceeds via electrophilic fluorination followed by deprotonation and N-O bond cleavage, yielding α-fluorocyanoketones.[26] This method is particularly valuable for synthesizing complex fluorinated molecules.[25]
Conclusion
This compound is a versatile and strategically important building block in organic synthesis and drug discovery. Its stability under certain conditions, coupled with the predictable reactivity of the 4-bromo substituent in cross-coupling reactions and the latent reactivity of the isoxazole ring towards cleavage, provides a rich platform for the synthesis of diverse and complex molecules. A thorough understanding of the factors governing its stability and reactivity is essential for harnessing its full synthetic potential.
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Methodological & Application
Application Notes and Protocols: Leveraging 4-Bromo-3-methylisoxazole in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of the Isoxazole Moiety in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has become indispensable in academic and industrial research, particularly in the synthesis of complex organic molecules for pharmaceuticals and fine chemicals.[1][2] Within the vast landscape of coupling partners, heteroaryl halides play a crucial role, and among them, 4-bromo-3-methylisoxazole has emerged as a particularly valuable building block.
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous drug candidates and approved therapeutics. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive component for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The 3-methyl-4-aryl-isoxazole core, accessible through the Suzuki-Miyaura coupling of this compound, is a key structural motif in compounds targeting a range of biological targets, including various kinases and other enzymes.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed and validated protocols, discuss optimization strategies, and highlight the significance of this chemistry in the broader context of drug discovery.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6][7] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The three key steps are:
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This step forms a Pd(II) intermediate.[5][6][7] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl. This compound offers a good balance of reactivity and stability.
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent (boronic acid or ester) to the palladium center.[5][6] A base is crucial for this step.[8][9][10][11] The base activates the boronic acid, forming a more nucleophilic boronate species, which then readily undergoes transmetalation.[8][9][10]
-
Reductive Elimination: The final step is the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired 3-methyl-4-arylisoxazole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6][7]
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary depending on the specific boronic acid used.
Protocol 1: General Procedure for the Synthesis of 3-Methyl-4-arylisoxazoles
This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2, 2 mol%)
-
Triphenylphosphine (PPh3, 8 mol%) or a more specialized ligand like SPhos or XPhos for challenging couplings.[2]
-
Potassium carbonate (K2CO3, 2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and the phosphine ligand (e.g., PPh3, 0.08 mmol).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate reaction times and improve yields, especially for less reactive coupling partners.
Materials:
-
Same as Protocol 1, but using a microwave-safe reaction vial.
Procedure:
-
Combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), potassium carbonate (1.0 mmol), palladium(II) acetate (0.01 mmol), and the phosphine ligand (0.04 mmol) in a microwave vial.
-
Add 1,4-dioxane (2 mL) and water (0.5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 10-30 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Data Presentation: Representative Reaction Conditions and Yields
The choice of catalyst, base, and solvent can significantly impact the outcome of the reaction.[6] The following table summarizes typical conditions and expected yields for the coupling of this compound with various boronic acids.
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)2 (2) | PPh3 (8) | K2CO3 (2) | Dioxane/H2O | 90 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 (3) | - | Cs2CO3 (2) | DME | 85 | 8 | 85-95 |
| 3 | 3-Pyridylboronic acid | Pd2(dba)3 (1.5) | SPhos (6) | K3PO4 (3) | Toluene/H2O | 110 | 16 | 70-85 |
| 4 | 2-Thienylboronic acid | Pd(PPh3)4 (5) | - | Na2CO3 (2) | DMF/H2O | 100 | 6 | 80-90 |
Yields are approximate and may vary depending on the specific reaction scale and purity of reagents.
Causality Behind Experimental Choices: A Deeper Dive
Catalyst and Ligand Selection:
-
Palladium Source: Pd(OAc)2 and Pd2(dba)3 are common Pd(II) and Pd(0) precatalysts, respectively.[7] Pd(II) sources are reduced in situ to the active Pd(0) species.[7] Pd(PPh3)4 is a stable Pd(0) complex that is often used directly.[7]
-
Ligands: Simple triarylphosphines like PPh3 are effective for many couplings. However, for more challenging substrates, such as electron-rich or sterically hindered boronic acids, or for coupling with less reactive aryl chlorides, more electron-rich and bulky biarylphosphine ligands like SPhos and XPhos are often superior.[2] These ligands promote both oxidative addition and reductive elimination.
The Critical Role of the Base:
The base plays a multifaceted role in the Suzuki-Miyaura reaction.[8][9][10] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species.[8][9][10] The choice of base can also influence the reaction rate and the suppression of side reactions like protodeboronation.
-
Inorganic Bases: Carbonates (K2CO3, Na2CO3, Cs2CO3) and phosphates (K3PO4) are commonly used. Cesium carbonate is often more effective for difficult couplings due to its higher solubility in organic solvents and the ability of the cesium cation to promote the catalytic cycle.
-
Fluoride Anions: Bases like KF can be used, particularly when base-sensitive functional groups are present.[11]
Solvent Systems:
A mixture of an organic solvent and water is typically employed. The organic solvent (e.g., dioxane, DME, toluene, DMF) solubilizes the organic reagents and the catalyst, while water is necessary to dissolve the inorganic base. The choice of organic solvent can influence the reaction temperature and the solubility of the palladium catalyst.
Applications in Drug Discovery and Development
The 3-methyl-4-arylisoxazole scaffold is a key component in a variety of biologically active molecules. Its ability to act as a bioisostere for other aromatic systems and its favorable physicochemical properties make it a valuable building block in drug design.
-
Kinase Inhibitors: Many kinase inhibitors incorporate the isoxazole motif. For example, derivatives of 4-arylamido-3-methylisoxazole have been investigated as potent FMS kinase inhibitors for the treatment of cancer.[3] Similarly, 5-methyl-N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues have shown high selectivity as FLT3 inhibitors for acute myeloid leukemia.[4]
-
Other Therapeutic Areas: The versatility of the isoxazole core extends beyond oncology. For instance, N-(4-aryl-5-aryloxy-thiazol-2-yl)-amides containing an isoxazole moiety have been discovered as potent RORγt inverse agonists, with potential applications in autoimmune diseases.[12]
The Suzuki-Miyaura coupling of this compound provides a direct and efficient route to these and other valuable pharmaceutical intermediates, underscoring the importance of mastering this synthetic transformation.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile tool for the synthesis of 3-methyl-4-arylisoxazoles, which are important structural motifs in medicinal chemistry. By understanding the underlying reaction mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and access a wide range of functionalized isoxazole derivatives. The protocols and insights provided in these application notes serve as a valuable resource for scientists engaged in drug discovery and development, enabling the efficient synthesis of novel molecular entities with therapeutic potential.
References
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- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Semantic Scholar.
- Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
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- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
- Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with 3‐bromo‐2‐acylindoles.
- Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo.
- Discovery of 5-methyl- N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors. PubMed.
- A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry (RSC Publishing).
- Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors. PubMed.
- Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. NIH.
- Discovery of N-(4-aryl-5-aryloxy-thiazol-2-yl)-amides as potent RORγt inverse agonists. PubMed.
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- 3. researchgate.net [researchgate.net]
- 4. Discovery of 5-methyl- N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Discovery of N-(4-aryl-5-aryloxy-thiazol-2-yl)-amides as potent RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed Functionalization of 4-Bromo-3-methylisoxazole
Introduction: The Isoxazole Scaffold and the Imperative of C-4 Functionalization
The 3-methylisoxazole ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in the core structure of numerous therapeutic agents. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups make it a highly valuable heterocycle. Functionalization of the isoxazole ring is key to modulating the pharmacological profile of these molecules. The C-4 position, in particular, offers a critical vector for introducing molecular diversity.
Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for the C-4 functionalization of isoxazole precursors.[1] These reactions, which form the basis of the 2010 Nobel Prize in Chemistry, allow for the precise and efficient construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under relatively mild conditions, demonstrating high functional group tolerance.[2][3] This guide provides detailed protocols and expert insights into the application of Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings for the targeted modification of 4-bromo-3-methylisoxazole.
The Engine of Innovation: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimizing these transformations. While specific steps vary between reaction types, the general cycle involves the palladium catalyst toggling between its Pd(0) and Pd(II) oxidation states.
Figure 1: General Palladium Catalytic Cycle. This diagram illustrates the three key steps common to many cross-coupling reactions: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the bromide.[4]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating biaryl structures by coupling an organohalide with an organoboron compound, such as a boronic acid or boronate ester.[5][6]
Principle & Field Insights
Direct Suzuki coupling of 4-bromoisoxazoles with arylboronic acids can sometimes be challenging. A more robust and widely successful strategy involves a two-step, one-pot process:
-
Miyaura Borylation: The this compound is first converted in situ to its corresponding boronate ester.
-
Suzuki Coupling: An aryl halide is then added to the reaction mixture to couple with the newly formed isoxazole boronate ester.
This approach circumvents issues with the stability or commercial availability of isoxazolylboronic acids and provides consistently good yields. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos or SPhos are known to accelerate both the oxidative addition and reductive elimination steps, leading to higher efficiency.[7]
Detailed Protocol: One-Pot Miyaura Borylation/Suzuki Coupling
This protocol describes the synthesis of a 4-aryl-3-methylisoxazole derivative.
Figure 2: Experimental workflow for the one-pot Borylation/Suzuki coupling.
Materials:
-
This compound (1.0 equiv)
-
Bis(pinacolato)diboron (1.1 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
XPhos (5 mol%)
-
Potassium Acetate (KOAc) (1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, bis(pinacolato)diboron, Pd₂(dba)₃, XPhos, and potassium acetate.
-
Add anhydrous 1,4-dioxane via syringe.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 2-4 hours. Monitor the formation of the boronate ester by TLC or GC-MS.
-
After the initial borylation is complete, cool the mixture slightly.
-
To the same flask, add the aryl bromide, potassium carbonate, and degassed water (typically a 4:1 or 5:1 ratio of dioxane:water).
-
Re-seal the flask, and continue heating at 90-100 °C for 12-18 hours, or until reaction completion is confirmed by TLC/LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-3-methylisoxazole.
Sonogashira Coupling: Introducing C(sp) Hybridized Groups
The Sonogashira reaction is an exceptionally efficient method for coupling terminal alkynes with aryl halides, forming a C(sp²)-C(sp) bond.[8] This reaction typically employs a dual catalyst system of palladium and a copper(I) salt co-catalyst.[9]
Principle & Field Insights
The Sonogashira coupling is highly effective for the alkynylation of halo-isoxazoles. While 4-iodoisoxazoles are more reactive, 4-bromoisoxazoles are excellent substrates, often requiring slightly higher temperatures or catalyst loadings. The classic conditions involve a palladium source like Pd(PPh₃)₂Cl₂, a copper(I) iodide (CuI) co-catalyst, and an amine base (e.g., triethylamine or diisopropylamine), which also often serves as the solvent.[8]
Causality: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species readily undergoes transmetalation with the Pd(II)-halide complex, a step that is much faster than the direct reaction of the alkyne with the palladium complex, thus accelerating the overall catalytic cycle.[9] Copper-free conditions have also been developed, which can be advantageous for preventing the undesired homocoupling of alkynes (Glaser coupling), though they may require stronger bases or more specialized ligands.[10][11]
Detailed Protocol: Sonogashira C-C Bond Formation
This protocol describes the synthesis of a 4-alkynyl-3-methylisoxazole derivative.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (2-3 mol%)
-
Copper(I) Iodide (CuI) (4-6 mol%)
-
Triphenylphosphine (PPh₃) (4-6 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Solvent)
-
Tetrahydrofuran (THF) (Co-solvent, optional)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.
-
Add the amine solvent (Et₃N or DIPA). If the starting material has poor solubility, a co-solvent like THF can be added.
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Add the terminal alkyne via syringe.
-
Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature depends on the reactivity of the alkyne. For arylacetylenes, 50-60 °C is often sufficient. For alkylacetylenes, higher temperatures may be required.
-
Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-6 hours.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Heck Reaction: Olefin Arylation
The Heck reaction (or Mizoroki-Heck reaction) creates a substituted alkene through the palladium-catalyzed coupling of an aryl halide with an alkene.[2][12]
Principle & Field Insights
The Heck reaction is a powerful tool for C-C bond formation that does not require the pre-formation of an organometallic reagent from the coupling partner.[13] The reaction typically proceeds with high trans stereoselectivity. Key parameters include the choice of palladium source (Pd(OAc)₂ is common), a phosphine ligand (or ligand-free conditions for highly activated substrates), and a suitable base (often an amine like Et₃N or an inorganic base like K₂CO₃).[14]
Causality: The mechanism involves migratory insertion of the alkene into the Aryl-Palladium bond, followed by a β-hydride elimination step to release the substituted alkene product.[15] The base is crucial for regenerating the Pd(0) catalyst from the H-Pd(II)-X species formed after β-hydride elimination. For reactions with acrylates, a phosphine ligand is often essential for good yields.[5][16]
Detailed Protocol: Heck Vinylation of this compound
This protocol describes the coupling with an acrylate ester.
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (Solvent)
Procedure:
-
In a sealed tube or pressure vessel, combine this compound, Pd(OAc)₂, and tri(o-tolyl)phosphine.
-
Add the solvent (DMF or MeCN), followed by triethylamine and n-butyl acrylate.
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the product via flash column chromatography to yield the substituted acrylate.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of aryl amines.[17][18] It has become an indispensable tool for synthesizing the C-N bonds ubiquitous in pharmaceuticals.[19]
Principle & Field Insights
This reaction is highly sensitive to the choice of ligand and base. The catalyst system must be active enough to cleave the C-Br bond but also facilitate the C-N reductive elimination without promoting side reactions.
Causality:
-
Ligands: Modern Buchwald-Hartwig aminations rely on bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[19][20] These ligands promote the crucial, often slow, reductive elimination step to form the C-N bond and stabilize the monoligated Pd(0) species that is believed to be the active catalyst.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the amine-Pd complex), forming the palladium-amido intermediate that precedes reductive elimination. Sodium tert-butoxide (NaOtBu) is the most common choice, though other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) are used for specific substrates.[21]
Detailed Protocol: C-N Coupling with a Secondary Amine
This protocol describes the amination with a representative secondary amine like morpholine.
Figure 3: Workflow for a typical Buchwald-Hartwig amination experiment.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene or Dioxane (anhydrous)
Procedure:
-
Glovebox Recommended: While not strictly necessary with modern air-stable pre-catalysts, setting up the reaction in a glovebox is ideal for reproducibility. If a glovebox is not available, use Schlenk techniques.
-
To a dry Schlenk tube, add NaOtBu, the palladium source (Pd₂(dba)₃), and the ligand (XPhos).
-
Add this compound and the solvent (toluene).
-
Finally, add the amine coupling partner.
-
Seal the tube, remove it from the glovebox (if used), and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction vigorously for 4-24 hours. The reaction progress should be monitored by LC-MS.
-
Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude material by flash column chromatography.
Data Summary: Reaction Conditions
The following table summarizes typical conditions for the palladium-catalyzed functionalization of this compound, based on protocols for structurally similar substrates and established methodologies. Optimization is often required for specific coupling partners.
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Coupling Partner |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3-5) or Pd₂(dba)₃ (2) | PPh₃ or XPhos (4-8) | Na₂CO₃ or K₂CO₃ (2-3) | Toluene/H₂O or Dioxane/H₂O | 80–100 | Arylboronic Acid |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-3) | PPh₃ (4-6) | Et₃N or DIPA (Solvent) | Et₃N / THF | 50–80 | Terminal Alkyne |
| Heck | Pd(OAc)₂ (2-5) | P(o-tol)₃ (4-10) | Et₃N or K₂CO₃ (1.5-2) | DMF or MeCN | 100–140 | Acrylate, Styrene |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) or Pd(OAc)₂ (2) | XPhos or RuPhos (4) | NaOtBu or Cs₂CO₃ (1.4-2) | Toluene or Dioxane | 100–110 | Primary/Secondary Amine |
Conclusion
The palladium-catalyzed functionalization of this compound is a robust and highly adaptable methodology for the synthesis of diverse isoxazole derivatives. By carefully selecting the appropriate coupling partners, catalyst system, and reaction conditions, researchers in drug discovery and materials science can efficiently access a vast chemical space. The protocols outlined in this guide serve as a validated starting point for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, enabling the rapid generation of novel molecular architectures built around the valuable 3-methylisoxazole core.
References
-
Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Link]
-
Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. In: ResearchGate. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. In: ACS Green Chemistry Institute. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. In: University of Groningen Research Portal. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. In: Beilstein Journal of Organic Chemistry. [Link]
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Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. In: Royal Society of Chemistry. [Link]
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Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. In: MDPI. [Link]
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Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. In: Europe PMC. [Link]
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Palladium coupling precatalysts PdL2X2. In: Johnson Matthey. [Link]
-
Heck coupling reaction between bromo/iodoanisoles and acrylates. In: ResearchGate. [Link]
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Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. In: National Institutes of Health. [Link]
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An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. In: Beilstein Journal of Organic Chemistry. [Link]
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Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. In: ResearchGate. [Link]
-
Synthesis of 3, 4-Diaryl-5-aryloxymethyl Isoxazole Derivatives. In: Organic Communications. [Link]
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Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. In: Royal Society of Chemistry. [Link]
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Heck reaction. In: Wikipedia. [Link]
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Sonogashira Coupling. In: Organic Chemistry Portal. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. In: Master Organic Chemistry. [Link]
-
Heck Reaction. In: Organic Chemistry Portal. [Link]
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Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4- N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions. In: National Institutes of Health. [Link]
-
Heck Reaction. In: Chemistry LibreTexts. [Link]
-
General procedure for Sonogashira coupling reaction. In: International Journal of New Chemistry. [Link]
-
The Suzuki Reaction. In: Myers Research Group, Harvard University. [Link]
-
Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. In: ResearchGate. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. In: MDPI. [Link]
-
Suzuki-Miyaura Coupling. In: Chemistry LibreTexts. [Link]
-
Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. In: ResearchGate. [Link]
-
Suzuki Coupling. In: Organic Chemistry Portal. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. In: National Institutes of Health. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. In: organic-chemistry.org. [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. In: National Institutes of Health. [Link]
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Application Notes: 4-Bromo-3-methylisoxazole as a Versatile Building Block for Bioactive Molecules
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of numerous therapeutic agents.[3][4] Isoxazole-containing drugs have shown a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5] The substitution pattern on the isoxazole ring is crucial for modulating the pharmacological profile of the molecule. In this context, 4-bromo-3-methylisoxazole emerges as a highly valuable and versatile building block for the synthesis of novel bioactive compounds. The presence of a bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling and functionalization reactions, enabling the exploration of diverse chemical space in drug discovery programs.
Key Transformations of this compound
The bromine atom at the C4 position of the isoxazole ring is amenable to a range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity allows for the strategic introduction of various substituents to explore structure-activity relationships (SAR).
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis.[6][7] this compound is an excellent substrate for several of these transformations.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the isoxazole core and a variety of aryl or vinyl boronic acids or esters.[8] This is a robust and widely used method for the synthesis of biaryl and vinyl-substituted isoxazoles.
-
Heck Reaction: The Heck reaction facilitates the coupling of this compound with alkenes, leading to the formation of 4-vinylisoxazole derivatives.[2][5] This transformation is valuable for the introduction of unsaturated side chains.
-
Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling is the reaction of choice.[4][9][10] This reaction couples this compound with terminal alkynes, providing access to a range of 4-alkynylisoxazole derivatives.
Carbon-Nitrogen Bond Forming Reactions
The introduction of nitrogen-containing functional groups is a common strategy in medicinal chemistry to enhance solubility, modulate basicity, and introduce key hydrogen bonding interactions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds and can be used to couple this compound with a wide range of primary and secondary amines.[9]
-
Ullmann Condensation: A classical copper-catalyzed method, the Ullmann condensation, can also be employed for the N-arylation of amides and other nitrogen nucleophiles with this compound, often under milder conditions than traditional methods.[7]
Application Case Study: Synthesis of FMS Kinase Inhibitors
FMS kinase (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.[5] Dysregulation of FMS kinase signaling has been implicated in various inflammatory diseases and cancers. A series of 4-arylamido-3-methylisoxazoles have been identified as potent FMS kinase inhibitors.[2][5] this compound is a key starting material for the synthesis of these promising therapeutic agents.
Synthetic Strategy Overview
A logical and efficient synthetic approach to these FMS kinase inhibitors involves the conversion of this compound into a key intermediate, either 3-methylisoxazole-4-carboxylic acid or 4-amino-3-methylisoxazole, followed by amide bond formation.
Caption: Synthetic strategies for FMS kinase inhibitors.
Experimental Protocols
The following protocols are representative methods for the key transformations of this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a palladium catalyst with a phosphine ligand is standard for Suzuki couplings. Potassium carbonate acts as the base required for the transmetalation step. A mixed aqueous-organic solvent system is often used to solubilize both the organic and inorganic reagents.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the C-N cross-coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (1.5 eq).
-
Add dry toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Degas the mixture for 10-15 minutes.
-
Heat the reaction to 90-110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Wash the combined organic filtrates with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Causality Behind Experimental Choices: Pd₂(dba)₃ is a common Pd(0) source for Buchwald-Hartwig reactions. Xantphos is a bulky, electron-rich ligand that promotes the catalytic cycle. Cesium carbonate is a strong base often used in these couplings. An inert atmosphere is crucial to prevent oxidation of the palladium catalyst.
Protocol 3: Synthesis of 3-Methylisoxazole-4-carboxylic acid via Carbonylation
This protocol outlines a potential route for the carbonylation of this compound.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
-
Carbon monoxide (CO) gas
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Charge a pressure reactor with this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), dppp (0.06 eq), and triethylamine (2.0 eq) in DMF.
-
Purge the reactor with carbon monoxide gas several times.
-
Pressurize the reactor with CO (e.g., 50 psi) and heat to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reactor to room temperature and carefully vent the CO gas in a fume hood.
-
Acidify the reaction mixture with 1M HCl and extract with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid.
-
Purify by recrystallization or column chromatography.
Causality Behind Experimental Choices: Palladium catalysts are essential for carbonylation reactions. Dppp is a bidentate phosphine ligand that stabilizes the palladium center. Triethylamine acts as a base to neutralize the HBr formed during the reaction. The use of a pressure reactor is necessary to maintain a sufficient concentration of carbon monoxide.
Data Presentation
| Reaction Type | Reagents | Product Type | Potential Application |
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, base | 4-Aryl-3-methylisoxazole | Introduction of aryl moieties for SAR studies |
| Heck | Alkene, Pd catalyst, base | 4-Vinyl-3-methylisoxazole | Synthesis of unsaturated derivatives |
| Sonogashira | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-3-methylisoxazole | Access to alkynylated building blocks |
| Buchwald-Hartwig | Amine, Pd catalyst, base | 4-Amino-3-methylisoxazole derivatives | Synthesis of key intermediates for FMS kinase inhibitors |
| Carbonylation | CO, Pd catalyst, base | 3-Methylisoxazole-4-carboxylic acid | Alternative route to key intermediates |
Conclusion
This compound is a valuable and versatile building block in the synthesis of bioactive molecules. Its reactivity in a range of cross-coupling and functionalization reactions provides medicinal chemists with a powerful tool to generate diverse libraries of compounds for drug discovery. The application of this building block in the synthesis of FMS kinase inhibitors highlights its potential in the development of novel therapeutics. The protocols provided herein serve as a starting point for researchers to explore the rich chemistry of this important heterocyclic scaffold.
References
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
-
The recent progress of isoxazole in medicinal chemistry. PubMed.
-
The recent progress of isoxazole in medicinal chemistry. ResearchGate.
-
Advances in isoxazole chemistry and their role in drug discovery. PMC.
-
A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication.
-
Buchwald–Hartwig amination. Wikipedia.
-
Sonogashira Coupling. Chemistry LibreTexts.
-
Sonogashira Coupling. Organic Chemistry Portal.
-
The Suzuki Reaction. Andrew G Myers Research Group.
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
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4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O | CID 10487519. PubChem.
-
Advances in isoxazole chemistry and their role in drug discovery. PMC.
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Cross-coupling reaction. Wikipedia.
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RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
-
Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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Science of Synthesis: Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C. Thieme.
-
The Intramolecular Heck Reaction. Macmillan Group.
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC.
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Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
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Suzuki Coupling. Organic Chemistry Portal.
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Application Note: A Proposed Synthetic Route for Spiro-isoxazoline-lactams from 4-Bromo-3-methylisoxazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Spiro-isoxazoline-lactams in Modern Drug Discovery
Spirocyclic scaffolds have garnered considerable attention in medicinal chemistry due to their unique three-dimensional architectures, which can lead to improved target affinity and selectivity compared to their linear or planar counterparts.[1][2] Among these, spiro-isoxazoline-lactams represent a particularly promising class of compounds, integrating the biologically active isoxazoline and lactam moieties into a rigid spirocyclic framework. While various synthetic approaches to spiro-isoxazoline-lactams have been explored, this application note outlines a novel and plausible synthetic strategy starting from the readily available 4-bromo-3-methylisoxazole. This proposed route leverages well-established organometallic and cyclization methodologies to construct the target spirocyclic system, offering a potentially efficient pathway to novel chemical entities for drug discovery programs.
A Proposed Multi-Step Synthetic Strategy
The proposed synthesis is a three-step process designed to be robust and adaptable for library synthesis. The overall workflow is depicted below:
Figure 1: Proposed workflow for the synthesis of spiro-isoxazoline-lactams.
Detailed Experimental Protocols
Step 1: Generation of the 4-Isoxazolyl Lithium Intermediate via Lithium-Halogen Exchange
Rationale: The generation of a nucleophilic center at the 4-position of the isoxazole ring is the crucial first step. A lithium-halogen exchange reaction is a classic and highly efficient method for this transformation.[3][4] The use of n-butyllithium (n-BuLi) at low temperatures is standard practice to ensure the stability of the resulting organolithium species and to prevent unwanted side reactions.[5]
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 4-isoxazolyl lithium intermediate.
Self-Validation: To confirm the formation of the organolithium intermediate, a small aliquot of the reaction mixture can be quenched with a suitable electrophile, such as benzaldehyde, and the product analyzed by GC-MS or NMR.
Step 2: Nucleophilic Addition to a Protected Amino Ester
Rationale: The choice of the electrophile is critical for the success of the subsequent cyclization. A protected ω-amino-α,β-unsaturated ester, such as methyl 4-(tert-butoxycarbonylamino)but-2-enoate, is an ideal candidate. The Michael addition of the 4-isoxazolyl lithium to this electrophile will introduce the necessary carbon and nitrogen atoms for the formation of a six-membered lactam ring. The Boc protecting group is chosen for its stability under the reaction conditions and its facile removal in the next step.[1][6]
Protocol:
-
In a separate flame-dried flask, dissolve methyl 4-(tert-butoxycarbonylamino)but-2-enoate (1.2 eq) in anhydrous THF (0.5 M).
-
Cool this solution to -78 °C.
-
Slowly transfer the freshly prepared 4-isoxazolyl lithium solution from Step 1 to the solution of the protected amino ester via a cannula.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the linear amino ester intermediate.
Step 3: Deprotection and Intramolecular Cyclization to the Spiro-isoxazoline-lactam
Rationale: The final step involves the removal of the Boc protecting group to liberate the free amine, which then undergoes a spontaneous or catalyzed intramolecular cyclization to form the desired spiro-isoxazoline-lactam.[7][8][9] Acidic conditions are typically employed for Boc deprotection.[10] The subsequent lactam formation is an intramolecular amidation reaction.
Protocol:
-
Dissolve the purified linear amino ester intermediate from Step 2 (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane (excess).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final spiro-isoxazoline-lactam.
Proposed Reaction Mechanism
The key mechanistic steps of this synthetic sequence are illustrated below:
Figure 2: Proposed mechanistic pathway.
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | Lithium-Halogen Exchange | This compound, n-BuLi | THF | -78 | 1 |
| 2 | Nucleophilic Addition | 4-Isoxazolyl lithium, Protected amino ester | THF | -78 to RT | 12-16 |
| 3 | Deprotection & Cyclization | Linear amino ester, 4 M HCl in dioxane | 1,4-Dioxane | RT | 4-6 |
Conclusion
This application note details a plausible and scientifically grounded synthetic strategy for the preparation of novel spiro-isoxazoline-lactams from this compound. The proposed route relies on a sequence of well-precedented reactions, offering a high probability of success. This methodology provides a valuable starting point for researchers in medicinal chemistry and drug discovery to access a new class of spirocyclic scaffolds with potential biological activity. Further optimization of reaction conditions and exploration of substrate scope will undoubtedly expand the utility of this synthetic approach.
References
-
Das, P., Carter, C., Shaheen, G., & Hamme, A. T. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams. RSC Advances, 12(16), 9628–9636. [Link]
-
ResearchGate. (n.d.). General scheme for the synthesis of spiro-isoxazoline-lactam. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. Retrieved from [Link]
-
Hamme, A. T., et al. (2020). Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. RSC Advances, 10(61), 37237-37242. [Link]
-
Maguire, A. R., & Collins, C. I. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22655–22660. [Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. [Link]
-
Chemguide. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
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JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. PubMed Central. [Link]
-
Royal Society of Chemistry. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PubMed Central. [Link]
-
University of Connecticut. (n.d.). lithium halogen exchange #1 revised. Retrieved from [Link]
-
The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship. [Link]
-
University of Illinois IDEALS. (n.d.). [No Title available]. Retrieved from [Link]
-
Reddit. (2021). Li Halogen Exchange? Retrieved from [Link]
-
Reddit. (2023). How is isoxazole substituted at the 4-position? Retrieved from [Link]
-
MDPI. (n.d.). Reactions of 5-Indolizyl Lithium Compounds with Some Bielectrophiles. Molecules. [Link]
-
ACS Publications. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]
-
JoVE. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]
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Application Note & Protocol: Regioselective Functionalization of 4-Bromo-3-methylisoxazole via Lithium-Halogen Exchange and Electrophilic Quench
Introduction: The Isoxazole Scaffold in Modern Chemistry
The isoxazole ring system is a cornerstone of medicinal chemistry and drug development.[1][2][3][4] This five-membered heterocycle is a privileged scaffold found in numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole.[3] Its prevalence stems from its ability to act as a versatile bioisostere for other functional groups and its capacity for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The synthetic utility of isoxazoles is largely dependent on the ability to selectively introduce functional groups at specific positions on the ring.[7]
Functionalization at the C4 position of the isoxazole ring is a particularly valuable strategy for generating novel molecular architectures with unique pharmacological profiles.[8][9][10][11] Among the various synthetic methods, the metal-halogen exchange of a 4-halo-isoxazole precursor stands out as a robust and highly regioselective approach. This application note provides a detailed examination of the lithiation of 4-bromo-3-methylisoxazole using n-butyllithium (n-BuLi), a powerful technique that generates a nucleophilic C4-lithiated intermediate, which can then be intercepted by a wide array of electrophiles.
Mechanistic Rationale: Controlled C4 Anion Generation
The direct deprotonation of an isoxazole ring C-H bond with a strong base like n-BuLi is often problematic, as it can lead to undesired ring-opening reactions.[7] The lithium-halogen exchange reaction provides a superior alternative by generating the desired organolithium species under conditions that preserve the integrity of the heterocyclic ring.
The reaction proceeds via a rapid and kinetically controlled process where the butyl group of n-BuLi exchanges with the bromine atom at the C4 position.[12][13] The rate of exchange typically follows the trend I > Br > Cl.[12] While the precise mechanism can be complex and substrate-dependent, it is widely believed to involve the formation of a transient "ate-complex," where the nucleophilic carbanion of the organolithium reagent attacks the halogen atom on the isoxazole ring.[12][14] This generates the thermodynamically stable 4-lithio-3-methylisoxazole and 1-bromobutane. The resulting lithiated isoxazole is a potent nucleophile, ready to react with a chosen electrophile.
Caption: Reaction mechanism for the lithiation and electrophilic quench.
Experimental Protocol
Critical Safety Precautions
-
n-Butyllithium is a pyrophoric reagent. It ignites spontaneously upon contact with air and reacts violently with water.[15][16] All manipulations must be performed under a strictly inert atmosphere (dry argon or nitrogen) using anhydrous solvents and oven-dried glassware.[17][18]
-
Personal Protective Equipment (PPE) is mandatory. A flame-resistant lab coat, safety goggles (or a face shield), and appropriate chemical-resistant gloves must be worn at all times.[19][20]
-
Work in a certified chemical fume hood. Ensure the hood is free of clutter and combustible materials.[18]
-
Never work alone. A second person familiar with the procedure should be present.[15][20]
-
Have appropriate quenching agents ready. A container of dry sand or powdered limestone should be nearby to smother a fire. Do not use a water fire extinguisher.
Materials and Equipment
| Reagents & Solvents | Equipment |
| This compound | Round-bottom flasks (oven-dried) |
| n-Butyllithium (e.g., 2.5 M in hexanes) | Septa and nitrogen/argon inlet adapter |
| Anhydrous tetrahydrofuran (THF) | Magnetic stirrer and stir bars |
| Selected Electrophile (e.g., benzaldehyde) | Syringes and needles |
| Saturated aqueous ammonium chloride (NH₄Cl) | Dry ice/acetone bath (-78 °C) |
| Diethyl ether or Ethyl acetate | Separatory funnel |
| Brine (saturated aqueous NaCl) | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO₄) | Glassware for column chromatography |
Step-by-Step Procedure
-
Reaction Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a thermometer. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Initial Solution: Dissolve this compound (1.0 eq) in anhydrous THF (approx. 0.2 M concentration) and transfer the solution to the reaction flask via cannula or syringe.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Maintain this temperature for the duration of the lithiation and quench.
-
Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise to the cooled solution via syringe over 10-15 minutes. A slight color change may be observed. Causality Note: Slow addition at low temperature is crucial to dissipate the heat of reaction and prevent side reactions, including potential ring cleavage.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.
-
Electrophilic Quench: Add the chosen electrophile (1.1 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture.
-
Reaction Completion: Allow the mixture to stir at -78 °C for 1-3 hours, or until TLC analysis indicates consumption of the starting material. The reaction can then be allowed to warm slowly to room temperature.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Data Summary & Visualization
Key Reaction Parameters
| Parameter | Condition / Reagent | Rationale |
| Substrate | This compound | Precursor for regioselective C4-lithiation. |
| Lithium Source | n-Butyllithium (1.05 eq) | Effects rapid lithium-halogen exchange. A slight excess ensures full conversion. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Ethereal solvent stabilizes the organolithium species. Must be rigorously dry.[21] |
| Temperature | -78 °C | Critical for controlling reactivity, preventing side reactions, and ensuring stability. |
| Reaction Time | Lithiation: 30-60 min; Quench: 1-3 h | Sufficient time for complete exchange and subsequent electrophilic trapping. |
| Quench | Saturated aq. NH₄Cl | Mildly acidic proton source to neutralize any remaining organolithium reagent. |
| Yield | Variable (typically 60-90%) | Highly dependent on the electrophile used and adherence to anhydrous conditions. |
Experimental Workflow
Caption: High-level workflow for isoxazole functionalization.
Conclusion
The lithium-halogen exchange of this compound is a highly efficient and regioselective method for generating a C4-lithiated isoxazole intermediate. This protocol provides a reliable pathway for the introduction of a diverse range of functional groups at this position, enabling the synthesis of novel isoxazole derivatives for applications in drug discovery and materials science.[1][22] Strict adherence to anhydrous and anaerobic conditions is paramount for the success and safety of this powerful transformation.
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- Safe handling of organolithium compounds in the labor
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- Au‐catalyzed selective C4 arylation isoxazoles with arylsilanes.
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- (PDF) Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization.
- SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. A CRITICAL COMPARISON OF THREE ISOX. Unknown Source.
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Protocol for the N-Alkylation of 4-Bromo-3-methylisoxazole Derivatives: A Detailed Guide for Researchers
Abstract
This comprehensive application note provides a detailed protocol for the N-alkylation of 4-bromo-3-methylisoxazole derivatives, a critical transformation in the synthesis of diverse molecular scaffolds for drug discovery and development. N-alkylated isoxazoles are prevalent motifs in a wide array of biologically active compounds. This guide delves into the underlying chemical principles, offers a step-by-step experimental procedure, and discusses critical parameters, optimization strategies, and potential challenges to ensure successful and reproducible outcomes.
Introduction: The Significance of N-Alkylated Isoxazoles
The isoxazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. The introduction of substituents on the isoxazole nitrogen atom through N-alkylation significantly expands the accessible chemical space, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This, in turn, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. The this compound core, in particular, serves as a versatile building block, with the bromine atom providing a handle for further functionalization via cross-coupling reactions.
Reaction Mechanism and Regioselectivity
The N-alkylation of an isoxazole proceeds via a nucleophilic substitution reaction. The nitrogen atom of the isoxazole ring, possessing a lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (typically an alkyl halide). A base is employed to deprotonate the N-H bond of the parent isoxazole, enhancing its nucleophilicity and facilitating the reaction.
A key consideration in the alkylation of isoxazoles is regioselectivity. In principle, alkylation could occur at either the nitrogen or the oxygen atom of the isoxazole ring. However, N-alkylation is generally favored due to the greater nucleophilicity of the nitrogen atom compared to the oxygen atom in the isoxazole ring system. The presence of a bromine atom at the 4-position can influence the electron density distribution within the ring, potentially affecting the regioselectivity of the reaction. While specific studies on this compound are limited, related studies on other bromo-substituted heterocycles, such as 4-bromo-NH-1,2,3-triazoles, have shown that the bromo substituent can direct alkylation to a specific nitrogen atom[1].
Synthesis of the Starting Material: this compound
A reliable synthesis of the starting material is crucial for any subsequent chemical transformation. This compound can be synthesized through various methods. One common approach involves the electrophilic bromination of 3-methylisoxazole.
Protocol: Synthesis of this compound
Materials:
-
3-Methylisoxazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 3-methylisoxazole (1.0 eq) in anhydrous acetonitrile, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.
Experimental Protocol: N-Alkylation of this compound
This protocol provides a general procedure for the N-alkylation of this compound using an alkyl halide as the alkylating agent.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Table of Reagents and Properties:
| Reagent | Molar Mass ( g/mol ) | Role | Key Considerations |
| This compound | 161.98 | Starting Material | Ensure purity before use. |
| Alkyl Halide | Varies | Alkylating Agent | Highly reactive; handle with care in a fume hood. |
| Sodium Hydride (NaH) | 24.00 | Base | Highly reactive with water; handle under inert atmosphere. |
| Tetrahydrofuran (THF) | 72.11 | Solvent | Use anhydrous grade. |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | Use anhydrous grade; higher boiling point may be beneficial for less reactive alkyl halides. |
Experimental Workflow Diagram:
Sources
Application of 4-Bromo-3-methylisoxazole in Medicinal Chemistry: A Technical Guide
Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of a wide array of therapeutic agents. Isoxazole-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3] The versatility of the isoxazole ring allows for facile functionalization, enabling the fine-tuning of physicochemical properties and pharmacological activity.
This application note focuses on a particularly valuable building block: 4-Bromo-3-methylisoxazole . The strategic placement of a bromine atom at the 4-position provides a versatile handle for a variety of cross-coupling reactions, making it an ideal starting material for the synthesis of diverse libraries of bioactive molecules. The adjacent methyl group at the 3-position can influence the molecule's orientation in binding pockets and contribute to its overall pharmacological profile.
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic bromination of 3-methylisoxazole. While various brominating agents can be employed, a common and effective method involves the use of N-Bromosuccinimide (NBS) in a suitable solvent.
Protocol: Synthesis of this compound
Materials:
-
3-methylisoxazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of 3-methylisoxazole (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Application in the Synthesis of Bioactive Molecules: A Case Study of FMS Kinase Inhibitors
A prime example of the utility of this compound is in the synthesis of potent kinase inhibitors. The FMS kinase is a key target in various inflammatory diseases and cancers. A series of 4-arylamido 3-methyl isoxazoles have been identified as potent FMS kinase inhibitors, with one of the most active compounds being 5-methyl-N-(2-methyl-5-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamido)phenyl)isoxazole-4-carboxamide.[4] The synthesis of the core 4-amino-3-methylisoxazole scaffold, a crucial intermediate for these inhibitors, can be envisioned to start from this compound.
Synthetic Strategy Overview
The synthesis of these FMS kinase inhibitors highlights the importance of this compound as a versatile starting material. The bromo-substituent allows for the introduction of various functionalities at the 4-position, which is critical for the biological activity of the final compounds.
Caption: Synthetic pathway to FMS kinase inhibitors.
Key Synthetic Transformations: Cross-Coupling Reactions
The bromine atom at the 4-position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[5][6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or their esters.[5][6] This reaction allows for the introduction of diverse aromatic systems at the 4-position of the isoxazole ring.
Materials:
-
This compound
-
Arylboronic acid or its pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for the required time, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate.
-
Purify the product by column chromatography.
Caption: Suzuki-Miyaura coupling workflow.
Heck Coupling
The Heck coupling reaction enables the formation of a carbon-carbon bond between this compound and an alkene, leading to the synthesis of 4-alkenyl-3-methylisoxazole derivatives.
Sonogashira Coupling
The Sonogashira coupling allows for the reaction of this compound with a terminal alkyne to form 4-alkynyl-3-methylisoxazoles, which are valuable intermediates for further synthetic transformations.[7][8]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for cross-coupling reactions involving bromo-aryl compounds, which are analogous to this compound.
| Cross-Coupling Reaction | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5) | K₂CO₃ | DMF/EtOH | 100 | 70-95 | [5] |
| Heck | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 60-85 | [3] |
| Sonogashira | Pd(OAc)₂ (3) / XPhos (6) | Et₃N | MeCN | 110 | 65-90 | [3] |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to readily participate in a range of palladium-catalyzed cross-coupling reactions provides a robust platform for the synthesis of diverse libraries of compounds for drug discovery. The successful application of this scaffold in the development of potent FMS kinase inhibitors underscores its potential in generating novel therapeutic agents. Future applications are expected to expand into other target classes as researchers continue to explore the chemical space accessible from this versatile intermediate.
References
- Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. 2025.
- Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole.
- Suzuki cross-coupling of 4a–f, h with arylboronic acids. Reagents and conditions.
- Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. European Journal of Medicinal Chemistry. 2015 Sep 18;102:463-75.
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
- Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. PubMed. 2015.
- Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. MDPI.
- Sonogashira coupling. Wikipedia.
- boronic esters. Organic Syntheses Procedure.
- Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. NIH.
- Suzuki reaction. Wikipedia.
- Sonogashira Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- 3,5-Dimethylisoxazole-4-boronic acid pinacol ester 97 832114-00-8. Sigma-Aldrich.
- 3-Methylisoxazole-4-boronic Acid Pinacol Ester | 1421846-79-8. ChemicalBook.
- 4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O | CID 10487519. PubChem.
- 4-Isoxazoleboronic acid pinacol ester. Frontier Specialty Chemicals.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Improved synthesis of 3-aryl isoxazoles containing fused arom
- Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimiz
- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxyl
- Sonogashira Coupling. Chemistry LibreTexts.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- 5-Bromo-3-methylisoxazole-4-carboxylic acid. Smolecule.
- The Crucial Role of 4-Bromo-1H-imidazole in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.
Sources
- 1. 3-Methyl-5-(trimethylsilyl)isoxazole-4-boronic Acid Pinacol Ester synthesis - chemicalbook [chemicalbook.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
Application Notes & Protocols: 4-Bromo-3-methylisoxazole as a Pivotal Intermediate in Agrochemical Synthesis
Introduction: The Isoxazole Scaffold in Modern Crop Protection
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal and agrochemical research.[1][2][3] Its unique electronic properties and steric profile allow for a diverse range of biological activities, leading to the development of numerous commercialized pharmaceuticals and agrochemicals.[4][5] In the realm of crop protection, isoxazole derivatives have demonstrated potent fungicidal, herbicidal, and insecticidal properties.[3][6] The functionalization of the isoxazole core is key to tuning its biological activity, and halogenated intermediates provide a versatile platform for introducing molecular diversity.
This application note focuses on 4-bromo-3-methylisoxazole , a key building block for the synthesis of 4-substituted isoxazole derivatives. The presence of the bromine atom at the 4-position offers a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. We will provide detailed, field-tested protocols for the synthesis of this compound and its subsequent elaboration into a model agrochemical scaffold, highlighting the scientific rationale behind each step.
Part 1: Synthesis of the Key Intermediate: this compound
The synthesis of this compound is most effectively achieved through the electrophilic bromination of the readily available starting material, 3-methylisoxazole. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a reliable and selective source of electrophilic bromine under relatively mild conditions, minimizing the formation of polybrominated byproducts.[7][8]
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from 3-methylisoxazole via electrophilic bromination.
Materials:
-
3-Methylisoxazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane (for extraction)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of 3-methylisoxazole (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining bromine.
-
Dilute the mixture with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure compound.
Trustworthiness and Validation: The purity of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS. The expected ¹H NMR spectrum would show a singlet for the methyl group and a singlet for the C5-proton of the isoxazole ring. The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound.
| Parameter | Value | Rationale |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that dissolves both reactants and is relatively inert under the reaction conditions. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled release of electrophilic bromine, enhancing selectivity for monobromination.[7] |
| Stoichiometry | 1.05 eq of NBS | A slight excess of NBS ensures complete consumption of the starting material. |
| Temperature | Room Temperature | Sufficient for the electrophilic substitution on the electron-rich isoxazole ring. |
| Work-up | NaHCO₃ and Na₂S₂O₃ washes | Neutralizes acidic byproducts and quenches unreacted bromine, respectively. |
Part 2: Application in Agrochemical Synthesis - A Model System
To illustrate the utility of this compound as an agrochemical intermediate, we present a synthetic route to a hypothetical, yet representative, benzoyl isoxazole fungicide, which we will refer to as "Gemini-cide X" . This class of compounds is known to exhibit herbicidal and fungicidal activity. The key strategic transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 4-position of the isoxazole ring.[1][9][10]
Overall Synthetic Workflow for "Gemini-cide X"
Caption: Synthetic workflow for the model agrochemical "Gemini-cide X".
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
Objective: To synthesize a 4-aryl-3-methylisoxazole derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-3-methylisoxazole.
Causality Behind Experimental Choices:
-
Palladium Catalyst (Pd(dppf)Cl₂): This air-stable palladium(II) precatalyst is reduced in situ to the active palladium(0) species. The dppf ligand is a bulky, electron-rich phosphine that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle and provides stability to the catalytic species.[9]
-
Base (K₂CO₃): The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[10][11]
-
Solvent System (Dioxane/Water): The mixed solvent system is effective at dissolving both the organic starting materials and the inorganic base, facilitating the reaction. Water also plays a role in the activation of the boronic acid.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation, so an inert atmosphere is necessary to prevent its degradation and ensure catalytic activity throughout the reaction.
Mechanism: The Suzuki-Miyaura Catalytic Cycle
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Stille Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Electrophilic and radical bromination of bromo derivatives via NBS. [wisdomlib.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Halogen-Metal Exchange Reactions Involving 4-Bromo-3-methylisoxazole
Introduction: The Strategic Value of 4-Metallo-3-methylisoxazole
The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its unique electronic properties and ability to act as a bioisostere for other functional groups.[1][2] The targeted functionalization of this heterocycle is paramount for the development of novel molecular entities. Halogen-metal exchange is a powerful and widely utilized transformation in organometallic chemistry for the regioselective formation of carbon-nucleophiles from organic halides.[3][4]
This guide provides a detailed exploration of the halogen-metal exchange reaction on 4-bromo-3-methylisoxazole. This specific transformation generates the highly valuable 3-methylisoxazol-4-yl-metal intermediate, a versatile precursor for introducing a wide array of substituents at the C4 position. Such intermediates are crucial in the synthesis of complex molecules in drug discovery and agrochemical research.[5] We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and address common challenges to ensure successful and reproducible execution.
Mechanistic Considerations: Causality Behind the Exchange
The halogen-metal exchange is a kinetically controlled process driven by the formation of a more stable organometallic species.[3] In the context of this compound, an alkyl-metal reagent (typically an organolithium or a Grignard reagent) reacts with the aryl bromide to generate the desired 4-metallo-isoxazole and an alkyl halide byproduct.
The reaction is believed to proceed through an "ate-complex" intermediate, where the carbanionic portion of the organometallic reagent performs a nucleophilic attack on the bromine atom of the isoxazole.[3] The rate of exchange follows the trend I > Br > Cl, making bromo-substituted heterocycles like this compound ideal substrates.[3]
Several factors are critical for a successful reaction:
-
Temperature: Extremely low temperatures (typically -78 °C to -100 °C) are essential.[6] This is to suppress side reactions, such as the nucleophilic addition of the organometallic reagent to the isoxazole ring or deprotonation of the C5-proton or the 3-methyl group.
-
Reagent Choice:
-
Organolithium Reagents (e.g., n-BuLi, s-BuLi): These are highly reactive and facilitate a rapid exchange at low temperatures.[7][8] However, their high basicity can sometimes lead to competing deprotonation reactions.
-
Grignard Reagents (e.g., i-PrMgCl·LiCl): Known as "Turbo-Grignard" reagents, these offer a significant advantage in terms of functional group tolerance and can often be performed under less stringently cryogenic conditions.[9][10] The presence of lithium chloride breaks up polymeric Grignard aggregates, increasing the effective reactivity of the reagent.
-
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard choices. THF is often preferred due to its ability to solvate the metal cation, which can influence the reactivity and stability of the organometallic intermediate.
Experimental Protocols
Protocol 1: Lithium-Halogen Exchange using n-Butyllithium
This protocol describes the generation of 4-lithio-3-methylisoxazole followed by trapping with a generic electrophile.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Electrophile (e.g., benzaldehyde, dimethylformamide, iodine)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath (-78 °C)
-
Separatory funnel
Step-by-Step Methodology:
-
Reaction Setup: Assemble the flame-dried flask under a positive pressure of an inert gas (N₂ or Ar). Add this compound (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature throughout the addition and exchange steps.
-
Addition of n-BuLi: Slowly add n-BuLi (1.05-1.1 eq) dropwise via syringe over 5-10 minutes. Ensure the internal temperature does not rise significantly. A color change may be observed upon formation of the organolithium species.
-
Exchange Reaction: Stir the mixture at -78 °C for 30-60 minutes to allow for complete halogen-metal exchange.
-
Electrophilic Quench: Add the chosen electrophile (1.1-1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.[11]
-
Reaction & Warming: Continue stirring at -78 °C for 1-3 hours (reaction time is electrophile-dependent). After this period, remove the cooling bath and allow the reaction to warm slowly to room temperature.
-
Aqueous Quench: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up & Extraction: Transfer the mixture to a separatory funnel. Add water and an organic solvent (e.g., ethyl acetate). Separate the layers and extract the aqueous phase two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization as appropriate for the specific product.
Protocol 2: Magnesium-Halogen Exchange using i-PrMgCl·LiCl
This protocol offers an alternative with potentially better functional group tolerance.
Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous THF, add i-PrMgCl·LiCl (1.1-1.2 eq, typically 1.3 M in THF) at a temperature between -10 °C and 0 °C.
-
Exchange Reaction: Stir the reaction for 1-2 hours at this temperature. Reaction progress can be monitored by quenching an aliquot and analyzing via GC-MS.
-
Electrophilic Quench: Cool the mixture to the appropriate temperature for the electrophile (can range from -78 °C to 0 °C) and add the electrophile (1.2 eq).
-
Reaction & Work-up: Allow the reaction to proceed to completion and perform the aqueous work-up as described in Protocol 1.
Data Summary & Scope
The generated 4-metallo-3-methylisoxazole is a potent nucleophile that reacts with a broad range of electrophiles. The choice of the organometallic reagent can influence the outcome and reaction conditions.
| Reagent | Temp. (°C) | Typical Electrophiles | Expected Outcome/Yield | Key Considerations |
| n-BuLi | -78 | Aldehydes, Ketones, CO₂, DMF, I₂, Alkyl halides | Good to Excellent | Requires strictly anhydrous conditions and low temperatures to avoid side reactions.[6][8] |
| s-BuLi | -78 | Similar to n-BuLi | Good to Excellent | More basic than n-BuLi; may increase risk of deprotonation side reactions. |
| i-PrMgCl·LiCl | -10 to 0 | Aldehydes, Ketones, Esters, Nitriles, Allyl halides | Good to Excellent | Excellent functional group tolerance; less stringent temperature requirements.[9][12] |
| EtMgBr | 0 to RT | Aldehydes, Ketones | Moderate to Good | Less reactive than organolithiums; may require longer reaction times or heating.[13] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Inactive organometallic reagent. 2. Wet solvent or glassware. 3. Reaction temperature too high. | 1. Titrate the organometallic reagent before use. 2. Ensure all glassware is rigorously flame-dried and solvent is anhydrous. 3. Maintain strict temperature control, especially during reagent addition. |
| Formation of Debrominated Starting Material (3-methylisoxazole) | The organometallic intermediate was quenched by a proton source (e.g., moisture, acidic proton on another molecule). | Rigorously exclude moisture. If the electrophile is acidic, consider using a non-nucleophilic base to deprotonate it first. |
| Multiple Products / Side Reactions | 1. Temperature was too high, leading to ring attack or decomposition. 2. Competing deprotonation at C5 or the methyl group. | 1. Ensure the reaction is maintained at -78 °C or below. 2. Use a less basic reagent like i-PrMgCl·LiCl. For organolithiums, use the minimum necessary reaction time. |
References
-
Narasimhan, N. S., & Mali, R. S. (1988). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(2-3), 205-215. [Link]
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Mao, J., et al. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(10), 2631. [Link]
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University of Bristol. (2010). (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. University of Bristol, School of Chemistry. [Link]
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Kocsis, L. S. (2007). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship, The College of New Jersey. [Link]
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Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange. Macmillan Group Meeting. [Link]
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Wikipedia. Metal–halogen exchange. Wikimedia Foundation. [Link]
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Monnereau, L., & Evano, G. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry, 6, 56. [Link]
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Turner, J. A. (1985). Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1255-1260. [Link]
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Hajime, E. K. L. Y., et al. (2016). Temperature-Dependent Halogen-Exchange Activity Studies of Zeolite-Derived Aluminum Trifluoride. Chemistry of Materials, 28(20), 7499-7506. [Link]
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Ketels, M. (2018). Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. edoc.ub.uni-muenchen.de. [Link]
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Khandebharad, A. U., et al. (2015). Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. Research Journal of Chemical Sciences, 5(5), 1-5. [Link]
-
El-Hiti, G. A., & Smith, K. (2018). The preparation of organolithium reagents and intermediates. ResearchGate. [Link]
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Piller, F. M., & Knochel, P. (2009). Improving the Halogen–Magnesium Exchange by using New Turbo‐Grignard Reagents. Angewandte Chemie International Edition, 48(20), 3661-3664. [Link]
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Monnereau, L., & Evano, G. (2018). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. ouci.dntu.edu.ua. [Link]
-
Bode, J. W., & Morandi, B. (2019). OC II (FS 2019). ETH Zürich. [Link]
-
Ghouse, T., et al. (2021). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 11(52), 32913-32924. [Link]
-
Wang, D., & Wang, J. (2013). The powerful, versatile and ever-green turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. Chemical Communications, 49(37), 3823-3835. [Link]
-
Salvador, C. E. M., & Andrade, C. K. Z. (2023). Continuous flow photochemistry synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones. Beilstein Journal of Organic Chemistry, 19, 1246-1254. [Link]
-
Guchhait, G., & Malik, M. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33621-33646. [Link]
-
Organic Chemistry Tutor. (2021). Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions. YouTube. [Link]
-
Ryabukhin, S. V., et al. (2020). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 16, 1-10. [Link]
-
Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203-5205. [Link]
- Google Patents. (2020). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
-
UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Halogen-metal exchange. UCLA. [Link]
-
Sławiński, J., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5599. [Link]
-
Clayden, J., & Yasin, S. A. (2002). Lithiation-electrophilic trapping of N-sulfonyl-activated ethylene aziridines. New Journal of Chemistry, 26(2), 191-192. [Link]
-
Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(7). [Link]
-
Bailey, P. S. (1985). Intramolecular competitive halogen-metal exchange of 2,5-dibromobenzyl alcohol. IDEALS, University of Illinois. [Link]
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A Robust One-Pot, Three-Component Protocol for the Synthesis of 4-Aryl-3-Methylisoxazol-5(4H)-ones: A Guide for Medicinal and Organic Chemists
An Application Note for the Synthesis of 4-Aryl-3-Methylisoxazoles
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to act as a versatile bioisostere.[1] Compounds featuring the 4-aryl-3-methylisoxazole core, in particular, have demonstrated significant potential in drug discovery, including applications as kinase inhibitors and anticancer agents.[2][3] This application note provides a comprehensive, field-tested protocol for the efficient synthesis of 4-aryl-3-methylisoxazol-5(4H)-ones via a one-pot, three-component reaction. We delve into the mechanistic underpinnings of the transformation, offer a detailed step-by-step experimental procedure, and provide expert insights to ensure reproducibility and high yields. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development seeking a reliable method to access this valuable class of compounds.
Introduction and Scientific Context
Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique set of physicochemical properties, making the isoxazole moiety a cornerstone in the design of bioactive molecules. It is found in a wide range of pharmaceuticals, including the antibiotic Sulfamethoxazole, the anti-inflammatory drug Valdecoxib, and the antiviral agent Acivicin.[1][4] The isoxazole ring often serves as a non-classical bioisostere for amide or ester groups, enhancing metabolic stability and modulating biological activity.[5]
The synthesis of substituted isoxazoles is therefore of paramount importance. Among the various synthetic strategies, multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical approaches.[6] The protocol detailed herein focuses on a well-established three-component condensation of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride.[6][7] This method is favored for its operational simplicity, use of readily available starting materials, and amenability to green chemistry principles, often utilizing water or ethanol as a solvent.[1]
Reaction Principle and Mechanism
The synthesis proceeds via a domino reaction sequence involving condensation and cyclization steps. The overall transformation is as follows:
Aromatic Aldehyde + Ethyl Acetoacetate + Hydroxylamine Hydrochloride → 4-Aryl-3-Methylisoxazol-5(4H)-one
The reaction mechanism, while dependent on the specific catalyst and conditions, is generally understood to follow the pathway outlined below.[1]
Proposed Mechanistic Pathway:
-
Oxime Formation: Hydroxylamine (generated in situ from hydroxylamine hydrochloride) first reacts with the more reactive ketone carbonyl of ethyl acetoacetate to form an oxime intermediate.
-
Enolization/Deprotonation: In the presence of a catalyst (or under appropriate pH conditions), the active methylene group of the oxime intermediate is deprotonated, forming an enolate.
-
Knoevenagel Condensation: The enolate attacks the carbonyl carbon of the aromatic aldehyde in a Knoevenagel-type condensation.
-
Cyclization and Dehydration: The resulting adduct undergoes intramolecular cyclization, followed by dehydration, to yield the stable 4-aryl-3-methylisoxazol-5(4H)-one product.
This one-pot approach elegantly combines multiple transformations, minimizing the need for isolating intermediates and thereby improving overall efficiency.
Detailed Experimental Protocol
This protocol describes a general procedure adaptable for various substituted aromatic aldehydes.
3.1. Materials and Equipment
-
Reagents:
-
Equipment:
-
50 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Buchner funnel and filter paper for vacuum filtration
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
-
NMR spectrometer, Mass spectrometer for characterization
-
3.2. Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.0 mmol), and the chosen catalyst (e.g., tartaric acid, 0.05 mmol).[7]
-
Solvent Addition: Add the solvent (10 mL of distilled water or ethanol). Water is often preferred as an environmentally benign solvent.[1]
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC (typically using a 2:8 mixture of ethyl acetate:n-hexane as eluent). The reaction is often complete within 1-3 hours, indicated by the formation of a solid precipitate.[1][7]
-
Scientist's Note: For less reactive aldehydes, gentle heating (e.g., 50-60 °C) may be required to accelerate the reaction. If heating, attach a reflux condenser.
-
-
Product Isolation: Once the reaction is complete (as determined by TLC analysis showing consumption of the aldehyde), isolate the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid precipitate sequentially with cold distilled water (2 x 10 mL) and then cold ethanol (1 x 10 mL) to remove unreacted starting materials and water-soluble byproducts.[1]
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
-
Purification (if necessary): The filtered product is often of high purity. If further purification is required, recrystallization from ethanol is typically effective.[7]
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and by measuring its melting point.
Visualization of Experimental Workflow
The following diagram provides a high-level overview of the entire experimental process, from reagent preparation to final product analysis.
Caption: Workflow for the one-pot synthesis of 4-aryl-3-methylisoxazol-5(4H)-ones.
Expected Results and Data
The described protocol is robust and generally provides good to excellent yields for a wide range of aromatic aldehydes. The table below summarizes typical results reported in the literature for this transformation.
| Entry | Aromatic Aldehyde (Ar-) | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenyl | Tartaric Acid / H₂O | 2.5 | 92 | [7] |
| 2 | 4-Chlorophenyl | Tartaric Acid / H₂O | 2.0 | 95 | [7] |
| 3 | 4-Methoxyphenyl | Tartaric Acid / H₂O | 3.0 | 90 | [7] |
| 4 | 4-Nitrophenyl | Tartaric Acid / H₂O | 2.0 | 96 | [7] |
| 5 | 2-Chlorophenyl | Sodium Benzoate / H₂O | 3.0 | 88 | [6] |
| 6 | 3-Nitrophenyl | Sodium Benzoate / H₂O | 2.5 | 94 | [6] |
Note: Yields are for isolated, purified products. Reaction times and yields may vary based on the specific substrate and reaction scale.
Trustworthiness: Critical Considerations & Field Insights
-
Purity of Aldehydes: A common source of lower yields is the use of oxidized aromatic aldehydes (containing corresponding carboxylic acids). It is advisable to use freshly purified or commercially available high-purity aldehydes.
-
Order of Addition: While the reaction is robust, adding the reagents in the specified order (solids first, then solvent) ensures good mixing and initiation of the reaction.
-
Catalyst Choice: This reaction has been successfully performed with a variety of catalysts, including bases like pyridine or sodium silicate, and mild acids like tartaric acid or citric acid.[6][7][8] The choice can influence reaction rates and yields. Water as a solvent often promotes the reaction without the need for a strong catalyst.
-
Exothermicity: The reaction is typically not highly exothermic but should be monitored, especially when scaling up.
-
Work-up Procedure: Thorough washing of the crude product is critical to remove impurities. Washing with cold ethanol is particularly effective at removing unreacted ethyl acetoacetate and aldehyde without dissolving a significant amount of the desired product.
References
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]
-
Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. PubMed Central. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing. Available at: [Link]
-
Construction of Isoxazole ring: An Overview. NanoBioLetters. Available at: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Nature. Available at: [Link]
-
Synthesis of Isoxazolylvinyl Ketones from Substituted Furans. ResearchGate. Available at: [Link]
-
Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. PubMed. Available at: [Link]
-
Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. Available at: [Link]
-
SYNTHESIS OF ISOXAZOLYLVINYL KETONES FROM SUBSTITUTED FURANS. ResearchGate. Available at: [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]
-
α, β – unsaturated carbonyl compounds. SUST Repository. Available at: [Link]
-
Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. MDPI. Available at: [Link]
-
1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. ChemTube3D. Available at: [Link]
-
Representative synthetic methods for the synthesis of 4‐aryl isoxazoles. ResearchGate. Available at: [Link]
-
Synthesis of isoxazolidine derivatives from N-substituted hydroxylamines and α,Β-unsaturated ketones. ResearchGate. Available at: [Link]
-
Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. ResearchGate. Available at: [Link]
-
Synthesis and fungicidal activity of novel 5-aryl-4-methyl-3yl (imidazolidin-1yl methyl, 2-ylidene nitro imine) isoxazoles. ResearchGate. Available at: [Link]
-
An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PubMed Central. Available at: [Link]
- Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde. Google Patents.
-
(PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. ResearchGate. Available at: [Link]
-
Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PubMed Central. Available at: [Link]
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- 5. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-3-methylisoxazole
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of coupling sensitive heteroaryl halides like 4-Bromo-3-methylisoxazole. This guide is structured as a series of troubleshooting questions and FAQs to directly address the challenges you may encounter in the lab.
The isoxazole ring, while a valuable pharmacophore, introduces specific challenges. Its electron-deficient nature can influence the kinetics of the catalytic cycle, and the presence of nitrogen and oxygen heteroatoms can lead to catalyst inhibition or substrate decomposition under certain conditions.[1][2][3] This guide will help you rationalize your experimental choices to achieve high yields and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems observed during the reaction. Each answer provides a diagnosis and a series of actionable steps to resolve the issue.
Question 1: My reaction shows very low or no conversion to the desired product. What are the primary causes and how can I fix it?
Answer: Failure to form the product is one of the most common issues and typically points to a problem with one of the core components of the catalytic cycle.
-
Diagnosis 1: Inactive Catalyst. The most frequent culprit is the failure to generate or maintain the active Pd(0) species.[4] Pd(II) precatalysts require in situ reduction, and the active Pd(0) catalyst can be sensitive to oxygen.[4][5]
-
Solution A: Use a Modern Precatalyst. Switch from traditional sources like Pd(OAc)₂/ligand or Pd(PPh₃)₄ to an air-stable Pd(II) precatalyst such as a Buchwald-type palladacycle (e.g., XPhos Pd G3, SPhos Pd G2). These are designed to generate the active LPd(0) species reliably and efficiently.[1][4]
-
Solution B: Ensure Rigorous Inert Conditions. Oxygen can oxidize the Pd(0) catalyst, leading to deactivation and promoting side reactions like boronic acid homocoupling.[5][6][7] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes or using freeze-pump-thaw cycles) and maintain a positive pressure of inert gas throughout the setup and reaction.[8][9]
-
-
Diagnosis 2: Poor Ligand Choice. The ligand is critical for stabilizing the palladium center and modulating its reactivity. For an electron-deficient heteroaryl halide like this compound, a simple ligand like triphenylphosphine (PPh₃) is often inadequate.[10]
-
Solution: Employ Bulky, Electron-Rich Ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[5][8][11] Their steric bulk and electron-donating properties promote the rate-limiting oxidative addition step and facilitate the final reductive elimination, outcompeting catalyst decomposition pathways.[11]
-
-
Diagnosis 3: Suboptimal Base or Solvent. The base is not just an additive; it's a key reagent in the transmetalation step.[12] Its strength and solubility, influenced by the solvent system, are critical.
-
Solution: Screen Bases and Solvents. If a common base like K₂CO₃ in an aqueous/organic mixture fails, consider a stronger, non-nucleophilic base like K₃PO₄.[5][13] It is particularly effective in solvents like dioxane or toluene, often with minimal water. For highly sensitive substrates, anhydrous conditions using a base like potassium trimethylsilanolate (TMSOK) in a solvent like trimethyl borate can prevent protodeboronation.[2]
-
Troubleshooting Workflow for Low Yield
Here is a logical decision-making process to diagnose the cause of low reaction yield.
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Question 2: I'm observing a significant amount of 3-methylisoxazole byproduct. What is causing this dehalogenation and how can I prevent it?
Answer: The formation of 3-methylisoxazole is a classic case of a dehalogenation side reaction, where the bromine atom is replaced by a hydrogen.[8][14]
-
Mechanism of Dehalogenation: This side reaction is primarily caused by the formation of a palladium-hydride (Pd-H) species. This species can arise from the reaction of the palladium complex with various components in the mixture, including certain bases, alcohol solvents, or even trace water.[6][8] The Pd-H intermediate can then undergo reductive elimination with the isoxazole ring to yield the dehalogenated byproduct. Electron-deficient heteroaryl halides are particularly susceptible to this pathway.[1][8]
-
Mitigation Strategies:
-
Optimize the Base: Avoid strong alkoxide bases if possible. Switch to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These are less likely to generate hydride species.[8]
-
Select the Right Ligand: Bulky, electron-rich ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination of the cross-coupled product at a faster rate than the competing dehalogenation pathway.[8]
-
Control the Solvent: If using an alcohol solvent, switch to an aprotic solvent like dioxane, toluene, or THF. While water is often necessary, ensure it is not excessive, as it can be a proton source.[8]
-
Consider the Halide: While you are starting with a bromide, it is useful to know that bromides and chlorides are generally superior to iodides for N-heterocyclic substrates, as iodides have a greater propensity for dehalogenation.[1]
-
Question 3: My main byproduct is a dimer of my boronic acid coupling partner. How do I suppress this homocoupling?
Answer: The formation of a symmetrical biaryl from the boronic acid is known as homocoupling. This side reaction is a strong indicator of the presence of oxygen in your reaction.[7][15]
-
Mechanism of Homocoupling: In the presence of an oxidant (typically O₂), Pd(0) can be oxidized to Pd(II). These Pd(II) species can then undergo two successive transmetalations with the boronic acid, leading to the formation of the homocoupled product and regenerating Pd(0).[6][16] It is essentially a stoichiometric reaction between Pd(II) and the boronic acid.[7]
-
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents (including any water) and the reaction headspace are thoroughly deoxygenated before adding the catalyst. A subsurface sparge with an inert gas is highly effective.[7][13]
-
Use a Pd(0) Source or Efficient Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a precatalyst that rapidly generates the active Pd(0) species can minimize the amount of residual Pd(II) available to initiate homocoupling.[4][13]
-
Use Boronate Esters: Using a more stable boron reagent, like a pinacol or MIDA boronate ester, can help. These reagents slowly hydrolyze to release the boronic acid, keeping its instantaneous concentration low and thus reducing the statistical probability of homocoupling.[6][17]
-
Frequently Asked Questions (FAQs)
This section covers broader topics to help you design a robust reaction from the outset.
Question 4: What is a reliable set of starting conditions for coupling with this compound?
Answer: For a challenging heteroaryl bromide, it is best to start with a proven, high-performance catalyst system rather than traditional conditions. The following table summarizes a robust starting point.
| Parameter | Recommended Starting Condition | Rationale |
| Aryl Halide | This compound (1.0 equiv) | The electrophilic partner in the coupling.[6] |
| Boron Reagent | Arylboronic Acid (1.2–1.5 equiv) or Pinacol Ester | A slight excess of the nucleophile drives the reaction to completion. Esters offer greater stability.[18][19] |
| Catalyst | XPhos Pd G3 (1–3 mol%) | An air-stable, highly active precatalyst for challenging substrates.[1][4] |
| Ligand | XPhos (included in precatalyst) | A bulky, electron-rich ligand that accelerates key steps in the catalytic cycle.[11] |
| Base | K₃PO₄ (2.0–3.0 equiv) | A strong, non-nucleophilic base effective for difficult couplings.[5][13] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 v/v) | A common polar aprotic solvent system that facilitates solubility and base activity.[6][20] |
| Temperature | 80–100 °C | A typical temperature range to ensure sufficient reaction rates without excessive decomposition.[8][20] |
| Atmosphere | Nitrogen or Argon | Essential to prevent catalyst oxidation and homocoupling side reactions.[7][9] |
Question 5: Are boronic esters a better choice than boronic acids for this reaction?
Answer: For sensitive or challenging substrates like heteroarylboronic acids or when using this compound, boronic esters (e.g., pinacol, MIDA, or neopentyl glycol esters) are often superior to the corresponding boronic acids.[2][6]
-
Enhanced Stability: Boronic acids are susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water) under basic conditions, leading to yield loss.[6][19] Boronic esters are significantly more stable to these conditions.[19]
-
Slow-Release Mechanism: Many boronic esters are thought to function via a "slow-release" mechanism. They hydrolyze gradually under the reaction conditions to provide a low, steady concentration of the active boronic acid.[17][18] This minimizes side reactions like homocoupling that are often concentration-dependent.[17][21]
-
Improved Handling: Boronic esters are often crystalline, stable solids that are easier to purify and handle compared to some boronic acids, which can be prone to dehydration to form boroxines.[6][22]
While boronic acids can work well, if you are facing issues with yield or side reactions related to the boron reagent, switching to a boronate ester is a highly recommended optimization strategy.[13]
General Experimental Protocol
This protocol provides a step-by-step methodology for setting up the Suzuki coupling of this compound using modern best practices.
Reaction Setup Workflow
Caption: A standard workflow for setting up a Suzuki coupling reaction.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.3 equiv), and finely powdered K₃PO₄ (2.5 equiv).[5]
-
Inerting the Vessel: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the removal of atmospheric oxygen.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio to achieve a 0.1 M concentration with respect to the limiting reagent) via syringe.
-
Solution Degassing: With a needle providing an outlet, bubble the inert gas through the stirred solution for 10-15 minutes to ensure the mixture is completely deoxygenated.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[8]
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(15), 7876-7890. Retrieved from [Link]
-
Lloyd-Jones, G. C., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(51), 20581-20595. Retrieved from [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett. Retrieved from [Link]
-
Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Miller, L. M., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 305-308. Retrieved from [Link]
-
Lloyd-Jones, G. C., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(51), 20581-20595. Retrieved from [Link]
-
Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. Retrieved from [Link]
-
NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
Hartwig, J. F., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(37), 12957–12968. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Schroeder, C. M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), eadd1722. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation. Retrieved from [Link]
-
Krska, S. W., et al. (2013). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 15(8), 1842–1845. Retrieved from [Link]
-
Scott, J. S., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 6(2), 901-914. Retrieved from [Link]
-
Kapdi, A. R., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Green Chemistry, 23(17), 6439-6445. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. Retrieved from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
-
Nolan, S. P., & Cazin, C. S. J. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(45), 11471-11484. Retrieved from [Link]
-
Reddit. (2025). Problems with Suzuki coupling. r/Chempros. Retrieved from [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
-
Norris, J. (2018). The Suzuki reaction. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 42(10), 1461–1473. Retrieved from [Link]
-
ResearchGate. (2025). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 20. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 21. researchgate.net [researchgate.net]
- 22. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Synthesis of 4-Bromo-3-methylisoxazole
Welcome to the technical support center for the synthesis of 4-Bromo-3-methylisoxazole. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges encountered during the synthesis, with a specific focus on the formation of byproducts.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and where do byproducts typically originate?
The most prevalent method for synthesizing this compound is through the direct electrophilic bromination of 3-methylisoxazole. This reaction is a classic example of electrophilic aromatic substitution (EAS) on a heterocyclic ring.[1][2] Byproducts primarily arise from over-bromination, side reactions involving the starting materials or intermediates, and degradation of the product under the reaction conditions. The isoxazole ring's reactivity and the specific brominating agent used are critical factors in determining the byproduct profile.
Q2: I am observing a second brominated species in my reaction mixture. What is it likely to be?
A common byproduct is the di-brominated species, 3-methyl-4,5-dibromoisoxazole . This occurs when the initial product, this compound, undergoes a second bromination. The electron-donating methyl group at the 3-position and the bromine at the 4-position can activate the 5-position for further electrophilic attack, especially if the reaction conditions are too harsh (e.g., excess bromine, elevated temperature, or prolonged reaction time).
Q3: My reaction has a low yield and a complex mixture of products. Could starting material impurities be the cause?
Absolutely. The purity of the starting 3-methylisoxazole is crucial. A common impurity in commercially available 3-methylisoxazole is 3-methylisoxazol-5(4H)-one . This impurity can react with the brominating agent to form a variety of undesired brominated byproducts, complicating the purification process and reducing the overall yield of the desired product. It is highly recommended to purify the starting material, for instance by distillation, before use.
Q4: Are there any other less common but still significant byproducts I should be aware of?
Yes, depending on the specific reaction conditions and the brominating agent used (e.g., Br2, NBS), other byproducts can form. For instance, ring-opened products can be generated if the reaction conditions are too acidic or if there is water present, which can hydrolyze the isoxazole ring. Additionally, if using N-bromosuccinimide (NBS), byproducts derived from succinimide can be present in the crude product mixture.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to byproduct formation during the synthesis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Significant amount of 3-methyl-4,5-dibromoisoxazole detected (e.g., by GC-MS or NMR) | Over-bromination due to excess brominating agent or harsh reaction conditions. | 1. Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0-1.1 equivalents. 2. Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the brominating agent. 3. Reaction Time: Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. |
| Low yield and presence of multiple unidentified polar byproducts | Impure starting 3-methylisoxazole, likely containing 3-methylisoxazol-5(4H)-one. | 1. Starting Material Purification: Purify the 3-methylisoxazole by distillation before use. 2. Characterization: Confirm the purity of the starting material by NMR or GC-MS. |
| Formation of a dark, tarry substance in the reaction mixture | Decomposition of the isoxazole ring or polymerization reactions. | 1. Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. 3. Temperature Control: Avoid excessive heating during the reaction and workup. |
| Difficult purification, with byproducts co-eluting with the product during column chromatography | Byproducts with similar polarity to this compound. | 1. Alternative Purification: Consider alternative purification methods such as recrystallization or preparative HPLC. 2. Solvent System Optimization: For column chromatography, screen different solvent systems to improve separation. A gradient elution might be beneficial. |
Section 3: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline. Modifications may be necessary based on laboratory conditions and available reagents.
-
Preparation: To a solution of 3-methylisoxazole (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent like dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, cool the mixture to 0 °C in an ice bath.
-
Bromination: Slowly add a solution of bromine (1.05 eq) in the same solvent to the cooled reaction mixture over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture into a cold aqueous solution of a reducing agent (e.g., sodium thiosulfate or sodium bisulfite) to destroy any excess bromine.
-
Workup: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Purification of 3-methylisoxazole by Distillation
-
Setup: Assemble a simple distillation apparatus. Ensure all glassware is dry.
-
Distillation: Place the crude 3-methylisoxazole in the distillation flask. Heat the flask gently in a heating mantle.
-
Collection: Collect the fraction boiling at the literature value for 3-methylisoxazole (approximately 142-143 °C at atmospheric pressure).
-
Verification: Verify the purity of the distilled product by NMR or GC before using it in the bromination reaction.
Section 4: Visualizing Reaction Mechanisms
The following diagrams illustrate the key reaction pathways, including the formation of the desired product and a common byproduct.
Caption: Mechanism of this compound and byproduct formation.
Caption: Troubleshooting flowchart for byproduct issues.
References
-
Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
- Mohan, R. S., et al. (2015). An efficient and green synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones using tartaric acid as a catalyst. Research Journal of Chemical Sciences, 5(5), 27-32.
-
Oriental Journal of Chemistry. (2014). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. Retrieved from [Link]
Sources
Overcoming low yields in the functionalization of 4-Bromo-3-methylisoxazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for the functionalization of 4-bromo-3-methylisoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, when modifying this versatile heterocyclic building block. We provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific, common functionalization reactions and the typical issues encountered. Each entry is formatted as a problem-solution guide, explaining the underlying chemistry to empower you to make informed decisions in your experimental design.
Issue 1: Low Yield in Palladium-Catalyzed Suzuki-Miyaura Coupling
Question: "I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but my yields are consistently low (<30%), and I observe significant starting material decomposition or formation of homocoupled byproducts. What is going wrong?"
Potential Causes & Solutions:
The Suzuki-Miyaura reaction, while powerful, involves a delicate catalytic cycle. Low yields with heteroaromatic halides like this compound often stem from a few key areas.[1][2]
-
Inefficient Oxidative Addition: The first step, oxidative addition of the aryl bromide to the Pd(0) center, can be sluggish for electron-rich or sterically hindered heterocycles.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) species and accelerate the oxidative addition step. Ligands like SPhos, XPhos, or RuPhos are often superior to traditional PPh₃ for challenging substrates.[3]
-
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and can be deactivated through various pathways.
-
Solution: Ensure rigorous exclusion of oxygen. Degas all solvents and reagents thoroughly (e.g., via sparging with argon or freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. Using a pre-catalyst, which is a stable Pd(II) species that is reduced in situ, can also improve reproducibility.
-
-
Incorrect Base or Solvent Choice: The base plays a crucial role in activating the boronic acid for transmetalation.[4] An inappropriate base can lead to decomposition of the starting material or boronic acid.
-
Solution: A moderately strong inorganic base is often optimal. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are excellent starting points. Stronger bases like hydroxides can sometimes promote side reactions with sensitive substrates. The solvent must be able to dissolve the reagents and facilitate the reaction; common choices include dioxane, THF, or DMF, often with a small amount of water to aid in dissolving the base.[5]
-
-
Protodeboronation of Boronic Acid: Boronic acids can be unstable and undergo protodeboronation (replacement of the -B(OH)₂ group with hydrogen), especially at elevated temperatures or with certain bases.
Optimized Suzuki-Miyaura Protocol (Example)
Here is a robust starting protocol for coupling this compound with a generic arylboronic acid.
-
To a flame-dried Schlenk flask under argon, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₂CO₃ (3.0 equiv).
-
Add the palladium pre-catalyst (e.g., Pd(OAc)₂; 2 mol%) and the phosphine ligand (e.g., SPhos; 4 mol%).
-
Add degassed solvent (e.g., Dioxane/H₂O 10:1).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Troubleshooting Flowchart: Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Issue 2: Stalled or Incomplete Sonogashira Coupling
Question: "My copper-free Sonogashira coupling of this compound with a terminal alkyne is not going to completion. I see starting material and some product, but the reaction stalls after a few hours."
Potential Causes & Solutions:
The Sonogashira reaction is invaluable for installing alkyne moieties.[6] Stalled reactions often point to issues with the catalyst system or competitive side reactions.
-
Glaser-Hay Homocoupling: The terminal alkyne can couple with itself, especially in the presence of copper and oxygen, to form a diyne. This consumes the alkyne and can complicate purification.
-
Solution: While traditional Sonogashira uses a copper(I) co-catalyst, modern "copper-free" conditions can mitigate this issue.[7] These protocols often rely on a palladium catalyst and an organic base (e.g., diisopropylamine, triethylamine) in a solvent like THF or DMF.[8] Rigorous deoxygenation is still critical.
-
-
Poor Ligand Choice: As with other cross-couplings, the ligand is key. For copper-free variants, ligands that are effective for Suzuki reactions are often a good starting point.
-
Solution: Highly effective, bulky electron-rich phosphine ligands like XPhos have been shown to be active in copper-free Sonogashira reactions.[3] The use of a Pd(II) pre-catalyst with a suitable phosphine ligand is a reliable approach.
-
-
Insufficient Base Strength/Solubility: The amine base must be strong enough to deprotonate the terminal alkyne, forming the acetylide nucleophile.
-
Solution: Ensure the base is in excess (typically 2-3 equivalents). Bases like diisopropylamine or Et₃N are common. If solubility is an issue, a co-solvent may be necessary. For particularly challenging couplings, a stronger base like DBU could be screened, but with caution to avoid substrate decomposition.
-
-
Temperature Effects: While many Sonogashira couplings can proceed at room temperature, electron-deficient heteroaryl bromides may require heating to achieve reasonable rates.
-
Solution: If the reaction is sluggish at room temperature, gradually increasing the temperature to 50-80 °C can significantly improve the conversion rate.[3] However, be mindful that higher temperatures can also increase the rate of side reactions.
-
Comparative Table: Sonogashira Reaction Conditions
| Parameter | Traditional Conditions | Copper-Free Conditions | Recommended Starting Point |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(OAc)₂ (2 mol%) |
| Co-catalyst | CuI (1-5 mol%) | None | None |
| Ligand | PPh₃ (from catalyst) | Bulky phosphine (e.g., XPhos) | XPhos (4 mol%) |
| Base | Amine (e.g., Et₃N, i-Pr₂NH) | Amine (e.g., Et₃N, i-Pr₂NH) | i-Pr₂NH (3 equiv) |
| Solvent | THF, DMF | THF, DMF, Acetonitrile | DMF (degassed) |
| Temperature | Room Temperature to 60 °C | Room Temperature to 100 °C | 60 °C |
Issue 3: Failure in Buchwald-Hartwig Amination
Question: "I am trying to couple this compound with a primary amine using Buchwald-Hartwig conditions, but I only recover my starting materials. What should I try?"
Potential Causes & Solutions:
The Buchwald-Hartwig amination is a cornerstone of C-N bond formation.[9][10] Failures with heteroaryl electrophiles are common and usually traced back to the catalyst system or the base.
-
Incorrect Catalyst/Ligand Combination: This is the most frequent cause of failure. The ligand must facilitate both the oxidative addition and the final, often difficult, reductive elimination step.[11]
-
Solution: A systematic screening of modern, sterically hindered biarylphosphine ligands is essential. For primary amines, ligands like RuPhos or BrettPhos are often highly effective. Use a reliable palladium source like Pd₂(dba)₃ or a G3/G4 pre-catalyst specifically designed for these reactions.[12]
-
-
Inappropriate Base: The base must be strong enough to deprotonate the amine, forming the active nucleophile, but not so strong that it decomposes the substrate or catalyst.
-
Solution: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for many Buchwald-Hartwig reactions.[12] Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) for more sensitive substrates. The choice of base is often linked to the chosen ligand, and literature precedents should be consulted.
-
-
Amine Substrate Issues: Very bulky primary amines or electron-poor anilines can be challenging nucleophiles.
-
Solution: For hindered amines, more specialized ligands like AdBrettPhos may be required. For electron-poor amines, reaction temperatures may need to be increased, and a stronger base might be necessary.
-
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.
Issue 4: Low Yield or Uncontrolled Reaction in Metal-Halogen Exchange
Question: "When I try to perform a lithium-halogen exchange on this compound using n-BuLi at -78 °C, I get a complex mixture of products and a very low yield of my desired quenched product. Why is this happening?"
Potential Causes & Solutions:
Metal-halogen exchange is a powerful method for generating a nucleophilic carbon center, but it requires precise control.[13][14]
-
Attack on the Isoxazole Ring: Organolithium reagents are not only strong bases but also potent nucleophiles.[15] The isoxazole ring itself can be susceptible to nucleophilic attack or ring-opening, especially if the temperature is not strictly controlled.[13]
-
Solution: Maintain a very low temperature (-78 °C or even -100 °C) throughout the addition of the organolithium and before quenching with the electrophile. Use a less nucleophilic organolithium reagent like tert-butyllithium if n-butyllithium proves too reactive. The exchange is typically very fast, so long reaction times are unnecessary and can be detrimental.
-
-
Protonation of the Organolithium: The generated 4-isoxazolyl-lithium species is extremely basic and will be quenched by any protic source, including moisture in the solvent or on the glassware.
-
Solution: All glassware must be rigorously flame-dried under vacuum. Solvents (typically THF or diethyl ether) must be anhydrous and freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). The reaction must be conducted under a scrupulously maintained inert atmosphere.
-
-
Grignard Reagent Formation as an Alternative: If lithiation proves too harsh, forming the Grignard reagent can be a milder alternative.[16]
-
Solution: Use highly activated magnesium (Rieke magnesium) which can form Grignard reagents at low temperatures (-78 °C), preserving functional groups that would be incompatible under standard conditions.[17] Standard magnesium turnings often require initiation (e.g., with iodine or 1,2-dibromoethane) and higher temperatures, which may not be suitable.[18]
-
Frequently Asked Questions (FAQs)
Q1: How stable is the this compound substrate?
A: this compound is a relatively stable compound under neutral conditions. However, the isoxazole ring can be sensitive to strong nucleophiles, strong reducing agents, and harsh acidic or basic conditions, which can lead to ring-opening or decomposition.[19][20] Reactions should be planned to avoid these extremes where possible.
Q2: What are the most common side reactions during cross-coupling?
A: Besides starting material recovery, the most common side reactions are hydrodehalogenation (where the bromine is replaced by a hydrogen atom) and homocoupling of the coupling partner (e.g., boronic acid homocoupling in Suzuki reactions). Hydrodehalogenation often points to a β-hydride elimination pathway from a reaction intermediate or quenching of an organometallic intermediate by a proton source. Homocoupling is often promoted by the presence of oxygen.
Q3: How does the electronic nature of the isoxazole ring influence its reactivity?
A: The isoxazole ring is generally considered electron-deficient due to the presence of two electronegative heteroatoms. This makes the C-Br bond at the 4-position sufficiently activated for oxidative addition in palladium-catalyzed cross-coupling reactions, behaving similarly to other electron-poor aryl bromides.[21]
Q4: Can I selectively functionalize the C5-methyl group in the presence of the C4-bromo substituent?
A: Yes, this is possible through lateral lithiation. Using a strong, non-nucleophilic base like Lithium diisopropylamide (LDA), it is possible to deprotonate the C5-methyl group. This is because the acidity of these protons is enhanced by the isoxazole ring.[13] This approach allows for functionalization at the methyl group while leaving the C4-bromo position available for subsequent cross-coupling reactions, enabling a stepwise, regioselective synthesis.
References
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals.
- Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole.
- Grignard Reaction. University of Wisconsin-Madison.
- Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- The Grignard Reaction. University of California, Irvine.
- Sonogashira Coupling. NROChemistry.
- Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences.
- Suzuki reaction. Wikipedia.
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- Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PubMed Central.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
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- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. J. Org. Chem.
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- Substituted Pyridines from Isoxazoles: Scope and Mechanism. The Royal Society of Chemistry.
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Technical Support Center: Purification of 4-Bromo-3-methylisoxazole and its Derivatives
Welcome to the Technical Support Center for the purification of 4-Bromo-3-methylisoxazole and its related derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. The isoxazole ring is a critical pharmacophore in numerous therapeutic agents, but its purification can be non-trivial due to the presence of closely related impurities, regioisomers, and potential instability under certain conditions.
This document provides field-proven insights and evidence-based protocols to navigate common purification hurdles. We will explore the causality behind experimental choices, offering troubleshooting guides and detailed workflows to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions that arise when planning the purification of isoxazole derivatives.
Q1: How do I choose the most appropriate purification technique for my crude this compound derivative?
A1: The choice of purification technique is dictated by the physical state of your compound, the nature of the impurities, and the required scale. For solid compounds with moderate to high purity (>80%), recrystallization is often the most efficient method for obtaining highly pure material. For oils, or for solids that are difficult to crystallize or contain impurities with very similar solubility profiles, column chromatography is the preferred method. For particularly challenging separations, such as regioisomers, High-Performance Liquid Chromatography (HPLC) may be necessary.[1][2][3]
Sources
Technical Support Center: A-Z Guide to Isoxazole Synthesis
Welcome to the Technical Support Center, your comprehensive resource for navigating the complexities of isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. Here, we delve into the nuances of controlling regioselectivity, a common challenge in the synthesis of these vital heterocyclic compounds.
The Challenge of Regioselectivity in Isoxazole Synthesis
Isoxazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1] Their synthesis, most commonly through the [3+2] cycloaddition of a nitrile oxide and an alkyne (a Huisgen 1,3-dipolar cycloaddition), or the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, often presents a significant hurdle: the formation of regioisomeric mixtures.[1][2][3][4] This lack of regioselectivity can lead to tedious purification processes and reduced yields of the desired product. This guide will equip you with the knowledge to troubleshoot and control the regiochemical outcome of your isoxazole synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Q1: My 1,3-dipolar cycloaddition between a nitrile oxide and an unsymmetrical alkyne is yielding a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I favor the formation of one regioisomer?
Answer: This is a classic regioselectivity challenge in isoxazole synthesis. The outcome of the cycloaddition is governed by a delicate interplay of steric and electronic factors of both the nitrile oxide and the alkyne dipolarophile.[2][5][6]
Underlying Principles: According to Frontier Molecular Orbital (FMO) theory, the regioselectivity is determined by the alignment of the highest occupied molecular orbital (HOMO) of one reactant with the lowest unoccupied molecular orbital (LUMO) of the other.[7][8] The formation of the 3,5-disubstituted isoxazole is often favored when the reaction is under HOMO(dipole)-LUMO(dipolarophile) control, while the 3,4-disubstituted isomer can arise from LUMO(dipole)-HOMO(dipolarophile) control.[8]
Troubleshooting Strategies:
-
Modify Electronic Properties:
-
On the Alkyne: Electron-withdrawing groups on the alkyne tend to lower the energy of both the HOMO and LUMO. This can enhance the interaction with the nitrile oxide's HOMO, often favoring the 3,5-disubstituted product. Conversely, electron-donating groups on the alkyne can raise the orbital energies, potentially leading to a mixture or favoring the 3,4-isomer.
-
On the Nitrile Oxide: The electronic nature of the substituent on the nitrile oxide also plays a crucial role. Electron-withdrawing groups can increase the reactivity of the nitrile oxide.
-
-
Leverage Steric Hindrance: Bulky substituents on either the alkyne or the nitrile oxide can sterically disfavor the formation of one regioisomer over the other.[5][6] For instance, a large group on the alkyne may direct the incoming nitrile oxide to the less hindered side, leading to a higher yield of a specific isomer.
-
Catalysis:
-
Copper(I) Catalysis: For terminal alkynes, copper(I) catalysis is a powerful tool to selectively synthesize 3,5-disubstituted isoxazoles.[9][10][11][12] The mechanism is believed to involve the formation of a copper acetylide, which then reacts with the nitrile oxide.
-
Ruthenium(II) Catalysis: Ruthenium catalysts can also promote high regioselectivity, and importantly, they can be effective for the synthesis of 3,4,5-trisubstituted isoxazoles from internal alkynes.[12]
-
-
Solvent Effects: The polarity of the solvent can influence the transition state energies and thus the regioselectivity.[2][8] Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol) is recommended. Increased solvent polarity can sometimes favor the formation of the 3,5-regioisomer.[8]
Q2: I'm using the Claisen isoxazole synthesis with an unsymmetrical 1,3-dicarbonyl compound and getting a mixture of isomers. What can I do to improve the selectivity?
Answer: The classic Claisen condensation of 1,3-dicarbonyls with hydroxylamine is notorious for producing regioisomeric mixtures, especially with unsymmetrical diketones.[1] The initial nucleophilic attack of hydroxylamine can occur at either carbonyl group, leading to two different intermediates and subsequently two different isoxazole products.
Troubleshooting Strategies:
-
pH Control: Adjusting the pH of the reaction medium can significantly influence the regioselectivity. Acidic conditions often favor the formation of one isomer by selectively protonating one of the carbonyl groups, making it more electrophilic.[2]
-
Use of β-Enamino Diketones: A highly effective strategy is to use β-enamino diketones as precursors instead of the 1,3-dicarbonyls.[1][13] The enamine functionality directs the initial attack of hydroxylamine, providing excellent regiochemical control.[1][2] By carefully choosing the reaction conditions (solvent, temperature, and additives), you can selectively synthesize different regioisomers from the same β-enamino diketone precursor.[1][13]
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can activate one carbonyl group over the other, thereby directing the cyclization to yield a single regioisomer.[1][2]
-
Solvent Modification: As with the cycloaddition reactions, the choice of solvent can impact the regiochemical outcome. For instance, in the reaction of β-enamino diketones with hydroxylamine, different solvents can favor the formation of different regioisomers.[1][2]
Q3: My nitrile oxide appears to be dimerizing to a furoxan, leading to low yields of my desired isoxazole. How can I prevent this side reaction?
Answer: Nitrile oxide dimerization to form furoxans (1,2,5-oxadiazole-2-oxides) is a common competing reaction, especially at higher concentrations of the nitrile oxide.[2][11]
Troubleshooting Strategies:
-
In Situ Generation: The most effective way to minimize dimerization is to generate the nitrile oxide in situ in the presence of the dipolarophile (the alkyne).[2][14] This ensures that the concentration of free nitrile oxide remains low at any given time, favoring the intermolecular cycloaddition over dimerization. Common methods for in situ generation include:
-
Slow Addition: If you are not generating the nitrile oxide in situ, consider a slow addition of the nitrile oxide precursor to the reaction mixture containing the alkyne. This technique also helps to maintain a low concentration of the reactive nitrile oxide.[2]
-
Reaction Temperature: Lowering the reaction temperature can sometimes slow down the rate of dimerization relative to the cycloaddition reaction.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a reliable method for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and in situ generated nitrile oxides.[10]
Materials:
-
Aldoxime (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Copper(I) iodide (CuI) (5 mol%)
-
Base (e.g., triethylamine, 1.5 eq)
-
Solvent (e.g., Tetrahydrofuran (THF))
-
Oxidant (e.g., N-Chlorosuccinimide (NCS) or Chloramine-T, 1.1 eq)
Procedure:
-
To a stirred solution of the aldoxime and terminal alkyne in THF, add CuI.
-
Add the base to the reaction mixture.
-
Slowly add the oxidant to the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Influence of Reaction Conditions on Regioselectivity in the Synthesis from β-Enamino Diketones [1]
| Entry | Solvent | Additive | Product Ratio (3,4-isomer : 4,5-isomer) |
| 1 | Ethanol | None | Mixture |
| 2 | Acetonitrile | None | Predominantly 4,5-isomer |
| 3 | THF | BF₃·OEt₂ | Predominantly 3,4-isomer |
| 4 | Ethanol | Pyridine | Predominantly 4,5-isomer |
This table is a generalized representation based on findings in the literature and specific results will vary depending on the substrates used.
Visualizing Reaction Pathways
Diagram 1: General Scheme for 1,3-Dipolar Cycloaddition
Caption: Possible regioisomeric products from the cycloaddition of a nitrile oxide and an alkyne.
Diagram 2: Troubleshooting Flowchart for Regioselectivity
Caption: A decision-making flowchart for addressing regioselectivity issues in isoxazole synthesis.
References
-
Lacerda, D. R., de Oliveira, A. A., Santos, M. S. S., & de Oliveira, R. B. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(10), 5281–5290. [Link]
-
Lacerda, D. R., de Oliveira, A. A., Santos, M. S. S., & de Oliveira, R. B. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(10), 5281–5290. [Link]
-
Reddy, G. V., Rao, K. S., Reddy, K. H., & Reddy, C. S. (2022). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of the Indian Chemical Society, 99(11), 100742. [Link]
-
Tang, S., He, J., Sun, Y., He, L., & She, X. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. [Link]
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Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(16), 2879–2886. [Link]
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Pathmasiri, W., & Gissot, A. (2012). Nucleoside and nucleotide analogues by catalyst free Huisgen nitrile oxide–alkyne 1,3-dipolar cycloaddition. Organic & Biomolecular Chemistry, 10(46), 9163–9166. [Link]
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Li, J., Lin, Z., & Chan, P. W. H. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters, 14(23), 5964–5967. [Link]
-
Synfacts. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Synfacts, 19(08), 0841. [Link]
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Lin, B., Yu, P., He, C. Q., & Houk, K. N. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787–4790. [Link]
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Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
Ramirez, J. A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(1), 1-10. [Link]
-
Bakhtin, M. A., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 27(19), 6296. [Link]
-
Wikipedia. (2023). 1,3-Dipolar cycloaddition. [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. [Link]
-
Ballistreri, F. P., et al. (2019). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 17(10), 2736-2743. [Link]
-
Szymański, P., & Jasiński, R. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(3), 973. [Link]
-
da Silva, J. B. P. (2020). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 31(11), 2295-2305. [Link]
-
Le, T. N., & Geyer, K. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 14, 2598–2605. [Link]
-
ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. [Link]
-
Jasiński, R. (2022). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. Molecules, 27(24), 8963. [Link]
-
Breugst, M., Huisgen, R., & Reissig, H. U. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(30), 12293–12307. [Link]
-
Chem Help ASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. [Link]
-
Vitale, F., et al. (2021). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 11(11), 1339. [Link]
-
Breugst, M., Huisgen, R., & Reissig, H. U. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(30), 12293–12307. [Link]
-
Zhang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 17(2), 179. [Link]
-
Singh, S., & Singh, P. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33362–33383. [Link]
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- 6. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing [mdpi.com]
- 7. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines [mdpi.com]
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- 12. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 4-Lithio-3-methylisoxazole Intermediates
Welcome to the technical support center for handling and improving the stability of organolithium intermediates of 4-Bromo-3-methylisoxazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of utilizing the 4-lithio-3-methylisoxazole intermediate in their synthetic pathways. Our goal is to provide you with in-depth, field-proven insights to troubleshoot common issues and optimize your experimental outcomes.
Introduction: The Challenge of 4-Lithio-3-methylisoxazole
The generation of 4-lithio-3-methylisoxazole via metal-halogen exchange from this compound is a powerful tool for introducing substituents at the C4 position of the isoxazole ring. However, this organolithium intermediate is notoriously unstable, prone to side reactions that can significantly lower the yield of the desired product. Understanding the factors that influence its stability is paramount for successful and reproducible syntheses. This guide will address common questions and troubleshooting scenarios to help you master this challenging but rewarding reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of instability or decomposition of the 4-lithio-3-methylisoxazole intermediate?
A1: The most common indicators of intermediate instability include:
-
Low yields of the desired 4-substituted product: This is the most obvious sign that the intermediate is not surviving long enough to react with your electrophile.
-
Formation of unexpected byproducts: Analysis of your crude reaction mixture may reveal the presence of protonated starting material (3-methylisoxazole), products resulting from ring cleavage, or adducts from the organolithium reagent attacking the solvent.[1][2][3]
-
Inconsistent results between batches: Poor control over reaction parameters that affect stability will lead to a lack of reproducibility.
-
Color changes in the reaction mixture: While not always definitive, a rapid darkening or change in the expected color of the organolithium solution can indicate decomposition.
Q2: I am generating the 4-lithio-3-methylisoxazole via metal-halogen exchange. Which organolithium reagent is better: n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi)?
A2: The choice between n-BuLi and sec-BuLi depends on a trade-off between reactivity and stability.
-
n-Butyllithium (n-BuLi): This is the most commonly used reagent for metal-halogen exchange on bromo- and iodoarenes.[4][5] It is less basic and more nucleophilic than sec-BuLi.[6] For the generation of 4-lithio-3-methylisoxazole, n-BuLi is often sufficient and is generally more stable in ethereal solvents like THF compared to sec-BuLi.[7]
-
sec-Butyllithium (sec-BuLi): This reagent is more basic and sterically hindered than n-BuLi.[8][9] Its higher basicity can be advantageous for deprotonating very weak carbon acids, but it is also more reactive towards ethereal solvents, leading to faster decomposition at temperatures above -78 °C.[7] For the metal-halogen exchange on this compound, the increased reactivity of sec-BuLi is generally not necessary and may lead to more side reactions.
Recommendation: Start with n-BuLi. It provides a good balance of reactivity for the metal-halogen exchange while offering better stability of the resulting organolithium intermediate, especially at slightly elevated temperatures.
Q3: What is the optimal temperature for generating and maintaining the stability of 4-lithio-3-methylisoxazole?
A3: Extremely low temperatures are crucial for the stability of this intermediate.
-
Generation: The metal-halogen exchange reaction is typically very fast, even at low temperatures.[4] It is recommended to perform the addition of the organolithium reagent at -78 °C (a dry ice/acetone bath). Some protocols for sensitive substrates even call for temperatures as low as -100 °C.[10]
-
Maintenance: The generated 4-lithio-3-methylisoxazole should be used immediately. It is highly recommended to add the electrophile at -78 °C and maintain this temperature during the reaction. Even slight warming can lead to decomposition. Organolithium reagents, in general, are stored at low temperatures (below 10°C) to prevent thermal decomposition.[4][11]
Q4: Which solvent is most suitable for this reaction?
A4: The choice of solvent significantly impacts the stability and reactivity of the organolithium intermediate.
-
Tetrahydrofuran (THF): THF is a good choice as it is a coordinating solvent that can break down the aggregates of the organolithium reagent, leading to more reactive monomeric species.[12] This increased reactivity is beneficial for the subsequent reaction with the electrophile. However, organolithium reagents can react with THF, especially at higher temperatures, leading to solvent deprotonation and consumption of the reagent.[11][13]
-
Diethyl ether (Et₂O): Diethyl ether is less reactive towards organolithium reagents than THF, which can be an advantage for stability.[13] However, it is also a less effective coordinating solvent, which may result in slower reaction rates with the electrophile.
-
Hydrocarbon solvents (e.g., hexanes, pentane): These non-coordinating solvents lead to the formation of large, less reactive organolithium aggregates.[12] While the intermediate might be more stable in these solvents, its reactivity towards the electrophile will be significantly reduced.
Recommendation: THF is generally the preferred solvent due to its ability to promote reactivity. However, it is critical to maintain a low temperature (-78 °C) throughout the experiment to minimize solvent-related side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or no yield of the desired product, recovery of starting material. | 1. Incomplete metal-halogen exchange. 2. Rapid decomposition of the organolithium intermediate. 3. Inactive electrophile. | 1. Verify Reagent Activity: Titrate your organolithium reagent to confirm its concentration. 2. Optimize Temperature: Ensure the reaction is maintained at -78 °C or lower throughout the addition and reaction time.[10] 3. Check Electrophile: Use a fresh, high-purity electrophile. 4. Consider Additives: The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can sometimes accelerate the metal-halogen exchange and subsequent reaction by breaking down organolithium aggregates.[12] |
| Formation of 3-methylisoxazole (protonated starting material). | Quenching of the organolithium intermediate by a proton source. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Use freshly distilled solvents. 2. Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. 3. Purify Starting Material: Ensure the this compound is free of any acidic impurities. |
| Formation of ring-opened byproducts. | The isoxazole ring is susceptible to nucleophilic attack and cleavage by the organolithium reagent.[1][2][3] | 1. Strict Temperature Control: This is the most critical factor. Ring cleavage is more likely at higher temperatures. Maintain the temperature at or below -78 °C. 2. Minimize Excess Organolithium: Use a stoichiometric amount of the organolithium reagent (typically 1.0-1.1 equivalents). Excess reagent can promote side reactions. 3. Rapid Trapping: Add the electrophile as soon as the metal-halogen exchange is complete to trap the desired intermediate before it can decompose. |
| Inconsistent yields. | Variations in reaction conditions. | 1. Standardize Procedures: Use consistent reagent concentrations, addition rates, and reaction times. 2. Monitor Temperature Carefully: Use a calibrated low-temperature thermometer. 3. Consistent Stirring: Ensure efficient mixing of the reaction. |
Experimental Protocols
Protocol 1: General Procedure for the Generation and Trapping of 4-Lithio-3-methylisoxazole
-
Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq.) in anhydrous THF to a flame-dried flask equipped with a magnetic stirrer and a thermometer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.05 eq.) in hexanes dropwise to the cooled solution, maintaining the internal temperature below -75 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 15-30 minutes to ensure complete metal-halogen exchange.
-
Trapping: Add a solution of the desired electrophile (1.1 eq.) in anhydrous THF dropwise to the reaction mixture, again ensuring the temperature remains below -75 °C.
-
Reaction: Continue stirring at -78 °C for the appropriate time (typically 1-3 hours, monitor by TLC if possible).
-
Quenching: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature, and proceed with standard aqueous work-up and extraction.
Visualizing the Process
Workflow for Troubleshooting Low Yields
Caption: A decision-making workflow for troubleshooting low yields in the synthesis of 4-substituted-3-methylisoxazoles.
Key Factors Influencing Intermediate Stability
Caption: A diagram illustrating the key experimental parameters that influence the stability of the 4-lithio-3-methylisoxazole intermediate.
References
- Reddit. (2019).
-
Slavik, P., Trowse, B., O'Brien, P., & Smith, D. K. (2023). Organogel delivery vehicles for the stabilization of organolithium reagents. Nature Chemistry, 15(3), 319–325. [Link]
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Thieme Chemistry. (2023). Stabilizing Organolithium Reagents with Organogel Delivery Vehicles. [Link]
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Wikipedia. Organolithium reagent. [Link]
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Slavik, P., Trowse, B., O'Brien, P., & Smith, D. K. (2023). Organogel delivery vehicles for the stabilization of organolithium reagents. Nature Chemistry, 15(3), 319–325. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Sec-Butyllithium vs. n-Butyllithium: Choosing the Right Organolithium. [Link]
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Bailey, W. F., & Luderer, M. R. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development, 18(8), 943–952. [Link]
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Stanetty, P., & Schnürch, M. (2003). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry, 68(20), 7684–7687. [Link]
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Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. [Link]
- Reddit. (2025). Why do we use t-BuLi instead of sec-BuLi and n-BuLi? [Online forum post].
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Dixon, J. A., & Fishman, D. H. (1963). Manufacture, Properties, and Uses of Organolithium Compounds. In Advances in Chemistry (Vol. 23, pp. 31–43). American Chemical Society. [Link]
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Wikipedia. sec-Butyllithium. [Link]
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Siegel, D. (n.d.). Organolithium Reagents. [Link]
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Bailey, W. F., & Luderer, M. R. (2005). Optimization of Organolithium Reactions. Organic Process Research & Development, 9(3), 323–331. [Link]
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Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(12), 2006–2015. [Link]
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Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(12), 2006–2015. [Link]
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Chen, C., et al. (2014). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 19(6), 7847–7861. [Link]
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Wikipedia. Metal–halogen exchange. [Link]
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Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(12), 2006–2015. [Link]
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Iddon, B. (1994). Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, (13), 1889. [Link]
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Bode, J. W., & Morandi, B. (2019). OC II (FS 2019). ETH Zurich. [Link]
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Parham, W. E., & Bradsher, C. K. (1982). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. The Journal of Organic Chemistry, 47(2), 318–320. [Link]
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Clayden, J., & Yasin, S. A. (2002). The preparation of organolithium reagents and intermediates. Journal of Organometallic Chemistry, 653(1-2), 111–118. [Link]
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Bouissou, T., et al. (2006). Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. The Journal of Organic Chemistry, 71(13), 4863–4870. [Link]
- Google Patents. (2018). CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde.
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Iddon, B., & Grimmett, M. R. (1994). Synthesis and Reactions of Lithiated Monocyclic Azoles Containing Two or More Hetero-Atoms. Part III. Isoxazoles. Heterocycles, 37(3), 2049. [Link]
-
El-Sayed, M. A. A. (2011). Synthesis of 4-Aminoisoxazole-3-carboxamides (V) Using Base-Promoted Nitrosation of N-Substituted Cyanoacetamides (IV). Journal of Chemical Research, 35(1), 44–46. [Link]
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Bowden, K., & Grout, R. J. (1964). Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry, 42(10), 2249–2255. [Link]
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Konoike, T., Kanda, Y., & Araki, Y. (1996). Directed lithiation of N-(tert-butoxycarbonyl)aminoisoxazole: synthesis of 4-substituted aminoisoxazoles. Tetrahedron Letters, 37(19), 3339–3342. [Link]
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Obach, R. S., & Kalgutkar, A. S. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. Drug Metabolism and Disposition, 45(10), 1085–1091. [Link]
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Obach, R. S., & Kalgutkar, A. S. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. Drug Metabolism and Disposition, 45(10), 1085–1091. [Link]
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Dalvie, D., & Kalgutkar, A. S. (2015). Reactions mediated by trapping agents commonly used to trap sulfur-containing reactive intermediates. Drug Metabolism Reviews, 47(1), 1–28. [Link]
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Yus, M., & Foubelo, F. (2004). Functionalized Organolithium Compounds: New Synthetic Adventures. Current Organic Chemistry, 8(6), 495–519. [Link]
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Azzena, U., et al. (2003). Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. Applied Organometallic Chemistry, 17(11), 851–855. [Link]
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Smith, C. J., & Organ, M. G. (2016). Organolithium Bases in Flow Chemistry: A Review. Chemistry – A European Journal, 22(40), 14172–14183. [Link]
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Technical Support Center: Troubleshooting Side Reactions of 4-Bromo-3-methylisoxazole Under Basic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common side reactions encountered when using 4-bromo-3-methylisoxazole in base-mediated synthetic transformations. As a versatile heterocyclic building block, its reactivity can be nuanced, particularly under basic conditions where competing reaction pathways can compromise yield and purity. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues and rationally design robust reaction conditions.
Section 1: Frequently Asked Questions (FAQs) - Diagnosing Common Issues
This section addresses the most frequent challenges reported by users. Understanding the "what" and the "why" is the first step toward a successful experimental outcome.
Q1: I'm observing very low yields and a complex product mixture when using strong bases like NaOH or NaOMe with this compound. What is the primary cause?
A1: The most probable cause is base-mediated degradation of the isoxazole ring itself. The isoxazole scaffold, while aromatic, possesses a labile N-O bond that is susceptible to cleavage under strongly basic conditions.[1][2] Strong, nucleophilic bases such as hydroxides or alkoxides can attack the electron-deficient isoxazole ring, initiating a cascade that leads to ring opening. This process generates highly reactive intermediates, such as β-ketonitriles or their derivatives, which can then undergo further reactions, leading to the complex mixture you are observing. This degradation pathway often outcompetes the desired reaction, especially at elevated temperatures.
Q2: My goal was a nucleophilic aromatic substitution (SNAr) on the C4-bromo position, but my main product appears to be a rearranged isomer. How can this happen?
A2: While less common than simple degradation, base-catalyzed rearrangements of the isoxazole core are a known phenomenon in heterocyclic chemistry.[3][4] For instance, transformations such as the Boulton–Katritzky rearrangement can occur under basic conditions, leading to a different heterocyclic system.[3] Another possibility is a base-catalyzed isoxazole-oxazole ring transformation.[5] These rearrangements are initiated by the interaction of the base with the isoxazole ring, leading to a series of bond-breaking and bond-forming events that result in a thermodynamically more stable isomer. If you suspect a rearrangement, detailed structural elucidation (2D NMR, X-ray crystallography) is essential to confirm the new structure.
Q3: The reaction is very sluggish, and I'm recovering most of my starting material. Why isn't a standard base like potassium carbonate effective at promoting substitution at the C4-position?
A3: This issue stems from the electronic nature of the isoxazole ring. Nucleophilic aromatic substitution (SNAr) requires the aromatic ring to be sufficiently electron-deficient to be attacked by a nucleophile.[6][7][8] While the nitrogen and oxygen atoms do exert an electron-withdrawing inductive effect, the isoxazole ring is not as strongly activated as, for example, a benzene ring bearing multiple nitro groups.[2][8] The 3-methyl group is slightly electron-donating, which further deactivates the ring toward nucleophilic attack. Consequently, a mild, non-nucleophilic base like potassium carbonate may not be sufficient to facilitate the reaction with weaker nucleophiles. Overcoming this requires carefully selected conditions, such as higher temperatures, more polar aprotic solvents (e.g., DMF, DMSO), or a stronger, non-degrading base/nucleophile combination.
Q4: My mass spectrometry results show a significant peak corresponding to debrominated 3-methylisoxazole. What is the mechanism for this side reaction?
A4: The formation of 3-methylisoxazole indicates a reductive debromination has occurred. This can happen through several pathways depending on your specific reaction conditions:
-
Protonolysis of an Organometallic Intermediate: If your reaction involves an attempted halogen-lithium exchange (e.g., using n-BuLi or t-BuLi) followed by quenching, any unreacted (isoxazol-4-yl)lithium intermediate can be protonated by the workup solvent to give the debrominated product.[9]
-
Radical Pathways: Some reaction conditions, potentially involving trace metals or specific reagents, could initiate a single-electron transfer (SET) mechanism, leading to a radical intermediate that abstracts a hydrogen atom from the solvent or another component in the reaction mixture.
-
Hydride Transfer: If your reaction mixture contains a source of hydride (e.g., from certain reducing agents or alcoholates under specific conditions), it could potentially displace the bromide.
Careful analysis of all reagents and conditions is necessary to pinpoint the source of the reduction.
Section 2: Troubleshooting Guides & Protocols
This section provides actionable strategies and step-by-step protocols to mitigate the side reactions discussed above.
Guide 1: Differentiating Degradation from Sluggish Reaction
Before optimizing, you must first diagnose the problem. This workflow helps you determine if your starting material is being consumed by side reactions or simply not reacting.
Caption: A decision tree for diagnosing experimental outcomes.
Guide 2: Protocol for Optimizing Nucleophilic Substitution
This protocol is designed to find a productive reaction window that favors the desired SNAr pathway over degradation.
Objective: To identify a base, solvent, and temperature that maximizes the yield of the desired 4-substituted-3-methylisoxazole.
Methodology:
-
Setup: Arrange a parallel reaction plate or a series of small-scale reaction vials (10-25 mg of this compound per vial).
-
Variable Screening - Base Selection:
-
Use a consistent solvent (e.g., DMF) and temperature (e.g., 80 °C) for the initial screen.
-
Test a range of bases with varying properties (see Table 1 below).
-
Weak/Moderate: K₂CO₃, Cs₂CO₃
-
Non-Nucleophilic Organic: DBU, DIPEA
-
Strong Alkoxides (use with caution): NaOt-Bu (in an aprotic solvent like THF or Dioxane)
-
-
Add your nucleophile (1.2 - 2.0 equivalents) and the selected base (1.5 - 2.5 equivalents).
-
-
Variable Screening - Solvent & Temperature:
-
Using the most promising base from step 2, screen different solvents (e.g., Acetonitrile, Dioxane, DMF, DMSO).
-
For the best base/solvent combination, perform a temperature gradient (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
-
Analysis: Monitor each reaction by TLC or LC-MS after a set time (e.g., 12-24 hours). Compare the ratio of product to starting material and the prevalence of byproducts.
Table 1: Comparison of Common Bases for Reactions with this compound
| Base | pKₐ of Conjugate Acid | Nucleophilicity | Steric Hindrance | Recommended Use Case & Comments |
| K₂CO₃ | ~10.3 | Low | Low | Mild conditions; suitable for acidic nucleophiles (e.g., phenols). Often requires high temperatures. |
| Cs₂CO₃ | ~10.3 | Low | Low | More soluble than K₂CO₃ in organic solvents, often leading to better results. A good starting point. |
| DIPEA | ~10.7 | Very Low | High | Non-nucleophilic base. Primarily for scavenging acid produced in the reaction. Unlikely to promote SNAr directly. |
| DBU | ~12.5 | Low | Medium | Strong, non-nucleophilic base. Can be effective but may also promote elimination or degradation at high temperatures. |
| NaH | ~36 | Very Low | Low | Strong, non-nucleophilic base for deprotonating the nucleophile. Use with caution; ensure reaction is anhydrous. |
| NaOt-Bu | ~19 | Medium | High | Very strong base. High risk of ring degradation.[1] Use at low temperatures and for short reaction times if necessary. |
| NaOH | ~15.7 | High | Low | Not Recommended. Highly nucleophilic and known to cause rapid isoxazole ring opening.[1][10] |
Section 3: Mechanistic Insights
Understanding the competing reaction pathways at a molecular level is key to rational problem-solving.
Primary Side Reaction: Base-Mediated Ring Opening
The primary degradation pathway involves nucleophilic attack by a strong base (like OH⁻) on the isoxazole ring, followed by cleavage of the weak N-O bond.
Caption: Mechanism of isoxazole ring opening by a strong base.
This pathway highlights why strong, nucleophilic bases like NaOH are particularly detrimental. To avoid this, select bases that are either sterically hindered (NaOt-Bu, used judiciously) or possess low nucleophilicity (DBU, carbonates).
References
-
Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. [Link][3][4]
-
Isoxazole–oxazole conversion by Beckmann rearrangement. Journal of the Chemical Society, Perkin Transactions 1. [Link][5]
-
Base-Catalyzed Ring Opening of N-Substituted 5-Isoxazolones. The Journal of Organic Chemistry. [Link][11]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link][7]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link][8]
-
How is isoxazole substituted at the 4-position? Reddit. [Link][12]
-
Effect of sodium hydroxide (0.1M) in the degradation of NA. ResearchGate. [Link][10]
-
4-Bromo-2,3-dihydroisoxazoles: Synthesis and Application in Halogen-Lithium Exchange Reactions. ResearchGate. [Link][9]
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- 12. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Cross-Coupling of 4-Bromo-3-methylisoxazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the efficient cross-coupling of 4-Bromo-3-methylisoxazole. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. Substituted isoxazoles are privileged scaffolds in numerous pharmacologically active compounds, making their efficient functionalization a critical task in drug discovery and development.[1][2]
This guide provides in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for the most common palladium-catalyzed cross-coupling reactions involving this compound. The content is structured in a question-and-answer format to directly address the practical challenges encountered in the laboratory.
Frequently Asked Questions: General Principles
Q1: Why can cross-coupling reactions with this compound be challenging?
The isoxazole ring is an electron-deficient heterocycle. This electronic nature has two primary consequences for palladium-catalyzed cross-coupling:
-
Facilitated Oxidative Addition: The electron-withdrawing character of the isoxazole ring can make the C4-Br bond more susceptible to oxidative addition by the Pd(0) catalyst compared to electron-rich aryl bromides. This is often the rate-determining step in the catalytic cycle.[3]
-
Potential for Catalyst Deactivation: The Lewis basic nitrogen atom in the isoxazole ring can coordinate to the palladium center. This coordination can sometimes sequester the active catalyst, leading to lower-than-expected reactivity or catalyst deactivation, especially with less Lewis-basic coupling partners.[4]
Understanding this electronic balance is key to selecting the appropriate catalyst system.
Q2: What is the first step I should take when a cross-coupling reaction fails or gives a low yield?
Before extensively re-optimizing the catalyst system, it is crucial to verify the integrity of your starting materials and the reaction environment.
-
Reagent Quality: Confirm the purity of this compound and your coupling partner. For Suzuki reactions, boronic acids are susceptible to degradation (e.g., protodeboronation); ensure they are pure and dry.[3]
-
Solvent and Atmosphere: Ensure you are using anhydrous solvents and that the reaction vessel has been thoroughly degassed and backfilled with an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive.[3]
-
Base Integrity: For solid bases like K₃PO₄ or K₂CO₃, ensure they are finely ground and dry. The efficacy of the base is critical for the transmetalation step.
This initial checklist can often resolve common issues without the need for more complex troubleshooting.
Core Workflow: A Guide to Troubleshooting
When initial checks don't resolve the issue, a systematic approach to troubleshooting is necessary. The following workflow helps diagnose and solve common problems in palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting cross-coupling reactions.
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds.[5][6]
Troubleshooting & FAQs
Q: My Suzuki coupling is sluggish or stalls completely. What is the most likely cause? A: The most common issue is inefficient transmetalation. This step involves the transfer of the organic group from the boron atom to the palladium center and is highly dependent on the base.[3]
-
Base Strength: For heteroaryl bromides, a moderately strong base is often required. If you are using a weak base like Na₂CO₃, consider switching to K₂CO₃ or K₃PO₄. For particularly challenging couplings, Cs₂CO₃ or CsF can be effective.
-
Aqueous Conditions: A small amount of water is often beneficial, as it helps to solubilize the base and facilitates the formation of the active boronate species.[7] However, excess water can promote protodeboronation.[3] A solvent system like Dioxane/H₂O (e.g., 4:1) is a good starting point.
Q: I am observing significant protodeboronation of my boronic acid. How can I mitigate this? A: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This side reaction consumes your nucleophile.[3][8]
-
Use Anhydrous Conditions: While some water is helpful, running the reaction under strictly anhydrous conditions with a base like K₃PO₄ can suppress this pathway.[7]
-
Use Boronic Esters: Pinacol (Bpin) esters of boronic acids are generally more stable and less prone to protodeboronation than the corresponding boronic acids.
-
Optimize the Base: Strong bases, particularly hydroxides, can accelerate this side reaction.[3] If using a strong base, consider lowering the reaction temperature.
Q: Which ligand should I choose for coupling this compound with an electron-rich arylboronic acid? A: For challenging substrates, such as coupling two electronically distinct partners, the choice of ligand is critical. Standard ligands like PPh₃ may be ineffective.[3] You should use a bulky, electron-rich phosphine ligand.
-
Buchwald Biaryl Phosphine Ligands: Ligands like SPhos, XPhos, or RuPhos are industry-standard for difficult couplings.[3] Their steric bulk promotes reductive elimination (the final product-forming step), while their electron-donating nature facilitates the initial oxidative addition step.[3]
Catalyst Selection Table: Suzuki-Miyaura Coupling
| Coupling Partner | Recommended Pd Precatalyst | Recommended Ligand | Recommended Base | Typical Solvent(s) |
| Phenylboronic acid | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or K₂CO₃ | Dioxane/H₂O, Toluene |
| Heteroarylboronic acid | PdCl₂(dppf) or G3-Palladacycles | Built-in (dppf) or SPhos | K₂CO₃ or Cs₂CO₃ | DME, DMF |
| Vinylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O |
| Alkylboronic ester (Bpin) | PdCl₂(dppf) | dppf or SPhos | Cs₂CO₃ | Dioxane |
Standard Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), K₃PO₄ (2.5 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe. The typical concentration is 0.1 - 0.5 M with respect to the aryl halide.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Guide 2: Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds between aryl/vinyl halides and terminal alkynes.[9][10]
Troubleshooting & FAQs
Q: My Sonogashira reaction is giving a low yield and I see a lot of homocoupled alkyne (Glaser coupling). What's wrong? A: Glaser homocoupling is the primary side reaction and is typically promoted by oxygen and an excess of the copper(I) co-catalyst.
-
Rigorous Degassing: Ensure your reaction mixture and solvents are meticulously deoxygenated. Oxygen facilitates the Cu(I) to Cu(II) oxidation that promotes homocoupling.
-
Copper-Free Conditions: For sensitive substrates, consider a copper-free Sonogashira protocol. These reactions often require a stronger organic base (e.g., triethylamine or diisopropylethylamine) and a more active palladium/ligand system but completely eliminate the Glaser pathway.[9]
-
Catalyst Choice: Use a reliable palladium source like Pd(PPh₃)₂Cl₂ and a copper source like CuI.
Q: What is the role of the amine base in a Sonogashira reaction? A: The amine (e.g., triethylamine, diisopropylamine) serves two critical roles:
-
It acts as a base to deprotonate the terminal alkyne, forming the reactive copper(I) acetylide species.[10]
-
It serves as a solvent and also scavenges the H-X acid that is formed during the reaction, preventing catalyst deactivation.
Catalyst Selection Table: Sonogashira Coupling
| Coupling Partner | Recommended Pd Precatalyst | Co-catalyst | Recommended Base | Typical Solvent(s) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI (1-5 mol%) | Et₃N or DIPEA | THF, DMF |
| Alkyl Acetylene | Pd(OAc)₂ / XPhos | None (Copper-Free) | Cs₂CO₃ | Dioxane |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI (1-5 mol%) | Et₃N | Toluene |
Guide 3: Heck Coupling
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[11][12]
Troubleshooting & FAQs
Q: My Heck reaction is not working. What are the key parameters to investigate? A: The Heck reaction is sensitive to the base, solvent, and the electronic nature of the alkene.
-
Base: An organic base like triethylamine (Et₃N) is commonly used. For less reactive systems, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ might be necessary.
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMAc are typically used to facilitate the reaction at higher temperatures.
-
Alkene Partner: Electron-deficient alkenes (e.g., acrylates, styrenes) are generally more reactive in the Heck reaction.[2]
Q: How can I control the regioselectivity of the alkene addition? A: In most standard Heck reactions, the aryl group adds to the less substituted carbon of the alkene double bond. The subsequent β-hydride elimination typically gives the trans isomer as the major product due to thermodynamic stability.[11] Forcing other selectivities often requires specialized ligands or reaction conditions.
Catalyst Selection Table: Heck Coupling
| Coupling Partner | Recommended Pd Precatalyst | Recommended Ligand | Recommended Base | Typical Solvent(s) |
| Styrene | Pd(OAc)₂ | P(o-tol)₃ or PPh₃ | Et₃N or K₂CO₃ | DMF, Acetonitrile |
| n-Butyl Acrylate | Pd(OAc)₂ | None ("ligandless") or PPh₃ | Et₃N | DMF, NMP |
| N-acryloylmorpholine | Pd(OAc)₂ | PPh₃ | Et₃N | DMF |
Guide 4: Buchwald-Hartwig Amination
This reaction is a cornerstone of modern medicinal chemistry for the formation of C-N bonds.[13][14][15]
Troubleshooting & FAQs
Q: I am trying to couple a primary amine, but the reaction is very slow. What should I do? A: Primary amines can be challenging substrates. Success is highly dependent on the catalyst system.
-
Ligand Choice: This is the most critical parameter. For primary amines, highly active, sterically hindered biaryl phosphine ligands are required. Second and third-generation Buchwald ligands like BrettPhos, RuPhos, or Josiphos-type ligands are excellent choices.
-
Base: A strong, non-nucleophilic base is essential. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) are the most common choices. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective and may offer better functional group tolerance.[14]
Q: Can I use aqueous ammonia as the amine source? A: Yes, modern catalyst systems have been developed that allow for the direct coupling of aqueous or gaseous ammonia, providing a direct route to primary anilines. These reactions typically require specialized ligands (e.g., cataCXium® A) and carefully controlled conditions to be successful.[16]
Catalyst Selection Table: Buchwald-Hartwig Amination
| Coupling Partner | Recommended Pd Precatalyst | Recommended Ligand | Recommended Base | Typical Solvent(s) |
| Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃ | XPhos or BrettPhos | NaOtBu or K₃PO₄ | Toluene, Dioxane |
| Primary Amine (e.g., Aniline) | Pd(OAc)₂ | RuPhos or G3-XPhos | LHMDS or LiOtBu | Toluene |
| Amide/Carbamate | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane |
The Palladium Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is essential for rational troubleshooting. Almost all palladium-catalyzed cross-couplings proceed through a similar sequence of elementary steps.
Sources
- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
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Analytical methods for monitoring the progress of 4-Bromo-3-methylisoxazole reactions
Welcome to the technical support center for the analytical monitoring of reactions involving 4-Bromo-3-methylisoxazole. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical heterocyclic building block. The purity and yield of reactions involving this intermediate are paramount for the successful synthesis of downstream targets. Therefore, robust and reliable in-process monitoring is not just recommended—it is essential.
This document provides in-depth, field-proven insights into the most common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). It is structured in a practical question-and-answer format to directly address challenges you may encounter during your experiments.
General Analytical Workflow
The effective monitoring of any chemical reaction follows a logical progression from sample acquisition to data-driven decision-making. The choice of analytical technique is dictated by the physicochemical properties of the reactants and products, as well as the specific information required (e.g., purity, conversion rate, byproduct identification).
Caption: Figure 1. A generalized workflow for monitoring chemical reactions.
High-Performance Liquid Chromatography (HPLC)
HPLC is often the workhorse technique for monitoring reactions of moderately polar, non-volatile compounds like this compound. Reversed-phase (RP) HPLC is particularly well-suited for this purpose.
Frequently Asked Questions (HPLC)
Q: Why is RP-HPLC the most common choice for analyzing this compound? A: RP-HPLC excels at separating compounds based on their hydrophobicity. This compound and its likely reaction products are typically organic molecules with sufficient polarity differences to be resolved effectively on standard stationary phases like C18. The method is robust, reproducible, and widely available.
Q: What is a good starting point for an HPLC method? A: A solid starting point would be a C18 column with an isocratic mobile phase of acetonitrile and water (e.g., 70:30 v/v) and a UV detector set to 220 nm.[1] For compounds that are difficult to resolve, a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity, especially for halogenated molecules.[1] Adding a small amount of acid, such as 0.1% formic acid, can improve peak shape for certain analytes.[2][3]
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommendation | Rationale |
| Column | C18 or PFP, 4.6 x 150 mm, 5 µm | C18 is a general-purpose hydrophobic phase. PFP offers enhanced selectivity for halogenated compounds.[1] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water (Isocratic/Gradient) | Common solvents for RP-HPLC, providing good separation for a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance of speed and resolution.[1] |
| Column Temperature | 30-35°C | Elevated temperature can improve efficiency and reduce viscosity, leading to sharper peaks.[1] |
| Detection | UV at 220 nm | The isoxazole ring system typically absorbs in the low UV range.[1] |
| Injection Volume | 10 µL | A standard volume that avoids column overload for typical sample concentrations.[1] |
HPLC Troubleshooting Guide
Caption: Figure 2. A logic diagram for diagnosing HPLC peak tailing.
Q: My peak for this compound is tailing severely. What is the cause and how do I fix it? A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[4] Basic compounds can interact with acidic residual silanol groups on the silica surface.[4]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH < 3) can protonate the silanol groups, minimizing these secondary interactions. Be sure your column is rated for low pH operation.[4]
-
Solution 2: Use a Deactivated Column: Employ a modern, high-purity silica column that is "end-capped." End-capping blocks most of the residual silanols, leading to more symmetrical peaks.[5]
-
Solution 3: Check for Column Damage: A void at the head of the column or a blocked inlet frit can also cause tailing.[4] Try reversing and flushing the column (if the manufacturer allows) or replacing it.[4]
Q: My retention times are drifting from one injection to the next. Why? A: Retention time instability is a common problem that compromises data reliability.
-
Cause 1: Insufficient Equilibration: The column may not be fully equilibrated with the mobile phase, especially after a gradient run or when changing solvents. Ensure you flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[6]
-
Cause 2: Mobile Phase Composition Change: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly.[7] Evaporation of a volatile solvent component from the reservoir can also alter the composition over time. Prepare fresh mobile phase daily.[6]
-
Cause 3: Temperature Fluctuations: Column temperature significantly affects retention time. Use a thermostatted column compartment to maintain a stable temperature.[6]
Q: I'm seeing broad peaks, which is hurting my resolution. What should I do? A: Broad peaks can stem from several issues, many related to "extra-column volume."
-
Solution 1: Minimize Tubing Length: The tubing between the injector, column, and detector contributes to peak broadening. Use the shortest possible length of narrow internal diameter (ID) tubing (e.g., 0.005").[5][6]
-
Solution 2: Match Sample Solvent to Mobile Phase: Injecting your sample in a solvent much stronger than the mobile phase can cause distorted, broad peaks. Whenever possible, dissolve your sample in the mobile phase itself.
-
Solution 3: Reduce Injection Volume: Overloading the column with too much sample can lead to broad, fronting, or tailing peaks. Try injecting a smaller volume or diluting your sample.[6]
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)
GC is a powerful alternative to HPLC if the this compound and its related products are volatile and thermally stable. Coupling GC with a mass spectrometer (MS) provides definitive identification of reaction components.
Frequently Asked Questions (GC/GC-MS)
Q: Under what circumstances should I choose GC-MS over HPLC? A: GC-MS is preferable when you need to analyze a complex mixture and require confident peak identification. It is also excellent for detecting and identifying low-level, volatile byproducts that might be missed by UV detection in HPLC. However, it requires that your analytes can be vaporized without decomposition.
Q: What is a suitable GC column and temperature program to start with? A: A mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a versatile choice. A typical temperature program might start at 50-100°C, hold for 1-2 minutes, and then ramp at 10-20°C/min to a final temperature of 250-280°C.
Table 2: Typical Starting GC-MS Parameters
| Parameter | Recommendation | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5) | Provides good resolution for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium or Hydrogen | Inert gases that carry the sample through the column. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the sample.[8] |
| Oven Program | 100°C (2 min), ramp 15°C/min to 280°C (hold 5 min) | A general-purpose program to separate compounds with varying boiling points. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |
| MS Scan Range | 40 - 400 m/z | Covers the expected mass range of the starting material and likely products. |
GC Troubleshooting Guide
Q: I'm seeing "ghost peaks" – peaks that appear even when I inject a blank solvent. What are they? A: Ghost peaks are typically caused by contamination or carryover.
-
Cause 1: Septum Bleed: Over time, the inlet septum can degrade and release siloxanes, which appear as regularly spaced peaks in the chromatogram. Replace the septum regularly.[9][10]
-
Cause 2: Sample Carryover: A portion of a previous, highly concentrated sample may remain in the injector. Clean the injector liner or replace it.[8] Running a few blank solvent injections after a concentrated sample can help flush the system.
-
Cause 3: Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven heats up. Ensure high-purity gas and install traps to remove oxygen and moisture.
Q: My peaks are splitting into two. What's happening? A: Split peaks often point to an injection problem.
-
Solution 1: Improve Injection Technique: If injecting manually, the injection must be fast and smooth. An autosampler provides much better reproducibility.[11]
-
Solution 2: Use a Compatible Solvent: If the sample solvent does not wet the column stationary phase well, it can cause the sample band to split at the start of the column.
-
Solution 3: Check the Inlet Liner: A cracked or contaminated injector liner can create a non-uniform vaporization zone, leading to split peaks. Replace the liner.[11]
Q: Why is my baseline drifting upwards during the run? A: A rising baseline is usually a sign of column bleed. All columns bleed to some extent, especially at higher temperatures, but excessive bleed can obscure peaks.
-
Solution 1: Condition the Column: A new column must be conditioned by heating it to its maximum recommended temperature for several hours with carrier gas flow to remove residual manufacturing materials.[10]
-
Solution 2: Check for Oxygen: An air leak in the system can cause the stationary phase to oxidize and degrade rapidly, leading to high bleed. Check all fittings for leaks.[11]
-
Solution 3: Lower Final Temperature: If possible, adjust your temperature program to use a lower final temperature to minimize bleed.
NMR and MS Data for this compound
Direct spectroscopic analysis of reaction aliquots provides the most detailed structural information. NMR is quantitative and excellent for determining conversion rates, while MS is invaluable for confirming mass and identifying byproducts.[12][13]
Table 3: Key Spectroscopic Data for this compound
| Technique | Parameter | Expected Value/Observation | Significance |
| ¹H NMR | Methyl Protons (CH₃) | Singlet, ~2.3 ppm | A clean, well-resolved singlet that can be integrated to monitor the consumption of starting material. |
| Isoxazole Proton (C5-H) | Singlet, ~8.5 ppm | The disappearance of this signal indicates a reaction at the C5 position. | |
| ¹³C NMR | Ring Carbons | C3, C4, C5 signals | Shifts in these carbon signals are diagnostic of the product's structure and can help differentiate isomers.[14] |
| MS (EI or ESI) | Molecular Ion (M⁺) | m/z 175 & 177 | The characteristic 1:1 isotopic pattern for bromine is a definitive marker for any bromine-containing fragment or product. |
Step-by-Step Experimental Protocols
Protocol 1: At-line Monitoring by HPLC
This protocol describes a self-validating system for monitoring reaction progress.
-
Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 0.1 mg/mL) in the mobile phase. Inject this standard to determine its retention time and peak area.
-
Sampling: At timed intervals (e.g., t=0, 1h, 2h, 4h), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching & Dilution: Immediately quench the aliquot in a pre-weighed vial containing a known volume (e.g., 1.0 mL) of a suitable solvent (e.g., acetonitrile). The quench step is critical to stop the reaction instantly.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Analysis: Inject the filtered sample onto the equilibrated HPLC system.
-
Quantification: Monitor the disappearance of the starting material peak and the appearance of the product peak(s). Calculate the percent conversion by comparing the peak area of the starting material at time 't' to its area at t=0.
Protocol 2: Reaction Monitoring by ¹H NMR
This method provides direct quantitative information without the need for calibration curves.
-
Initial Spectrum (t=0): Before initiating the reaction (e.g., before adding a catalyst or heating), take a sample of the starting materials, dissolve it in a deuterated solvent (e.g., CDCl₃), and acquire a ¹H NMR spectrum. This serves as your baseline.
-
Sampling: At timed intervals, withdraw a small aliquot from the reaction.
-
Sample Preparation: Quickly pass the aliquot through a small plug of silica or filter it to remove any solids. Evaporate the solvent under reduced pressure.
-
NMR Analysis: Dissolve the residue in a deuterated solvent and acquire a ¹H NMR spectrum.
-
Data Interpretation: Identify a clean, well-resolved peak for the starting material (e.g., the methyl singlet) and a well-resolved peak for the product. Integrate both peaks. The reaction conversion can be calculated as: Conversion % = [Integral(Product) / (Integral(Product) + Integral(Starting Material))] * 100%
References
- Boyd, G. V. (1984). NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. Magnetic Resonance in Chemistry.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
-
Dal Piaz, V., et al. (2005). Synthesis and Complete 1H, 13C and 15N NMR Assignment of Substituted isoxazolo[3,4-d]pyridazin-7(6H)-ones. Magnetic Resonance in Chemistry. Available at: [Link]
- Kräuchi, A. HPLC Troubleshooting Guide.
- SCION Instruments. HPLC Troubleshooting Guide.
-
Kallman, N. J., et al. (2016). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Synthesis. Available at: [Link]
- ResearchGate. (2020).
- Rossini, A. J., et al. (2018).
- Element Lab Solutions. Peak Tailing in HPLC.
- Drawell.
-
Stephens, C. E., & Arafa, R. K. (2021). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education. Available at: [Link]
- AELAB. (2023).
- Chrom Tech, Inc. (2023).
- Alwsci. (2023).
- PharmaGuru. (2023). GC Troubleshooting: 7+ Common Problems and Their Solution.
- Mazaheri Moghaddam, H. (2018).
-
Sanchez, J. N., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PMC. Available at: [Link]
- ResearchGate. (2017).
- Chromatography Online. (2014).
- Senga, K., & Uff, B. C. (1980). Mass Spectrometry of Oxazoles. HETEROCYCLES.
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El Mansouri, B., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. Available at: [Link]
- IUL.
- Ministry of the Environment, Japan. III Analytical Methods.
- Asian Journal of Research in Chemistry. (2017).
- ResearchGate. Characteristic signals in the ¹H and ¹³C NMR spectra of compound 4a.
- Singh, K., et al. (2017).
- ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
- Assaf, J. (2019). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Freie Universität Berlin.
- Benchchem. A Comparative Guide to HPLC-Based Purity Validation of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole.
-
Rahman, M., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PubMed Central. Available at: [Link]
- SIELC Technologies. (2018). 4-Bromo-3-methylbenzoic acid.
-
Rahman, M., et al. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ- and δ-lactams. RSC Publishing. Available at: [Link]
- Al-Mousawi, S. M., et al. (2016). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
Tsoupras, A., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. MDPI. Available at: [Link]
- SSRG International Journal of Applied Chemistry. (2017). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica.
- Chromatography Today. and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- ResearchGate. (2019). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound.
- Milovanović, M., et al. (2023).
Sources
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- 12. Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis [organic-chemistry.org]
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- 14. pubs.acs.org [pubs.acs.org]
Strategies to avoid debromination of 4-Bromo-3-methylisoxazole
A Guide to Preventing Unwanted Debromination in Synthetic Applications
Welcome to the technical support center for 4-Bromo-3-methylisoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As Senior Application Scientists, we understand that unexpected side reactions can derail a synthetic campaign. One of the most common challenges encountered with this compound is premature cleavage of the C4-Br bond, leading to the formation of 3-methylisoxazole. This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you maintain the integrity of your starting material and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with this compound?
A: Debromination, specifically hydrodebromination, is an undesired side reaction where the bromine atom at the C4 position of the isoxazole ring is replaced by a hydrogen atom. This is problematic because it consumes your starting material, generates a significant byproduct that can be difficult to separate, and ultimately lowers the yield of your target molecule.[1][2] The isoxazole ring, being a relatively electron-deficient N-heterocycle, can be more susceptible to this side reaction compared to some electron-rich aromatic systems.[1]
Q2: What are the most common reaction types where debromination of this compound is observed?
A: Debromination is most frequently encountered under two main conditions:
-
Palladium-Catalyzed Cross-Coupling Reactions: In reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the formation of palladium-hydride (Pd-H) species is a primary cause of hydrodebromination.[1][2]
-
Metal-Halogen Exchange Reactions: When preparing organometallic intermediates, such as via lithiation (using n-BuLi or t-BuLi) or Grignard formation (using Mg), the resulting highly reactive species can be inadvertently quenched by trace proton sources, leading to the debrominated product.[3][4]
This guide will provide specific troubleshooting sections for each of these scenarios.
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions
The primary goal in this context is to favor the desired C-C, C-N, or C-O bond formation (reductive elimination) over the competing hydrodebromination pathway.[1][5]
Caption: Competing pathways in Pd-catalyzed cross-coupling.
Q3: I am seeing significant debromination in my Suzuki-Miyaura coupling. How can I fix this?
A: This is a classic issue. The key is to adjust your parameters to accelerate the desired catalytic cycle while suppressing the formation and reactivity of Pd-H species.[1][6]
Causality: Strong bases (like NaOtBu or other alkoxides), protic solvents (alcohols), or residual water can react with the palladium complex or ligands to generate a Pd-H intermediate. This intermediate can then undergo reductive elimination with the isoxazole moiety to produce the debrominated byproduct.[1][2][6] High temperatures can also favor this side reaction.
Solutions & Strategies:
-
Change the Base: Switch from strong, potentially reducing bases to weaker, non-nucleophilic inorganic bases. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices as they are effective in promoting transmetalation without readily generating hydride species.[1][7]
-
Optimize the Catalyst/Ligand System: The choice of ligand is critical. Use bulky, electron-rich biaryl phosphine ligands. These ligands promote the final reductive elimination step to form your product, helping it to outcompete the debromination pathway.[1][7]
-
Control the Temperature: Run the reaction at the lowest temperature that provides a reasonable conversion rate. Debromination often has a higher activation energy, so lowering the temperature (e.g., from 100 °C to 60-80 °C) can significantly improve selectivity.[1][7]
-
Ensure Anhydrous & Degassed Conditions: Use high-purity, anhydrous solvents like dioxane or toluene. Thoroughly degas the solvent and reaction mixture by sparging with argon or nitrogen to remove dissolved oxygen and minimize potential sources of protons or hydrides.
Optimized Conditions Comparison Table
| Parameter | Standard Conditions (Prone to Debromination) | Optimized Conditions (Minimizes Debromination) | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ | Pre-catalysts that form the active Pd(0) in situ. |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate reductive elimination.[1] |
| Base | NaOtBu, K₂CO₃ in alcohol | K₃PO₄, Cs₂CO₃ | Weaker, non-nucleophilic bases reduce Pd-H formation.[1][7] |
| Solvent | DMF, Ethanol/Water | Toluene, Dioxane (with minimal water) | Aprotic solvents are less likely to be a hydride source. |
| Temperature | 90-110 °C | 60-80 °C | Lower temperature disfavors the hydrodebromination side reaction.[1] |
Protocol: Low-Debromination Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound with an arylboronic acid.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction Execution: Seal the flask and heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Guide 2: Metal-Halogen Exchange Reactions
The challenge here is the extreme reactivity of the organometallic intermediate. The C-Li or C-Mg bond is highly polarized and basic, making it susceptible to rapid quenching by even weak proton sources.[3][8]
Q4: My attempt to lithiate this compound with n-BuLi resulted almost entirely in the debrominated product. What went wrong?
A: This outcome points to two highly probable issues: insufficiently low temperature and/or the presence of trace proton sources (e.g., water).
Causality: The bromine-lithium exchange is extremely fast, even at very low temperatures.[9][10] However, the resulting 4-lithio-3-methylisoxazole is a very strong base. If it encounters any proton source before it can react with your desired electrophile, it will be instantly protonated to give 3-methylisoxazole.
Solutions & Strategies:
-
Extreme Low Temperature: The reaction must be conducted at or below -78 °C (a dry ice/acetone bath). Some sensitive substrates may even require -100 °C.[10] This temperature stabilizes the organolithium intermediate and minimizes side reactions.
-
Strictly Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a stream of argon or nitrogen. Use freshly distilled, anhydrous solvents (THF or diethyl ether are common). Ensure all reagents, including the electrophile, are anhydrous.
-
Reagent Addition Order: Add the organolithium reagent (n-BuLi or t-BuLi) dropwise to the solution of this compound at -78 °C. After a short stirring time (5-15 minutes is often sufficient), add your electrophile directly to the cold solution.
-
Quenching: Do not allow the reaction to warm up before the electrophile has been added and has had time to react.
Caption: Workflow for successful low-temperature lithiation.
Protocol: Low-Temperature Lithiation and Quench
This protocol describes the formation of the 4-lithio species followed by quenching with an aldehyde as an example electrophile.
-
Preparation: Place this compound (1.0 mmol) in a flame-dried, three-neck round-bottom flask equipped with a stir bar, a thermometer, and a nitrogen inlet.
-
Dissolution & Cooling: Dissolve the starting material in anhydrous THF (10 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C. Stir the resulting mixture at -78 °C for 15 minutes.
-
Electrophilic Quench: Add a solution of anhydrous benzaldehyde (1.2 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture at -78 °C.
-
Reaction & Workup: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
By carefully controlling the reaction parameters as outlined in this guide, you can successfully minimize or eliminate the undesired debromination of this compound, leading to cleaner reactions and higher yields of your valuable target compounds.
References
- BenchChem. (2025). Preventing debromination of 6-Bromo-2,2-dimethylchroman-4-amine.
- BenchChem. (2025). How to prevent dehalogenation in aryl bromide cross-coupling reactions.
- Wikipedia. (2024). Buchwald–Hartwig amination.
- BenchChem. (2025). Technical Support Center: Troubleshooting Cross-Coupling Reactions.
- Hartwig, J. F. (2010).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- University of Rochester. (n.d.). Grignard Reaction.
- Li, J., et al. (2014). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules.
- Wikipedia. (2024). Metal–halogen exchange.
- ETH Zürich. (2019). Organic Chemistry II Lecture Notes.
- The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship.
Sources
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- 3. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 8. web.mnstate.edu [web.mnstate.edu]
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- 10. joss.tcnj.edu [joss.tcnj.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromo-3-methylisoxazole: A Comparative Approach
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-3-methylisoxazole. In the absence of a publicly available, assigned experimental spectrum for this specific compound, we will employ a predictive approach, buttressed by comparative analysis with structurally related molecules. This guide will not only predict the spectral features of this compound but will also provide the rationale behind these predictions and a robust experimental protocol for its acquisition and analysis.
Predicted ¹H and ¹³C NMR Spectra of this compound
The prediction of NMR spectra is a powerful tool that leverages extensive databases of experimental data and sophisticated algorithms to estimate chemical shifts and coupling constants. For this compound, we can anticipate a relatively simple yet informative set of spectra.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals:
-
A singlet corresponding to the methyl protons (C3-CH₃): This signal is anticipated to appear in the upfield region of the spectrum, likely between δ 2.0 and 2.5 ppm . The absence of adjacent protons would result in a sharp singlet.
-
A singlet corresponding to the C5 proton (H5): This proton is attached to a carbon adjacent to both the ring oxygen and a bromine-bearing carbon. Its chemical shift is predicted to be in the downfield region, likely between δ 8.0 and 8.5 ppm . The lack of neighboring protons on the isoxazole ring will lead to a singlet multiplicity.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four carbon atoms in the molecule:
-
C3-CH₃: The methyl carbon is expected to be the most upfield signal, appearing around δ 10-15 ppm .
-
C3: This quaternary carbon, bonded to the methyl group, a nitrogen atom, and another carbon, is predicted to resonate in the range of δ 155-165 ppm .
-
C4: The carbon atom directly attached to the bromine atom (C4) is expected to have its chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. Its predicted chemical shift is in the range of δ 90-100 ppm .
-
C5: This carbon, bonded to a proton and flanked by the ring oxygen and the bromine-substituted carbon, is anticipated to appear in the downfield region, likely between δ 150 and 160 ppm .
Comparative Spectral Analysis
To substantiate our predictions, a comparative analysis with structurally analogous compounds is invaluable. The experimental data from these related molecules provide a strong foundation for our estimated chemical shifts for this compound.
| Compound | Functional Group at C3 | Functional Group at C4 | Functional Group at C5 | ¹H Chemical Shift (ppm) of C5-H | ¹³C Chemical Shift (ppm) of C4 | ¹³C Chemical Shift (ppm) of C5 | Reference |
| This compound (Predicted) | -CH₃ | -Br | -H | 8.0 - 8.5 (s) | 90 - 100 | 150 - 160 | - |
| 3-methyl-5-phenylisoxazole | -CH₃ | -H | -Ph | 6.33 (s) | - | 100.0 | [1] |
| 4-bromo-3,5-diphenylisoxazole | -Ph | -Br | -Ph | - | 89.4 | 165.7 | [1] |
| 3,5-Dimethylisoxazole | -CH₃ | -H | -CH₃ | 5.8 (s, for C4-H) | - | - | [2] |
| 4-Bromo-3,5-dimethylisoxazole | -CH₃ | -Br | -CH₃ | - | - | - | [3] |
Analysis of Comparative Data:
-
The chemical shift of the proton at the C5 position is highly sensitive to the substituent at C4. In 3-methyl-5-phenylisoxazole, where C4 is unsubstituted, the C4-H appears at a much more upfield position (6.33 ppm) compared to our prediction for the C5-H in the target molecule. The presence of the electron-withdrawing bromine atom at C4 in this compound is expected to significantly deshield the adjacent C5 proton, justifying our downfield prediction.
-
The ¹³C chemical shift of C4 in 4-bromo-3,5-diphenylisoxazole is reported to be 89.4 ppm. This provides strong experimental support for our predicted range of 90-100 ppm for C4 in this compound.
-
The C5 chemical shift is also influenced by the substituents. In 3-methyl-5-phenylisoxazole, the C5 bearing a phenyl group resonates at 100.0 ppm. In our target molecule, the C5 is attached to a proton but is adjacent to the bromine-bearing C4. This, along with the influence of the ring oxygen, is expected to place its resonance further downfield, consistent with our prediction.
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following detailed protocol is recommended.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and appropriate first choice for isoxazole derivatives. It is a relatively non-polar solvent and is unlikely to engage in strong interactions with the analyte that could significantly alter chemical shifts. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, but be aware that solvent-solute interactions may cause shifts in the observed resonances.
-
Concentration: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Most commercially available deuterated solvents already contain TMS.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Spectral Width: A spectral width of approximately 12-15 ppm is adequate to cover the expected chemical shift range.
-
Number of Scans: 16 to 64 scans should provide a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program with NOE (e.g., 'zgpg30' on Bruker instruments) is standard for routine ¹³C NMR.
-
Spectral Width: A spectral width of about 220-250 ppm is necessary to encompass all carbon signals.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.
-
3. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectra to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum to determine the relative proton ratios.
Visualizing Structural and Spectral Relationships
To visually represent the logical workflow of the spectral analysis and the key structural features influencing the NMR data, the following diagrams are provided.
Caption: Workflow for the NMR spectral analysis of this compound.
Caption: Key atoms and their connectivity in this compound relevant to NMR.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By integrating predictive methodologies with comparative data from structurally related compounds, we have established a reliable framework for the interpretation of its NMR spectra. The detailed experimental protocol outlined herein offers a clear path for researchers to acquire and process high-quality data for this compound. This multi-faceted approach, combining prediction, comparison, and a robust experimental design, exemplifies a rigorous scientific methodology for the structural elucidation of novel or uncharacterized molecules in the field of chemical research and drug development.
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Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 12012-12026. URL: [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of 4-Bromo-3-methylisoxazole Reaction Products
Introduction: The Synthetic Versatility and Analytical Challenge of 4-Bromo-3-methylisoxazole
In the landscape of medicinal and materials chemistry, halogenated heterocyclic compounds are invaluable synthons. This compound (MW: 161.98 g/mol , Formula: C₄H₄BrNO) is a prime example, offering a reactive handle for constructing more complex molecular architectures.[1] The isoxazole core is a recognized pharmacophore present in numerous bioactive compounds, prized for its metabolic stability and ability to engage in hydrogen bonding.[2][3] The bromine atom at the C4 position renders the ring susceptible to a variety of transformations, primarily nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions.
However, this synthetic utility presents a significant analytical challenge. Reaction mixtures can be complex, containing unreacted starting material, the desired product, regioisomers, and various byproducts. For researchers in drug development and process optimization, a robust, sensitive, and selective analytical methodology is not just beneficial—it is essential for confident decision-making. This guide provides an in-depth comparison of mass spectrometry-based techniques for the comprehensive analysis of this compound reaction products, grounded in field-proven insights and experimental data.
Pillar 1: Understanding the Reactivity to Predict the Analytes
Effective analytical method development begins with a clear understanding of the potential products. The electron-withdrawing nature of the isoxazole ring activates the C4 position for nucleophilic attack, making two classes of reactions particularly relevant.
Reaction Pathway A: Nucleophilic Aromatic Substitution (SNAr)
Aryl halides with electron-withdrawing groups are primed for SNAr reactions.[4][5] The isoxazole ring itself provides sufficient activation, allowing the displacement of the bromide with a range of nucleophiles, such as amines, alkoxides, or thiolates. This is a powerful method for introducing diverse functional groups.
Reaction Pathway B: Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond is an ideal handle for palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[6] This reaction forges a new carbon-carbon bond between the isoxazole ring and an aryl or vinyl boronic acid, enabling the synthesis of complex biaryl structures.[7][8][9]
The following diagram illustrates these two principal transformation pathways.
Caption: Key reaction pathways for this compound.
Pillar 2: Mass Spectrometry as the Definitive Analytical Tool
While techniques like NMR are indispensable for definitive structural confirmation of purified compounds and HPLC-UV is useful for routine purity checks, mass spectrometry (MS) offers an unparalleled combination of speed, sensitivity, and specificity for analyzing complex reaction mixtures. It allows for the direct observation of reactants, products, and intermediates, providing molecular weight information and structural clues through fragmentation analysis.[10]
The Bromine Isotope Pattern: A Built-In Mass Tag
A critical feature in the analysis of these reactions is the natural isotopic abundance of bromine: 79Br (50.69%) and 81Br (49.31%).[11] This results in a characteristic "doublet" peak in the mass spectrum for any bromine-containing ion, where the M and M+2 peaks have a nearly 1:1 intensity ratio.[12] This signature is a powerful diagnostic tool:
-
Its presence confirms an ion contains a bromine atom.
-
Its absence in a product peak confirms the successful displacement of bromine.
Comparative Analysis of MS Workflows
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most critical decision in designing an analytical workflow. The optimal choice depends on the specific properties of the expected analytes.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |
| Principle | Separates volatile & thermally stable compounds in the gas phase before ionization and mass analysis. | Separates compounds by polarity in the liquid phase before ionization and mass analysis. |
| Typical Ionization | Electron Ionization (EI) - "Hard" technique causing extensive, reproducible fragmentation. | Electrospray Ionization (ESI) - "Soft" technique preserving the molecular ion. |
| Best Suited For | - Unreacted this compound. - Volatile, non-polar byproducts. - Initial reaction screening. | - Polar, non-volatile, thermally labile products (e.g., from SNAr or Suzuki coupling). - Quantitative analysis in complex matrices. |
| Key Advantage | Excellent chromatographic resolution. Extensive, searchable EI libraries for identification. | High sensitivity and applicability to a vast range of compounds, including salts and large molecules. |
| Key Limitation | Limited to volatile and thermally stable analytes. Derivatization may be required.[13] | Matrix effects can cause ion suppression. Less standardized fragmentation than EI. |
| Author's Insight | GC-MS is the workhorse for monitoring starting material consumption and identifying simple, volatile side products. The predictable fragmentation is excellent for initial characterization. | LC-MS/MS is indispensable for characterizing the polar products typical of SNAr and Suzuki reactions, which often have poor volatility and would decompose in a hot GC inlet. |
Experimental Protocol 1: GC-MS for Reaction Screening
This protocol is designed for rapid qualitative analysis of a reaction mixture to assess the consumption of the starting material and identify volatile byproducts.
1. Sample Preparation:
- Withdraw a 10 µL aliquot from the reaction mixture.
- Quench the reaction by diluting the aliquot into 1 mL of ethyl acetate.
- Add 1 mL of water and vortex thoroughly.
- Allow the layers to separate. Transfer the upper organic layer to a 2 mL autosampler vial.
- If necessary, dilute further with ethyl acetate to an approximate concentration of 1-10 µg/mL.
2. GC-MS Instrumentation and Conditions:
- GC System: Agilent 8890 GC or equivalent.
- MS System: Agilent 5977B MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
- Inlet: Split/Splitless, operated in split mode (e.g., 50:1 ratio) at 250°C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp: 15°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 40-450.
3. Expected Data & Interpretation: The key is to look for the peak corresponding to this compound. Its EI mass spectrum is predicted to show a prominent molecular ion doublet at m/z 161/163 (due to 79Br/81Br) and characteristic fragmentation. The fragmentation of isoxazole rings often involves cleavage of the weak N-O bond.[14] A plausible fragmentation pattern would include the loss of CO, followed by loss of the bromine radical or acetonitrile.
Caption: General workflow for analyzing reaction products.
Experimental Protocol 2: LC-MS/MS for Product Identification & Quantification
This protocol is tailored for the analysis of the polar, non-volatile products expected from SNAr and Suzuki coupling reactions.[15][16][17]
1. Sample Preparation:
- Withdraw a 10 µL aliquot from the reaction mixture.
- Dilute into 1 mL of a 50:50 mixture of acetonitrile and water.
- Vortex and centrifuge to pellet any precipitated salts.
- Transfer the supernatant to an autosampler vial, diluting further if necessary to avoid detector saturation.
2. LC-MS/MS Instrumentation and Conditions:
- LC System: Waters ACQUITY UPLC or equivalent.
- MS System: Sciex Triple Quad 6500+ or equivalent.
- Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
- Start at 5% B, hold for 0.5 min.
- Linear ramp to 95% B over 5 min.
- Hold at 95% B for 1 min.
- Return to 5% B and re-equilibrate for 1.5 min.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 2 µL.
3. MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive Mode. (Chosen because the nitrogen on the isoxazole ring and amine/aryl products are readily protonated).
- Scan Type: Full scan (e.g., m/z 100-600) for initial identification, followed by product ion scans or Multiple Reaction Monitoring (MRM) for quantification.
- Key Parameters:
- IonSpray Voltage: +5500 V
- Source Temperature: 500°C
- Curtain Gas: 35 psi
- Collision Gas (CAD): Medium setting
4. Expected Data & Interpretation:
-
For SNAr with Piperidine (C₅H₁₁N):
-
Expected Product MW: 166.22 g/mol (C₉H₁₄N₂O).
-
Look for the protonated molecular ion [M+H]+ at m/z 167.1 .
-
The absence of the 1:1 bromine isotope pattern confirms substitution.
-
-
For Suzuki Coupling with Phenylboronic Acid (C₆H₅B(OH)₂):
-
Expected Product MW: 159.18 g/mol (C₁₀H₉NO).
-
Look for the protonated molecular ion [M+H]+ at m/z 160.1 .
-
Again, the absence of the bromine pattern is confirmation of success.
-
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful primary tool, it should be complemented by other techniques for a full analytical picture.
| Technique | Strengths for this Application | Limitations | Senior Scientist's Take |
| Mass Spectrometry (MS) | Unmatched sensitivity; provides molecular weight of products and byproducts; structural info from fragmentation. | Isomers (e.g., regioisomers) can be difficult to distinguish without chromatographic separation; requires ionization. | The first and best tool for reaction monitoring. Quickly answers "Did my reaction work?" and "What is in the mixture?". |
| Nuclear Magnetic Resonance (NMR) | Provides definitive structural information, including connectivity and stereochemistry; non-destructive. Essential for distinguishing isomers. | Relatively low sensitivity; requires higher sample concentration and purity for clear spectra; longer analysis time. | The gold standard for final product characterization. Use it on your purified final product to unambiguously confirm its structure, not for rapid screening of crude mixtures. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Excellent for quantification and assessing purity of UV-active compounds; robust and widely available. | Provides no structural information beyond retention time; co-eluting impurities can interfere with quantification. | Ideal for routine quality control. Once your product and its retention time are known, HPLC-UV is a cost-effective way to track purity across batches. It cannot, however, identify unknown byproducts. |
| Infrared Spectroscopy (IR) | Quick identification of key functional groups (e.g., C=O, N-H, C-O); good for confirming functional group transformations. | Provides limited information on the overall molecular structure; complex spectra can be difficult to interpret in a mixture. | A useful, quick check. For example, in an SNAr with an amine, the appearance of an N-H stretch can provide supporting evidence that the reaction occurred. |
Conclusion and Authoritative Grounding
The successful synthesis of novel compounds from this compound hinges on the ability to accurately and efficiently analyze the resulting reaction mixtures. Mass spectrometry, in the form of both GC-MS and LC-MS/MS, provides a comprehensive solution. GC-MS serves as an ideal screening tool for monitoring the consumption of the volatile starting material, while LC-MS/MS excels at the identification and quantification of the often polar, non-volatile products characteristic of SNAr and Suzuki coupling reactions. The inherent bromine isotope pattern acts as a powerful diagnostic marker throughout the analytical process. By integrating these MS workflows with orthogonal techniques like NMR for final structural verification, researchers can accelerate the drug development and discovery process with a high degree of confidence and scientific rigor.
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A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. (2025). National Institutes of Health. [Link]
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Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. (2022). PubMed. [Link]
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Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2024). Regulatory Research and Medicine Evaluation. [Link]
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Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. (2022). PubMed Central. [Link]
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Examples of 3‐bromo‐Δ²‐isoxazolines reactivity towards weak nucleophiles. (n.d.). ResearchGate. [Link]
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Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline g. (2022). RSC Publishing. [Link]
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Suzuki reaction. (n.d.). Wikipedia. [Link]
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4-Bromo-2,3-dihydroisoxazoles: Synthesis and Application in Halogen-Lithium Exchange Reactions. (2024). ResearchGate. [Link]
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Indonesian Journal of Multidisciplinary Research. (2021). Semantic Scholar. [Link]
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Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2021). PubMed Central. [Link]
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Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
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Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
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Bromine isotope peaks were observed in EI-MS, but not in ESI-MS. (2022). Chemistry Stack Exchange. [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
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4a Nucleophilic Aromatic Substitution. (2024). ResearchGate. [Link]
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Suzuki‐Miyaura cross‐coupling reactions of isoxazole‐4‐boronates with... (n.d.). ResearchGate. [Link]
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GCMS 3 Fragmentation Patterns. (2020). YouTube. [Link]
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Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl). (2024). MDPI. [Link]
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MS fragmentation patterns. (2018). YouTube. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Figure S39. Mass spectra (EI-MS) of compound 8a. (n.d.). ResearchGate. [Link]
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Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. [Link]
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Determination of regioisomers by EI (electron ionization) mass spectrometry (relative intensity in parentheses). (n.d.). ResearchGate. [Link]
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3-Bromo-4-methyl-5-pentylisoxazole. (n.d.). SpectraBase. [Link]
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Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega. [Link]
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MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. (2020). PubMed. [Link]
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Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2015). Der Pharma Chemica. [Link]
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Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]
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Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. (n.d.). National Institutes of Health. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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4-Bromo-3-nitroanisole. (n.d.). NIST WebBook. [Link]
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A Comparative Guide to the Reactivity of 4-Bromo-3-methylisoxazole and 5-Bromo-3-methylisoxazole
Introduction: The Versatile Isoxazole Scaffold in Modern Synthesis
The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The strategic functionalization of the isoxazole core is paramount for the exploration of structure-activity relationships (SAR) in drug discovery. Brominated isoxazoles, in particular, are powerful synthetic intermediates, acting as versatile handles for introducing molecular complexity through a variety of chemical transformations.
This guide provides an in-depth, objective comparison of the chemical reactivity of two key constitutional isomers: 4-Bromo-3-methylisoxazole and 5-Bromo-3-methylisoxazole . Understanding the distinct electronic and steric characteristics of these isomers is critical for researchers, scientists, and drug development professionals to make informed decisions in synthetic route design, enabling efficient and regioselective access to target molecules. We will dissect their performance in three major classes of reactions: Palladium-Catalyzed Cross-Coupling, Metallation and Halogen-Metal Exchange, and Nucleophilic Aromatic Substitution, supported by mechanistic insights and detailed experimental protocols.
Caption: Chemical structures of the two isomers under comparison.
Pillar 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for C-C and C-N bond formation, with the Suzuki-Miyaura coupling being a prominent example.[2][3] For both 4-bromo- and 5-bromo-3-methylisoxazole, the bromine atom serves as an excellent leaving group for such transformations.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base.[2] The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the isoxazole.
-
Transmetallation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the Pd(0) catalyst.[2][4]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Reactivity & Experimental Data
In practice, both isomers are highly competent substrates for Suzuki-Miyaura coupling. The electronic differences between the C4 and C5 positions appear to have a minimal impact on the rate-determining oxidative addition step under standard conditions. The choice of catalyst, base, and solvent is more critical for achieving high yields.
| Isomer | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 80 | 2 | >90 | Inferred from[5] |
| 5-Bromo-3-methylisoxazole | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME/H₂O | 80 | 2 | >90 | Inferred from[5][6] |
| This compound | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 | General Protocol |
| 5-Bromo-3-methylisoxazole | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 88 | General Protocol |
Causality Behind Experimental Choices:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent pre-catalyst for coupling reactions involving heteroaromatic halides.[5] The bulky dppf ligand promotes reductive elimination and stabilizes the active Pd(0) species, often leading to higher yields and faster reactions compared to catalysts like Pd(PPh₃)₄.
-
Base: An aqueous solution of a carbonate base (K₂CO₃ or Na₂CO₃) is crucial. The base activates the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetallation step.[7]
-
Solvent: A biphasic solvent system like DME/water or Toluene/ethanol/water is often used to dissolve both the organic-soluble halide and the water-soluble base and boronate complex, maximizing the reaction rate.
Self-Validating Protocol: Suzuki-Miyaura Coupling
This protocol is designed to be self-validating by including clear steps for reaction setup, monitoring, and product isolation.
-
Reagent Preparation: To an oven-dried Schlenk flask, add 5-bromo-3-methylisoxazole (1.0 mmol, 162 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.5 mmol, 345 mg).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical as the active Pd(0) catalyst can be oxidized by air.
-
Solvent and Catalyst Addition: Add degassed 1,2-dimethoxyethane (DME, 4 mL) and degassed water (1 mL) via syringe. Finally, add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 mmol, 22 mg), under a positive pressure of inert gas.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromoisoxazole is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure product.
Pillar 2: Metallation and Halogen-Metal Exchange
The generation of organometallic intermediates via deprotonation (metallation) or halogen-metal exchange is a cornerstone of synthetic chemistry, enabling subsequent reactions with electrophiles. It is in this area that the reactivity of 4-bromo- and 5-bromo-3-methylisoxazole diverges significantly due to the inherent acidity of the isoxazole ring protons.
Mechanistic Considerations: Acidity and Exchange Pathways
The isoxazole ring protons exhibit different acidities. The C5-H is generally more acidic than the C4-H due to the strong inductive electron-withdrawing effect of the adjacent ring oxygen atom.[8] This has profound implications when using strong organolithium bases like n-butyllithium (n-BuLi).
-
For 5-Bromo-3-methylisoxazole: This isomer possesses a bromine at C5 and a relatively acidic proton at C4. Treatment with n-BuLi can lead to two competing pathways:
-
Halogen-Metal Exchange: The kinetically fast exchange of bromine for lithium at the C5 position.[9][10]
-
Direct Deprotonation: Abstraction of the acidic C4 proton. The reaction outcome is highly dependent on temperature and reaction time. Halogen-metal exchange is typically favored at very low temperatures (e.g., -78°C to -100°C).[9]
-
-
For this compound: This isomer has a bromine at C4 and the most acidic ring proton at C5. Treatment with n-BuLi will almost exclusively lead to halogen-metal exchange at the C4 position at low temperatures. Direct deprotonation at C5 is less likely in the presence of the C-Br bond, which is the preferred site for the initial interaction with the organolithium reagent.
Caption: Competing reaction pathways for 5-Bromo-3-methylisoxazole with n-BuLi.
Comparative Reactivity Summary
| Isomer | Reagent | Primary Pathway (-78°C) | Key Consideration |
| This compound | n-BuLi | Halogen-Metal Exchange at C4 | Regioselective formation of the 4-lithio species. Clean and predictable.[11] |
| 5-Bromo-3-methylisoxazole | n-BuLi | Halogen-Metal Exchange at C5 | Potential for competing deprotonation at C4. Requires strict temperature control for selectivity.[8] |
Self-Validating Protocol: Halogen-Metal Exchange and Electrophilic Quench
This protocol for this compound ensures a successful outcome by emphasizing anhydrous conditions and low temperatures, which are critical for handling organolithium reagents.[12][13]
-
Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of nitrogen.
-
Initial Charge: Dissolve this compound (1.0 mmol, 162 mg) in anhydrous tetrahydrofuran (THF, 10 mL) and cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 mmol, 0.69 mL of a 1.6 M solution in hexanes) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70°C. Stir the resulting solution at -78°C for 30 minutes.
-
Electrophilic Quench: Add the chosen electrophile (e.g., benzaldehyde, 1.2 mmol, 122 µL) dropwise.
-
Warming and Quench: After stirring for 1 hour at -78°C, allow the reaction to warm slowly to 0°C before quenching carefully by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extraction and Purification: Perform a standard aqueous workup with ethyl acetate, followed by drying and concentration. Purify the product via column chromatography.
Pillar 3: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring.[14] This reaction is fundamentally different from electrophilic substitution and is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (Meisenheimer complex).[15][16]
Mechanistic Analysis: Stability of the Meisenheimer Intermediate
The isoxazole ring is inherently electron-deficient due to the electronegativity of the nitrogen and oxygen atoms, making it susceptible to nucleophilic attack. The rate-determining step is typically the initial attack by the nucleophile to form the anionic Meisenheimer intermediate.[16] The stability of this intermediate dictates the regioselectivity and overall feasibility of the reaction.
-
Attack at C4 (on 4-Bromo isomer): When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized onto the adjacent nitrogen atom, which is a highly stabilizing interaction.
-
Attack at C5 (on 5-Bromo isomer): When a nucleophile attacks the C5 position, the negative charge is primarily stabilized by the adjacent, highly electronegative oxygen atom through a strong inductive effect. However, direct resonance delocalization onto the nitrogen is less effective.
Consequently, the This compound isomer is generally more reactive towards SNAr because the Meisenheimer intermediate formed upon attack at C4 is better stabilized by resonance involving the ring nitrogen. Heterocycles like pyridine are well-known to be activated towards nucleophilic attack at positions ortho and para to the nitrogen for this very reason.[14][17]
Conclusion and Strategic Recommendations
The reactivity of this compound and 5-bromo-3-methylisoxazole, while similar in some contexts, displays critical differences that must be leveraged for effective synthetic planning.
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki): Both isomers are excellent substrates with comparable reactivity. The choice between them can be based on availability or the desired final substitution pattern.
-
For Metallation Chemistry: This compound is the superior choice for regioselective functionalization via halogen-metal exchange, providing clean access to 4-substituted isoxazoles. 5-Bromo-3-methylisoxazole presents a challenge due to the competing acidity of the C4 proton, requiring stringent control of reaction conditions to achieve selectivity.
-
For Nucleophilic Aromatic Substitution (SNAr): This compound is predicted to be significantly more reactive due to the superior resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C4 position.
This guide provides a foundational framework for selecting the appropriate isomer and reaction conditions. As with all chemical synthesis, the specific substrate, nucleophile, and desired outcome will necessitate empirical optimization based on the principles outlined herein.
References
- Benchchem. An In-Depth Technical Guide to 5-Bromo-3-methylbenzo[d]isoxazole.
- Benchchem. Application Notes and Protocols for the Reaction Mechanisms of 5-Bromo-3-methylbenzo[d]isoxazole.
- Smolecule. 5-Bromo-3-methylisoxazole-4-carboxylic acid.
- Biosynth. 5-Bromo-3-methylisoxazole | 1263378-26-2.
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Wikipedia. Suzuki reaction. [Link]
- Micetich, R. G., & Shaw, C. C. (1972). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry.
- Wikipedia.
- Wikipedia. Suzuki reaction.
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
YouTube. nucleophilic aromatic substitutions. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Indian Academy of Sciences. Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Link]
-
National Institutes of Health (NIH). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. [Link]
-
ResearchGate. Screening of palladium catalysts for the Suzuki coupling of...[Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Indian Academy of Sciences. Mechanism of aromatic lithiation reactions--Importance of steric factors. [Link]
-
ResearchGate. 4-Bromo-2,3-dihydroisoxazoles: Synthesis and Application in Halogen-Lithium Exchange Reactions. [Link]
-
National Institutes of Health (NIH). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]
-
American Chemical Society. Lithiation Reaction. [Link]
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- 9. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the X-ray Crystallographic Analysis of 4-Bromo-3-methylisoxazole Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the cornerstone of modern drug design and development. The isoxazole scaffold, a five-membered heterocycle, is a privileged structure in medicinal chemistry, appearing in a range of therapeutics from antibiotics to anti-inflammatory agents.[1] The introduction of a bromine atom and a methyl group, as in the 4-bromo-3-methylisoxazole core, offers synthetic handles and modulates the electronic and steric properties of the molecule, making these derivatives intriguing candidates for novel therapeutics.
This guide provides an in-depth, objective comparison of single-crystal X-ray diffraction (XRD) for the structural elucidation of these derivatives against other common analytical techniques. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structural analysis.
The Unambiguous Power of X-ray Crystallography
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable information about connectivity and molecular formula, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional map of a molecule's atomic arrangement in the solid state.[2][3] This technique is indispensable for:
-
Absolute Stereochemistry Determination: Unambiguously resolving chiral centers, a critical aspect for understanding biological activity.
-
Conformational Analysis: Precisely defining the spatial orientation of different parts of the molecule.
-
Intermolecular Interactions: Revealing how molecules pack in a crystal lattice, which can provide insights into crystal engineering and polymorphism.
The primary bottleneck, however, often lies in obtaining a high-quality single crystal suitable for diffraction.[3]
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a meticulous process. The following diagram outlines the typical workflow:
Caption: A flowchart illustrating the key stages from chemical synthesis to the final determination of the X-ray crystal structure for isoxazole derivatives.
Detailed Experimental Protocol: A Case Study of a Structurally Related Bromo-Isoxazole Derivative
While a publicly available crystal structure for a simple this compound derivative is not readily found, we will use the detailed methodology reported for a closely related compound, Methyl 3-phenylisoxazole-5-carboxylate , to illustrate the experimental procedure. This example provides a robust template that can be adapted for the title class of compounds.
1. Synthesis and Crystallization:
-
The isoxazole derivative is synthesized through an appropriate synthetic route, for instance, a 1,3-dipolar cycloaddition reaction.[3]
-
The crude product is purified by a suitable method, such as column chromatography over silica gel.
-
Single crystals suitable for X-ray diffraction are grown. A common and effective method is the slow evaporation of a saturated solution of the compound. For the example of Methyl 3-phenylisoxazole-5-carboxylate, fine colorless plate-like crystals were obtained by recrystallization from dichloromethane.[4]
2. X-ray Data Collection and Structure Refinement:
-
A suitable single crystal is carefully selected and mounted on a diffractometer.
-
The crystal is maintained at a constant low temperature (e.g., 100 K or 296 K) during data collection to minimize thermal vibrations of the atoms.[3]
-
X-ray diffraction data are collected using a diffractometer equipped with a radiation source (e.g., Mo Kα) and a detector.[3] The data are collected as a series of frames at different crystal orientations.
-
The collected frames are processed to yield a set of indexed reflections with their corresponding intensities.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[3]
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[3]
-
The final structural model is validated using software tools like CHECKCIF.
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the ultimate structural "snapshot," it is crucial to understand its performance in the context of other widely used analytical techniques.
| Feature | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by the electron clouds of atoms in a crystal lattice. | Absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. | Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio. |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and intermolecular interactions in the solid state. | Detailed information on the chemical environment of atoms (chemical shift), connectivity of atoms through bonds (coupling constants), and spatial proximity of atoms (NOE). | Precise molecular weight and elemental composition. Fragmentation patterns provide information about the structure. |
| Sample Requirements | High-quality single crystal (typically >0.1 mm in all dimensions). | Soluble sample in a deuterated solvent. | Sample can be in solid, liquid, or gaseous form. |
| Key Advantages | Unambiguous determination of 3D structure and absolute configuration.[2] | Provides information about the structure and dynamics in solution, which is often more biologically relevant. Non-destructive.[5] | High sensitivity, requires very small amounts of sample. Can be coupled with chromatographic techniques for complex mixture analysis. |
| Key Disadvantages | The need to grow high-quality crystals can be a significant bottleneck. Provides a static picture of the molecule in the crystalline state, which may not represent its conformation in solution.[2] | Cannot determine absolute stereochemistry directly. Structure determination for complex molecules can be challenging and may not provide the same level of precision as XRD.[5] | Does not provide direct 3D structural information. Isomers can be difficult to distinguish without fragmentation analysis. |
Data-Driven Comparison
To provide a more quantitative comparison, the following table summarizes typical data for the structural elucidation of a small organic molecule like a this compound derivative.
| Parameter | Single-Crystal X-ray Diffraction | 1D/2D NMR Spectroscopy | High-Resolution Mass Spectrometry (HRMS) |
| Sample Amount | ~1-5 mg (for crystallization attempts) | 1-10 mg | < 1 mg |
| Analysis Time | 1-2 days (including data collection and refinement, excluding crystallization) | 1-8 hours | < 30 minutes |
| Resolution | Atomic resolution (~0.1 Å) | Not directly comparable; provides connectivity and proximity information. | Provides mass accuracy to < 5 ppm. |
| Cost | High (instrumentation and maintenance) | High (instrumentation and cryogens) | Moderate to High |
| Primary Output | 3D atomic coordinates, bond lengths, angles. | Chemical shifts, coupling constants, NOEs. | Mass-to-charge ratio, elemental composition. |
Causality in Experimental Choices: A Deeper Look
Why Low Temperature?
Collecting X-ray diffraction data at low temperatures (e.g., 100 K) is standard practice. The primary reason is to reduce the thermal motion of the atoms in the crystal. This leads to sharper diffraction spots and higher resolution data, resulting in a more precise final structure.
Solvent Choice in Crystallization:
The choice of solvent for crystallization is critical and often empirical. The ideal solvent is one in which the compound is sparingly soluble. Slow evaporation of the solvent gradually increases the concentration of the compound, leading to the formation of well-ordered crystals.[4]
Conclusion: An Integrated Approach to Structural Elucidation
For the unambiguous structural determination of novel this compound derivatives, single-crystal X-ray crystallography is the gold standard. It provides an unparalleled level of detail regarding the three-dimensional arrangement of atoms, which is crucial for understanding structure-activity relationships and for rational drug design.
However, it is not a standalone technique. A comprehensive structural analysis should integrate data from multiple techniques. NMR spectroscopy provides vital information about the molecule's structure and behavior in solution, while mass spectrometry confirms its molecular weight and elemental composition. By leveraging the strengths of each of these powerful analytical tools, researchers can build a complete and robust understanding of their target molecules, accelerating the pace of discovery and innovation in drug development.
References
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Wang, Y., et al. (2013). Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1085. Available at: [Link]
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Various Authors. (2017). Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange. Available at: [Link]
-
Murumkar, P. R., & Ghuge, P. D. (2018). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylbenzyl)oxy]phenyl}-1,2-oxazole. IUCrData, 3(12), x181675. Available at: [Link]
-
PDB-101. Comparison of NMR and X-ray Crystallography. Available at: [Link]
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Chandra, et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
PubChem. 4-Bromo-3-methylisoxazol-5-amine. Available at: [Link]
-
Harris, R. K., et al. (2022). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. Crystals, 12(9), 1277. Available at: [Link]
-
JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Available at: [Link]
-
PubChem. Isoxazole, 5-(4-bromophenyl)-3-phenyl-. Available at: [Link]
-
Various Authors. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Synthesized from 4-Bromo-3-methylisoxazole
For researchers pioneering new frontiers in drug discovery and materials science, the isoxazole scaffold is a privileged structure, renowned for its metabolic stability and versatile biological activities.[1][2][3][4][5][6] The starting material, 4-Bromo-3-methylisoxazole, represents a particularly valuable building block, offering a reactive handle for introducing diverse functionalities through cross-coupling and substitution reactions.[7][8] However, the synthesis of a novel molecule is only the beginning. The definitive, unambiguous confirmation of its chemical structure is the bedrock upon which all subsequent research—from structure-activity relationship (SAR) studies to patent applications—is built.[9]
This guide provides an in-depth comparison of the essential analytical techniques required to validate the structures of these novel isoxazole derivatives. We will move beyond mere protocols to explore the causality behind our analytical choices, ensuring a self-validating workflow that instills confidence in your results.
The Analytical Triad: Core Techniques for Structural Elucidation
No single technique can provide a complete structural picture. True validation relies on the synergistic application of several complementary methods. We will focus on the foundational triad of modern organic analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and the gold-standard, X-ray Crystallography, supplemented by the functional group insights from Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR is the cornerstone of molecular structure elucidation in solution. It provides a detailed map of the atomic framework, revealing the chemical environment, connectivity, and proximity of NMR-active nuclei like ¹H and ¹³C.[10] For isoxazole derivatives, NMR is indispensable for confirming the success of a reaction at the 4-position and for unambiguously assigning the structure of the final product.
Expertise in Action: Why NMR is First
We begin with NMR because it provides the constitutional framework of the molecule. While MS gives us the mass and formula, NMR tells us how the atoms are pieced together. For complex heterocyclic systems, one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are not just helpful; they are essential for distinguishing between potential isomers, which can have identical masses but vastly different biological activities.[11][12][13][14]
Key NMR Experiments for Isoxazole Derivatives:
-
¹H NMR: Confirms the presence of specific proton environments. For a derivative of this compound, the key diagnostic is the disappearance of the signal corresponding to the proton at the 4-position (if present in a precursor) and the appearance of new signals from the substituent. The methyl group at the 3-position serves as a consistent landmark signal.
-
¹³C NMR: Provides a count of unique carbon atoms and information about their hybridization. The chemical shifts of the isoxazole ring carbons are highly informative.[10] Specialized techniques like ¹³C{¹⁴N} RESPDOR solid-state NMR can even be used to definitively identify carbons directly bonded to nitrogen, which is invaluable for distinguishing complex heterocyclic isomers.[11][12]
-
2D NMR (HSQC/HMBC): These experiments are the final arbiters of connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the confident assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for piecing the molecular puzzle together, for instance, by correlating the protons of a new substituent with the C4 and C5 carbons of the isoxazole ring, proving the site of attachment.
-
| Nucleus | Group on Isoxazole Ring | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | CH ₃ at C3 | 2.0 - 2.8 | A singlet, serves as a reliable internal reference point. |
| ¹H | CH at C5 | 8.0 - 9.0 | Can vary based on ring substitution. |
| ¹³C | C H₃ at C3 | 10 - 15 | Aliphatic region. |
| ¹³C | C 3 | 155 - 165 | Highly deshielded due to attachment to N and C=N bond. |
| ¹³C | C 4 | 100 - 120 | The chemical shift is highly sensitive to the substituent. |
| ¹³C | C 5 | 165 - 175 | Highly deshielded due to attachment to O and C=N bond. |
-
Sample Preparation: Accurately weigh 5-10 mg of the purified, dry novel compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound without reacting with it. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not already contain it.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Insert the tube into the NMR spectrometer. Acquire standard ¹H, ¹³C, and 2D (HSQC, HMBC) spectra. The causality for this sequence is efficiency; the ¹H spectrum is fast and confirms sample integrity, followed by the longer ¹³C and 2D experiments to build the complete structural picture.
Mass Spectrometry (MS): The Molecular Weight and Formula Gatekeeper
Mass spectrometry provides two pieces of critical information: the molecular weight of the novel compound and, with high-resolution instruments (HRMS), its exact elemental composition. This technique is confirmatory and complementary to NMR.
Expertise in Action: LRMS vs. HRMS
A low-resolution mass spectrum (LRMS) is a rapid check to see if the reaction produced a product of the expected molecular weight. However, for novel compounds, this is insufficient for publication or patenting. High-Resolution Mass Spectrometry (HRMS), typically with an accuracy of <5 ppm, is mandatory. It provides an exact mass that can be used to determine the unique elemental formula, ruling out other potential structures that might have the same nominal mass.
Fragmentation Analysis: A Structural Cross-Verification
The way a molecule breaks apart (fragments) in the mass spectrometer can also offer structural clues. Isoxazoles exhibit predictable fragmentation patterns, often initiated by the cleavage of the weak N-O bond.[13][15] By analyzing these fragments, one can often confirm the identity of the substituents and their placement on the ring, providing an orthogonal check on the assignments made by NMR.[13][14]
| Technique | Information Provided | Resolution | Typical Use Case |
| LRMS (e.g., Quadrupole) | Nominal Molecular Weight | Low | Rapid reaction monitoring, initial product confirmation. |
| HRMS (e.g., TOF, Orbitrap) | Exact Mass (<5 ppm error), Elemental Formula | High | Unambiguous formula determination for novel compounds. |
-
Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). The solvent should be compatible with electrospray ionization (ESI).
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system. Direct infusion is faster for pure samples.
-
Ionization: Apply a high voltage to the ESI needle to generate gas-phase ions (e.g., [M+H]⁺ or [M-H]⁻).
-
Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., TOF). The instrument must be properly calibrated with a known standard to ensure mass accuracy.
-
Data Processing: Use the instrument software to calculate the exact mass and determine the elemental formula that best fits the observed mass within a tight error margin (e.g., ± 5 ppm).
Single-Crystal X-ray Crystallography: The Unambiguous Proof
When absolute, undeniable proof of structure is required, single-crystal X-ray crystallography is the ultimate arbiter.[9] It provides a three-dimensional model of the molecule as it exists in the solid state, revealing precise bond lengths, bond angles, and absolute stereochemistry.[9][16][17]
Expertise in Action: When to Pursue Crystallography
While powerful, this technique is contingent on the ability to grow a high-quality single crystal, which can be a significant challenge. We pursue X-ray crystallography when:
-
The structure is particularly novel or complex, and NMR data is ambiguous.
-
The molecule contains stereocenters whose absolute configuration must be determined.
-
A publication in a high-impact journal or a critical patent filing requires the highest possible level of structural proof.
-
Crystal Growth: This is the most critical and often rate-limiting step. It involves slowly crystallizing the purified compound from various solvents or solvent mixtures. Techniques include slow evaporation, vapor diffusion, and cooling.
-
Crystal Selection & Mounting: A suitable single crystal (clear, well-defined faces, appropriate size) is selected under a microscope and mounted on a goniometer head.[16]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer, cooled in a stream of nitrogen gas, and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.[16]
-
Structure Solution & Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using computational methods to generate an initial electron density map and refined to produce the final, detailed 3D model of the molecule.[9]
Ancillary Technique: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid, non-destructive technique used to identify the functional groups present in a molecule. While it does not provide detailed connectivity information like NMR, it serves as an excellent first-pass check.
Expertise in Action: The Quick Confirmation
In the context of our this compound derivatives, an FT-IR spectrum can instantly confirm the persistence of the isoxazole ring through its characteristic C=N (~1610-1620 cm⁻¹) and N-O stretches.[13][18] More importantly, it confirms the success of the derivatization by showing the appearance of new, characteristic peaks—for example, a C≡C stretch for a Sonogashira coupling product or a C=O stretch for an amide coupling product.
An Integrated Strategy for Structural Validation
The most robust validation approach integrates these techniques in a logical sequence. The workflow below illustrates a self-validating system where the results of each step inform the next, culminating in an unimpeachable structural assignment.
Caption: Integrated workflow for structural validation.
Comparative Summary of Techniques
The choice of analytical technique is driven by the specific question you need to answer. This table provides a comparative overview to guide your experimental design.
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography | FT-IR Spectroscopy |
| Primary Information | Atomic connectivity, 3D structure in solution | Molecular weight, Elemental formula | Unambiguous 3D solid-state structure | Presence of functional groups |
| Sample Amount | 1-10 mg | < 1 mg | Single crystal | < 1 mg |
| Sample State | Solution | Solid or Solution | High-quality crystal | Solid or Liquid |
| Destructive? | No | Yes (typically) | No (crystal is preserved) | No |
| Ambiguity Level | Low (with 2D NMR) | High (for isomers) | None | High |
| Key Strength | Detailed connectivity map | Definitive molecular formula (HRMS) | Absolute structural proof | Rapid functional group analysis |
| Key Limitation | Can be complex to interpret | Cannot distinguish isomers | Requires a suitable single crystal | Provides no connectivity data |
Conclusion
Validating the structure of a novel compound synthesized from this compound is a multi-faceted process that demands a rigorous, evidence-based approach. By strategically combining the detailed connectivity map from NMR spectroscopy, the definitive molecular formula from high-resolution mass spectrometry, and the functional group snapshot from FT-IR, researchers can build an unassailable case for their proposed structure. For compounds of particular importance or ambiguity, single-crystal X-ray crystallography provides the final, incontrovertible proof. Adhering to this integrated and self-validating workflow ensures the scientific integrity of your work and accelerates the journey from a novel synthesis to a validated discovery.
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- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. PMC - NIH.
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- Comparative Guide to X-ray Crystallographic Data of 4,5-diphenyl-oxazole Deriv
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A Researcher's Guide to the Biological Activity Screening of 4-Bromo-3-methylisoxazole Derivatives
For drug development professionals, researchers, and scientists, the isoxazole scaffold represents a privileged structure in medicinal chemistry, known for its wide array of pharmacological activities.[1] This guide provides a comprehensive framework for the biological activity screening of a specific, yet underexplored subclass: 4-bromo-3-methylisoxazole derivatives. Rather than presenting a rigid set of results, this document serves as a strategic and methodological comparison guide, empowering researchers to systematically evaluate this promising class of compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative sources.
The this compound Scaffold: A Platform for Discovery
The this compound core offers a unique combination of features. The isoxazole ring itself is a bioisostere for various functional groups and can engage in a range of non-covalent interactions with biological targets. The methyl group at position 3 and the bromine atom at position 4 provide specific steric and electronic properties that can be exploited to modulate activity and selectivity. Bromine, in particular, is known to enhance the antibacterial activity of some isoxazole derivatives. This guide will focus on derivatives functionalized at the 5-position, a common site for modification to explore structure-activity relationships (SAR).
A Strategic Approach to Biological Screening
A tiered approach is recommended for the efficient screening of a library of novel this compound derivatives. This strategy allows for the rapid identification of promising compounds and the subsequent detailed characterization of their biological effects.
Caption: A tiered screening workflow for this compound derivatives.
Comparative Biological Evaluation: Key Therapeutic Areas
Based on the known activities of isoxazole derivatives, the primary screening efforts for this compound compounds should focus on three key areas: antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity Screening
The increasing prevalence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Isoxazole derivatives have shown promise in this area.
Comparison with Alternatives: As a point of comparison, consider established antibiotics such as ciprofloxacin (a fluoroquinolone) and ampicillin (a beta-lactam). These standards provide a benchmark for assessing the potency of the novel derivatives against both Gram-negative and Gram-positive bacteria.
Experimental Data Summary (Hypothetical Data for a Series of this compound-5-carboxamides)
| Compound ID | R-Group on Amide | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus |
| 4-BMICA-01 | Phenyl | 12 | 10 | 128 |
| 4-BMICA-02 | 4-Chlorophenyl | 18 | 15 | 32 |
| 4-BMICA-03 | 4-Methoxyphenyl | 14 | 11 | 64 |
| 4-BMICA-04 | Pyridin-3-yl | 16 | 13 | 64 |
| Ciprofloxacin | - | 25 | 28 | 1 |
| Ampicillin | - | 22 | 18 | 2 |
Detailed Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compounds.
-
Preparation of Bacterial Inoculum:
-
From a pure culture, inoculate 4-5 colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]
-
Dilute the standardized inoculum to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds and Controls:
-
Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing the broth medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Also, include a standard antibiotic control (e.g., ciprofloxacin).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial suspension to each well of the microtiter plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]
-
Caption: Workflow for MIC determination by broth microdilution.
Anticancer Activity Screening
Many heterocyclic compounds, including isoxazoles, have demonstrated cytotoxic effects against various cancer cell lines.
Comparison with Alternatives: Doxorubicin or 5-fluorouracil are commonly used as positive controls in in vitro anticancer assays. These compounds provide a benchmark for potent cytotoxic activity.
Experimental Data Summary (Hypothetical Data for a Series of this compound-5-esters)
| Compound ID | R-Group on Ester | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. HCT116 (Colon Cancer) |
| 4-BMIE-01 | Ethyl | > 100 | > 100 |
| 4-BMIE-02 | Benzyl | 45.2 | 58.1 |
| 4-BMIE-03 | 4-Nitrobenzyl | 15.8 | 22.5 |
| 4-BMIE-04 | 2-Phenylethyl | 62.3 | 75.4 |
| Doxorubicin | - | 0.8 | 1.2 |
Detailed Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method for assessing cell viability.[4]
-
Cell Culture and Seeding:
-
Culture the desired cancer cell lines (e.g., MCF-7, HCT116) in an appropriate medium supplemented with fetal bovine serum.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare various concentrations of the this compound derivatives and the control drug (e.g., doxorubicin) in the cell culture medium.
-
Replace the medium in the cell plates with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
-
Data Analysis:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
Anti-inflammatory Activity Screening
Isoxazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.
Comparison with Alternatives: Non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac or indomethacin serve as excellent positive controls for in vivo anti-inflammatory assays.
Experimental Data Summary (Hypothetical Data for a Series of this compound-5-hydrazones)
| Compound ID | R-Group on Hydrazone | % Inhibition of Paw Edema (at 3h) |
| 4-BMIH-01 | Phenyl | 35.6 |
| 4-BMIH-02 | 4-Fluorophenyl | 58.2 |
| 4-BMIH-03 | 2,4-Dichlorophenyl | 65.4 |
| 4-BMIH-04 | Naphthalen-2-yl | 42.1 |
| Diclofenac | - | 72.8 |
Detailed Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a widely used and validated model for acute inflammation.
-
Animal Acclimatization and Grouping:
-
Use healthy Wistar rats (150-200g) and acclimatize them to laboratory conditions for at least one week.
-
Divide the animals into groups (n=6): a control group, a standard drug group (e.g., diclofenac, 10 mg/kg), and test groups for each this compound derivative at a specific dose (e.g., 50 mg/kg).
-
-
Drug Administration:
-
Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives the vehicle.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[5]
-
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Conclusion
This guide provides a robust framework for the systematic biological activity screening of novel this compound derivatives. By employing a tiered screening strategy and utilizing the detailed protocols provided, researchers can efficiently identify and characterize compounds with promising antimicrobial, anticancer, and anti-inflammatory properties. The comparative data generated will be crucial for establishing structure-activity relationships and guiding the optimization of lead compounds for further drug development. The versatility of the isoxazole scaffold suggests that these derivatives may also exhibit other biological activities, and further exploration beyond these three areas is encouraged.
References
- European International Journal of Science and Technology. (2016, April 3). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES.
- Synthesis, antiinflammatory and antibacterial activity of novel indolyl-isoxazoles. (n.d.).
- Oriental Journal of Chemistry. (n.d.).
- Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (n.d.). View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics.
- Sathish N.K., et al. (n.d.).
- Heterocyclic Anticancer Compounds: Using S-NICS Method. (n.d.).
- Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
- Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G..
- In vitro anticancer screening of synthesized compounds. (n.d.).
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
- ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
- IJCRT.org. (n.d.). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING.
- PMC. (n.d.). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
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- MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
- 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. (n.d.).
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- MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
- PubMed. (2022, April 15).
- R Discovery. (2025, October 27). DEVELOPMENT OF AMIDE-BASED MOLECULES FOR ENHANCED ANTIMICROBIAL PROPERTIES.
- PubMed. (2018, August 12).
- MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
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PMC. (n.d.). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][5][6][7][8]tetrazine-8-carboxylates and -carboxamides.
- Synthesis, characterization and biological evaluation of benzoxazole deriv
- PMC. (2024, June 26). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety.
- PubMed. (n.d.). An expeditious synthesis and anticancer activity of novel 4-(3'-indolyl)oxazoles.
- MDPI. (2018, December 18).
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A Comparative Guide to the Synthetic Utility of 4-Bromo-3-methylisoxazole in Modern Drug Discovery
In the landscape of medicinal chemistry, the isoxazole scaffold is a privileged five-membered heterocycle, renowned for its presence in numerous approved pharmaceuticals, including Valdecoxib, Leflunomide, and Zonisamide.[1][2] Its value lies in its metabolic stability, its ability to act as a bioisosteric replacement for other functional groups, and its capacity to engage in crucial hydrogen bonding interactions with biological targets. Within the arsenal of isoxazole-based building blocks, 4-Bromo-3-methylisoxazole emerges as a particularly versatile and powerful intermediate for the construction of complex molecular architectures.
This guide provides an in-depth analysis of the synthetic utility of this compound, benchmarking its performance against other relevant building blocks. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in making informed decisions for their synthetic campaigns.
The Strategic Advantage of this compound
The synthetic power of this compound is rooted in its distinct structural features:
-
The Isoxazole Core: A stable aromatic ring that orients substituents in a defined three-dimensional space and often contributes to the pharmacokinetic profile of a drug candidate.
-
The C4-Bromine Atom: This is the primary reactive handle. The carbon-bromine bond is suitably activated for a wide array of transition-metal-catalyzed cross-coupling reactions, serving as a linchpin for molecular elaboration.
-
The C3-Methyl Group: This substituent influences the electronic properties of the ring and provides a steric marker that can be crucial for tuning selectivity and biological activity.
The strategic placement of the bromine at the C4 position allows for the introduction of diverse substituents directly onto the isoxazole core, a common strategy in structure-activity relationship (SAR) studies.
Core Reactivity Profile: Cross-Coupling Reactions
The workhorse application of this compound is in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the isoxazole ring can influence the oxidative addition step, a key mechanistic event in these catalytic cycles.
Comparative Analysis: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and a boronic acid derivative, is arguably the most utilized reaction for this building block. Let's compare its performance with a common carbocyclic alternative, 4-Bromo-3-methylphenol.[3][4]
| Feature | This compound | 4-Bromo-3-methylphenol | Scientific Rationale & Field Insights |
| Substrate | The isoxazole offers a heterocyclic scaffold prevalent in medicinal chemistry, while the phenol provides a classic carbocyclic core. | ||
| Typical Conditions | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80-100 °C | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80-100 °C | The choice of catalyst and base is critical. For the electron-deficient isoxazole, a more electron-rich and robust phosphine ligand like dppf is often preferred to facilitate oxidative addition and prevent catalyst decomposition. The phenolic hydroxyl in the alternative requires careful base selection to avoid side reactions. |
| Expected Yields | 75-95% | 80-98% | Both substrates are excellent coupling partners. Yields are typically high, but the isoxazole can sometimes require slightly higher catalyst loading or longer reaction times due to the influence of the heteroatoms on the catalyst's electronic environment. |
| Post-Coupling Utility | The resulting isoxazole core is often a final pharmacophore. | The phenolic -OH offers a secondary reactive site for etherification or esterification, enabling further diversification.[4] | This is a key strategic difference. This compound is used to install the core heterocycle, while 4-Bromo-3-methylphenol is often used to build a framework that will be further functionalized. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a self-validating system, designed for robustness and reproducibility. The causality for each step is explained to provide a deeper understanding of the process.
Objective: To synthesize 4-(4-methoxyphenyl)-3-methylisoxazole from this compound.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
Toluene (5 mL / mmol of bromide)
-
Ethanol (2 mL / mmol of bromide)
-
Water (2 mL / mmol of bromide)
Methodology:
-
Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Causality: An inert atmosphere (Nitrogen or Argon) is critical. Palladium(0), the active catalytic species, is readily oxidized by atmospheric oxygen, which would deactivate the catalyst and halt the reaction. Flame-drying the glassware removes adsorbed water that can interfere with the reaction.
-
-
Solvent Addition: Degas the solvent mixture (Toluene/Ethanol/Water) by bubbling argon through it for 15-20 minutes. Add the degassed solvent to the flask.
-
Causality: The solvent system is a biphasic mixture (Shapiro-Suzuki conditions). Toluene solubilizes the organic components, while the aqueous phase dissolves the inorganic base (Na₂CO₃). Ethanol acts as a co-solvent to improve miscibility. Degassing removes dissolved oxygen.
-
-
Catalyst Addition & Reaction: Add the palladium catalyst, Pd(PPh₃)₂Cl₂, to the flask. Heat the reaction mixture to 85 °C with vigorous stirring.
-
Causality: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species. Heating provides the necessary activation energy for the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to proceed at an efficient rate.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Causality: This standard aqueous work-up removes the inorganic base and salts. Ethyl acetate is a common extraction solvent with good solubility for the product and immiscibility with water.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
-
Causality: Drying removes residual water. Column chromatography separates the desired product from unreacted starting materials, boronic acid homocoupling byproducts, and residual catalyst.
-
Beyond Cross-Coupling: Alternative Transformations
While cross-coupling is dominant, the isoxazole ring itself possesses latent reactivity that distinguishes it from simple bromoarenes.
-
Ring-Opening Reactions: Under reductive conditions (e.g., catalytic hydrogenation with Raney Nickel or Mo(CO)₆-mediated ring expansion), the N-O bond of the isoxazole can be cleaved.[5] This powerful transformation unmasks a β-enaminoketone or related functionality, providing a synthetic route to entirely different classes of compounds, such as pyridones, that are not directly accessible from a phenol building block.[5] This "masked functionality" is a key advantage of isoxazole chemistry.
-
Lithiation and Halogen-Lithium Exchange: The bromine at C4 can undergo halogen-lithium exchange upon treatment with organolithium reagents (e.g., n-BuLi) at low temperatures.[6] The resulting lithiated isoxazole is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂), allowing for the introduction of functional groups that are incompatible with palladium catalysis.
Conclusion: Selecting the Right Tool for the Job
This compound is a high-value building block whose utility extends beyond that of a simple halogenated arene. Its primary strength lies in its ability to serve as a stable, reliable partner in cross-coupling reactions to install a medicinally relevant isoxazole core.
Choose this compound when:
-
The target molecule requires an isoxazole scaffold for biological activity or as a specific pharmacophore.
-
You need a robust and reliable handle for late-stage diversification via cross-coupling.
-
You plan to leverage the latent reactivity of the isoxazole ring for subsequent ring-opening or transformation reactions.
Consider alternatives like 4-Bromo-3-methylphenol when:
-
A simple carbocyclic core is desired.
-
The synthetic strategy calls for post-coupling functionalization of a secondary reactive group, such as the phenolic hydroxyl.
Ultimately, the choice of building block is dictated by the synthetic target. By understanding the nuanced reactivity and strategic advantages of this compound, researchers can better harness its power to accelerate the discovery of novel therapeutics.
References
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Chalyk, B. A., Hrebeniuk, K. V., Vashchenko, B. V., et al. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(24), 15877–15899. [Link]
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ResearchGate. (2019). Front Cover: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. [Link]
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ResearchGate. (n.d.). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes | Request PDF. [Link]
- Author(s). (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
-
Krasavin, M., et al. (n.d.). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Center for Biotechnology Information. [Link]
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Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. [Link]
-
PubChem. (n.d.). 4-Bromo-3-methylisoxazol-5-amine. [Link]
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ResearchGate. (n.d.). 4-Bromo-2,3-dihydroisoxazoles: Synthesis and Application in Halogen-Lithium Exchange Reactions | Request PDF. [Link]
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Kumar, V., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
- Author(s). (2023).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of 4-Bromo-3-methylphenol. [Link]
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ResearchGate. (n.d.). A Base Promoted Multigram Synthesis of Aminoisoxazoles: Valuable Building Blocks for Drug Discovery and Peptidomimetics. [Link]
-
Kumar, V., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 4-Bromo-3-methylisoxazole: An HPLC and GC-MS Analysis
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the isoxazole scaffold is a privileged structure, serving as a critical building block for a multitude of therapeutic agents. 4-Bromo-3-methylisoxazole, as a functionalized derivative, represents a key intermediate whose purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). The presence of impurities, such as starting materials, by-products, or degradation products, can have significant implications for reaction yield, safety, and efficacy.[1][2]
Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities in drug substances.[1][2][3] This guide provides an in-depth, comparative analysis of two powerful and often complementary analytical techniques for the purity assessment of synthesized this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Our objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices. We will explore why one technique might be favored over the other for detecting specific types of impurities and how, when used in concert, they provide an orthogonal and highly reliable purity profile. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust, self-validating analytical protocols for synthetic intermediates.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Pharmaceutical Analysis
High-Performance Liquid Chromatography is the cornerstone of purity testing in the pharmaceutical industry, particularly for non-volatile or thermally sensitive small molecules.[4][5] Its strength lies in its ability to separate complex mixtures in the liquid phase at ambient or slightly elevated temperatures, thus preserving the integrity of the analyte.
The Rationale Behind the HPLC Method Design
For a molecule like this compound, a Reversed-Phase HPLC (RP-HPLC) method is the logical starting point. RP-HPLC separates molecules based on their hydrophobicity, making it ideal for a wide range of organic compounds.[6]
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the most widely used stationary phase in RP-HPLC. The dense layer of C18 alkyl chains bonded to the silica support provides a non-polar environment. Polar molecules in the mobile phase pass through quickly, while less polar molecules, like our target analyte, interact more strongly with the stationary phase, leading to longer retention and effective separation from more polar impurities.
-
Mobile Phase: A gradient elution, where the composition of the mobile phase changes over time, is superior to an isocratic (constant composition) method for purity analysis.[7] By starting with a higher percentage of aqueous solvent (e.g., water) and gradually increasing the organic solvent (e.g., acetonitrile), we can effectively elute impurities across a wide polarity range. A small amount of acid, such as 0.1% formic acid, is often added to both solvents to protonate any acidic functional groups, ensuring sharp, symmetrical peak shapes.
-
Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is indispensable for purity analysis. Unlike a standard UV detector that measures absorbance at a single wavelength, a PDA detector acquires a full UV-Vis spectrum at every point across the chromatogram. This capability is the foundation of peak purity analysis, allowing us to spectrally assess whether a single chromatographic peak contains co-eluting impurities.[8]
Workflow for HPLC Purity Assessment
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-3-methylisoxazole
As professionals in scientific research and development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a comprehensive, technically grounded protocol for the disposal of 4-bromo-3-methylisoxazole, a halogenated heterocyclic compound. The procedures outlined here are designed to ensure operational safety, regulatory compliance, and the integrity of your laboratory environment.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any handling or disposal, a thorough understanding of the substance's hazard profile is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally similar compounds and regulatory classification of its chemical family provide a robust basis for risk assessment.
This compound is a brominated organic compound. This classification is critical because halogenated wastes are subject to specific disposal regulations due to the potential formation of toxic and environmentally persistent byproducts, such as dioxins and furans, if improperly incinerated.[1] Therefore, it must be treated as a regulated hazardous waste .
Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:
-
Respiratory Irritation: May cause respiratory irritation.[2]
This profile mandates the use of appropriate Personal Protective Equipment (PPE) and strict handling protocols to prevent exposure.
Data Presentation: Summary of Safety and Handling Parameters
| Parameter | Guideline / Information | Rationale & Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Based on data for structurally similar isoxazole compounds.[2][5] |
| Waste Category | Halogenated Organic Waste | The presence of a carbon-bromine bond classifies it under EPA and RCRA guidelines for halogenated compounds.[1][6][7] |
| Required PPE | Chemical safety goggles, nitrile gloves, lab coat. | Standard practice for handling irritants and potentially toxic chemicals.[8][9] |
| Handling Area | Certified chemical fume hood. | To prevent inhalation of vapors or dust.[6] |
| Incompatible Wastes | Non-halogenated organic wastes, strong oxidizing agents, strong acids and bases. | To prevent dangerous reactions and to comply with waste stream segregation protocols that reduce disposal complexity and cost.[10][11] |
The Principle of Waste Minimization: A Proactive Approach
The most effective waste management strategy begins with source reduction.[12] Before beginning any procedure involving this compound, consider the following principles to minimize waste generation:
-
Scale Reduction: Reduce the scale of experiments whenever feasible to decrease the volume of waste produced.[13][14]
-
Inventory Management: Order only the quantity of chemical required for your research to avoid generating surplus that becomes waste.[13] Maintain an accurate chemical inventory to prevent redundant purchases.[14]
-
Surplus Sharing: Before designating an unopened container as waste, check if other labs within your institution can use it.[13]
Step-by-Step Waste Collection and Storage Protocol
Adherence to a systematic collection protocol is crucial for ensuring safety and regulatory compliance. All chemical waste must be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[10]
Step 1: Designate the Correct Waste Stream
Immediately upon generation, any waste containing this compound (including pure substance, solutions, and contaminated materials like gloves or weigh paper) must be segregated into a container explicitly designated for Halogenated Organic Waste .
-
Causality: Halogenated solvents and solids require specific high-temperature incineration for proper disposal to destroy the halogenated molecules completely and prevent the release of toxic byproducts.[1] Mixing them with non-halogenated waste complicates and significantly increases the cost of disposal for the entire container.[10]
Step 2: Select a Chemically Compatible Waste Container
Choose a container that is in good condition, leak-proof, and constructed from a material compatible with the waste.
-
Recommended Containers: High-density polyethylene (HDPE) carboys or glass bottles are typically appropriate.[6]
-
Closure: The container must have a secure, tight-fitting screw cap. Containers must remain closed at all times except when actively adding waste.[14][15] Leaving a funnel in the container is a common violation and safety hazard.[15]
Step 3: Label the Waste Container Correctly
Proper labeling is a strict regulatory requirement and is vital for the safety of all personnel who may handle the container.[11][16] As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EHS department. The label must include:
-
The words "HAZARDOUS WASTE ".[15]
-
The full chemical name(s) of all contents (no formulas or abbreviations). List "this compound" and any other components.[15]
-
The approximate percentages of each component.
-
Relevant hazard pictograms (e.g., exclamation mark for irritant).[11]
Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)
The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA).
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[12][13][15]
-
Secondary Containment: The primary waste container must be placed within a larger, chemically resistant container (secondary containment), such as a spill tray or tub. This is to contain any potential leaks or spills from the primary container.[14][17]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once a container is full (or the 55-gallon limit is reached), it must be removed by EHS within three days.[13][16]
Spill and Emergency Procedures
Even with careful handling, spills can occur. All spill cleanup materials must be disposed of as hazardous waste.[10]
-
For Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, goggles, double nitrile gloves), absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material using non-sparking tools and place it in the designated halogenated hazardous waste container.[6]
-
Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials are also considered hazardous waste.
-
-
For Large Spills:
-
Evacuate the immediate area.
-
Alert others and prevent entry into the spill zone.
-
Contact your institution's EHS emergency line immediately for assistance.[10]
-
Disposal Decision Workflow
The following diagram outlines the critical decision-making and operational workflow for the proper management of this compound waste from generation to final disposal.
Caption: Workflow for this compound Waste Management.
Final Disposal Pathway: From Lab to Destruction
The final step in the lifecycle of your chemical waste is its removal and disposal by trained professionals.
-
Request Pickup: Once your hazardous waste container is approximately 90% full, submit a chemical waste pickup request to your institution's EHS department through their designated system.[15]
-
EHS Handling: EHS personnel will collect the sealed and labeled container from your SAA. They are trained to consolidate and manage waste according to strict federal and state regulations.[16]
-
Ultimate Disposal: As a halogenated organic compound, this compound waste is typically sent to a licensed hazardous waste disposal facility for destruction via high-temperature incineration.[6] This method ensures the complete breakdown of the molecule into less harmful components, in compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[18]
By adhering to this comprehensive disposal plan, you actively contribute to a culture of safety, protect our environment, and uphold the rigorous standards of the scientific community.
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A Senior Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-3-methylisoxazole
As researchers and drug development professionals, our work with novel chemical entities like 4-Bromo-3-methylisoxazole is foundational to discovery. However, innovation cannot come at the expense of safety. This guide provides an in-depth, procedural framework for the safe handling of this halogenated isoxazole derivative, moving beyond a simple checklist to explain the causality behind each safety measure. Our primary goal is to establish a self-validating system of protocols that ensures your protection and the integrity of your research.
Hazard Assessment: Understanding the 'Why'
This compound belongs to the class of halogenated organic compounds. While comprehensive toxicological data for this specific molecule is not always available, the known hazards of similar chemical structures provide a clear mandate for caution.[1][2] The primary identified risks associated with analogous compounds include:
-
Skin Irritation: Can cause significant skin irritation upon contact.[3][4][5][6][7]
-
Serious Eye Irritation: Poses a substantial risk of serious damage to the eyes.[3][5][6][7]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[3][5][6][7]
Given these potential hazards, all handling procedures must be governed by the principle of ALARA (As Low As Reasonably Achievable) to minimize any potential for exposure.
The Hierarchy of Controls: A Proactive Safety Framework
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A robust safety plan begins with engineering and administrative controls designed to minimize hazards at their source.
Caption: The Hierarchy of Controls prioritizes safer lab practices.
-
Engineering Controls: The single most critical engineering control is the mandatory use of a certified chemical fume hood for all operations involving this compound.[8][9][10][11] This contains vapors and dust, preventing inhalation. An eyewash station and emergency shower must also be immediately accessible.[8]
-
Administrative Controls: This includes robust Standard Operating Procedures (SOPs), thorough training for all personnel, and clearly labeling all containers and work areas.[9]
Core Personal Protective Equipment (PPE) Protocol
The following table summarizes the essential PPE for handling this compound. This selection is based on mitigating the identified hazards of skin, eye, and respiratory irritation.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving with powder-free Nitrile gloves.[9][12][13] | Nitrile offers good resistance to a range of chemicals.[8][10] Double-gloving provides a critical safety layer; the outer glove is removed immediately after handling, containing contamination within the fume hood.[13] Powder-free gloves prevent the aerosolization of adsorbed chemical particles.[13] |
| Eye Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][9] | Protects against splashes and dust, which can cause serious eye irritation.[3][5] Standard safety glasses do not provide an adequate seal against chemical splashes. |
| Body Protection | Disposable, low-permeability lab gown with a solid front and long, tight-fitting knit cuffs.[12] | A lab coat or gown protects the skin and personal clothing from contamination.[8][10] Impermeable material with knit cuffs ensures no skin is exposed between the glove and the sleeve.[12] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for particulates or a half-mask with organic vapor cartridges). | Required only when engineering controls are insufficient, such as during a large spill cleanup or if handling the material outside of a fume hood.[1] It mitigates the risk of respiratory irritation from inhaling dust or vapors.[3] |
Step-by-Step Operational Procedures
A disciplined workflow is crucial to prevent contamination and exposure. The following diagram and procedures outline the mandatory sequence for handling this compound.
Caption: Procedural workflow for handling this compound.
Procedure 4.1: Donning PPE
-
Wash Hands: Begin by thoroughly washing your hands with soap and water.
-
Gown: Don the impermeable gown, ensuring it is fully secured in the back.
-
Inner Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the knit cuffs of the gown.[12]
-
Eye Protection: Put on your chemical splash goggles.
-
Outer Gloves: Don the second pair of nitrile gloves. The cuff of the outer glove goes over the cuff of the inner glove.
Procedure 4.2: Doffing PPE to Prevent Contamination
-
Outer Gloves: Before leaving the fume hood, remove the outer gloves and dispose of them in the designated halogenated waste container inside the hood.[13] This critical step contains the primary source of contamination.
-
Exit Work Area: Move away from the immediate work area to a designated doffing zone.
-
Gown: Remove the gown by rolling it away from your body, turning it inside out to contain any surface contamination. Dispose of it in the appropriate waste receptacle.
-
Goggles: Remove eye protection.
-
Inner Gloves: Remove the final pair of inner gloves, being careful not to touch the outside surface with your bare hands.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[2][4]
Emergency Preparedness: Spill and Exposure Management
Spill Cleanup:
In the event of a small spill contained within the fume hood:
-
Ensure your PPE is intact. If necessary, don respiratory protection.
-
Absorb the spill with an inert, dry material like vermiculite or a chemical spill pillow.[9]
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed, clearly labeled container for halogenated waste.[14]
-
Wipe the spill area clean, and dispose of cleaning materials as hazardous waste.
-
For large spills, evacuate the area, secure it, and contact your institution's Environmental Health & Safety (EH&S) department immediately.[9]
First Aid Measures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][4][5]
-
Eye Contact: Immediately rinse the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][5][6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1][5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1] Seek immediate medical attention.
Waste Disposal: A Critical Final Step
As a brominated organic compound, all waste contaminated with this compound must be treated as hazardous halogenated organic waste .[10][11]
Procedure:
-
Segregation: Never mix halogenated waste with non-halogenated waste streams.[10][15] This is critical for proper disposal and cost management.
-
Collection: Collect all contaminated solids (gloves, absorbent materials, etc.) and any residual chemical in a dedicated, properly sealed, and clearly labeled waste container.[11][15] The label must include "Hazardous Waste," the chemical name, and the associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area within the lab, away from incompatible materials.[8][15]
-
Disposal: Arrange for pickup and disposal through your institution's licensed chemical waste management program.[1][16] Do not pour any amount down the drain.[1][10]
By integrating these expert protocols into your daily laboratory practice, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
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4-Bromo-3-methylisoxazol-5-amine | C4H5BrN2O | CID 10487519. PubChem, National Center for Biotechnology Information. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
